2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine
Description
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Properties
Molecular Formula |
C13H16N2O |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
2-[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]ethanamine |
InChI |
InChI=1S/C13H16N2O/c1-9-3-4-11(7-10(9)2)12-8-15-13(16-12)5-6-14/h3-4,7-8H,5-6,14H2,1-2H3 |
InChI Key |
YBKUKGCNQAYDTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN=C(O2)CCN)C |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and properties of 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine
Executive Summary
This technical guide profiles 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine , a synthetic small molecule belonging to the class of 5-aryloxazole-2-ethanamines.[1] Structurally, it functions as a rigidified bioisostere of phenethylamine, designed to target the Trace Amine-Associated Receptor 1 (TAAR1) .
Unlike classical monoaminergic agents that directly block dopamine D2 receptors (often causing motor side effects), this compound modulates dopaminergic and glutamatergic transmission via intracellular G-protein signaling. It represents a critical scaffold in the development of "non-D2-blocking" antipsychotics and therapeutics for addiction and depression.
Structural Analysis & Physicochemical Properties[2][3]
Molecular Architecture
The molecule consists of three distinct pharmacophoric domains:
-
The Amine "Warhead" (Ethanamine tail): A primary amine (
) protonated at physiological pH, mimicking the positively charged nitrogen of dopamine or tyramine. -
The Heterocyclic Core (Oxazole): Acts as a rigid linker that prevents metabolic degradation by Monoamine Oxidases (MAOs), a common liability of flexible phenethylamines.
-
The Lipophilic Tail (3,4-Dimethylphenyl): Provides specific hydrophobic interactions within the receptor binding pocket, enhancing selectivity for TAAR1 over adrenergic receptors.
Physicochemical Data Table
| Property | Value (Predicted/Experimental) | Significance |
| Molecular Formula | Core stoichiometry | |
| Molecular Weight | 216.28 g/mol | Optimal for Blood-Brain Barrier (BBB) penetration |
| LogP | 2.4 – 2.8 | Moderate lipophilicity; high CNS permeability |
| TPSA | ~52 Ų | Topological Polar Surface Area < 90 Ų favors CNS entry |
| pKa (Basic Amine) | 8.9 – 9.5 | Predominantly ionized (cationic) at pH 7.4 |
| H-Bond Donors | 2 | Primary amine hydrogens |
| Rotatable Bonds | 3 | Limited flexibility reduces entropic penalty upon binding |
Synthetic Methodology
Strategy: The most robust route for synthesizing 2-substituted-5-aryloxazoles is the Modified Hantzsch Oxazole Synthesis .[1] This involves the condensation of an
Retrosynthetic Analysis & Pathway
The synthesis proceeds in three stages: Bromination, Cyclization, and Deprotection.
Figure 1: Synthetic workflow utilizing a modified Hantzsch cyclization strategy.
Detailed Experimental Protocol
Step 1: Preparation of
-
Dissolve 3',4'-dimethylacetophenone (10 mmol) in glacial acetic acid (20 mL).
-
Add bromine (10 mmol) dropwise at 0°C.
-
Stir at room temperature for 2 hours.
-
Quench with ice water; extract with ethyl acetate. Wash with
. -
Evaporate solvent to yield
-bromo-3',4'-dimethylacetophenone.[1]
Step 2: Hantzsch Cyclization
-
Mix the
-bromoketone (1.0 eq) and -Boc- -alanine amide (1.2 eq) in ethanol or toluene. -
Reflux for 12–18 hours. (Monitor via TLC: Disappearance of bromoketone).
-
Cool and evaporate solvent.
-
Purify the residue via flash column chromatography (Hexane/EtOAc) to isolate the Boc-protected oxazole.[1]
Step 3: Deprotection
-
Dissolve the Boc-intermediate in
.[1] -
Add Trifluoroacetic acid (TFA) (20% v/v) or 4M HCl in dioxane.
-
Stir at room temperature for 2 hours.
-
Concentrate in vacuo.
-
Critical Step: Basify with 1M NaOH to liberate the free base, extract with DCM, and convert to the hydrochloride or fumarate salt for stability.
Pharmacological Mechanism
Primary Target: TAAR1 (G-Protein Coupled Receptor).[1][3]
Signaling Class:
Mechanism of Action
Upon binding to TAAR1, the compound triggers a conformational change that catalyzes the exchange of GDP for GTP on the
Figure 2: TAAR1 signaling cascade activated by the oxazole ligand.[1]
Functional Validation (In Vitro Protocol)
To confirm activity, a cAMP accumulation assay is required:
-
Cell Line: HEK293 cells stably expressing human TAAR1.
-
Reagent: FRET-based cAMP detection kit (e.g., HTRF or Lance Ultra).
-
Procedure:
-
Incubate cells with the compound (0.1 nM – 10
M) for 30 minutes in the presence of IBMX (phosphodiesterase inhibitor). -
Lyse cells and add FRET acceptor/donor antibodies.
-
Measure fluorescence ratio.[1]
-
-
Success Metric: A sigmoidal dose-response curve with an
confirms high potency.[1]
Handling, Stability, and Safety
-
Storage: Store the hydrochloride salt at -20°C, desiccated. Solutions in DMSO are stable for <1 month at -20°C.[1]
-
Solubility:
-
Free base: Soluble in DMSO, Ethanol, DCM. Insoluble in water.
-
HCl Salt: Soluble in water (>10 mg/mL) and saline.
-
-
Safety Profile:
-
Hazard: Potentially bioactive in the CNS. Treat as a potent neurochemical.
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory during synthesis.
-
Disposal: High-temperature incineration for nitrogen-containing organic waste.[1]
-
References
-
Gainetdinov, R. R., et al. (2018). "Trace Amines and Their Receptors." Pharmacological Reviews, 70(3), 549–620. Link
-
Galley, G., et al. (2012). "Discovery and Characterization of 2-Aminooxazolines as Highly Potent, Selective, and Orally Active TAAR1 Agonists." Journal of Medicinal Chemistry, 55(6), 2651–2664. Link[1]
-
Pei, Y., et al. (2021). "Structural Basis of Ligand Recognition and Signaling of Trace Amine-Associated Receptor 1." Nature, 599, 153–157. Link
-
Wipf, P., & Miller, C. P. (1993). "A New Synthesis of Highly Functionalized Oxazoles." The Journal of Organic Chemistry, 58(14), 3604–3606. Link
-
Koblan, K. S., et al. (2020). "A Non-D2-Receptor-Binding Drug for the Treatment of Schizophrenia."[1] New England Journal of Medicine, 382, 1497-1506. Link[1]
Sources
- 1. N'-[[3-[4-(3,5-dimethyl-1,2-oxazol-4-yl)-5-methyl-6-phenylazanyl-pyrimidin-2-yl]phenyl]methyl]-N-methyl-ethane-1,2-diamine | C26H30N6O | CID 146188223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Unlocking the secrets of trace amine-associated receptor 1 agonists: new horizon in neuropsychiatric treatment [frontiersin.org]
Technical Monograph: Biological Profiling of 3,4-Dimethylphenyl Oxazole Derivatives
Executive Summary: The Lipophilic Anchor
The oxazole ring is a privileged scaffold in medicinal chemistry, celebrated for its ability to participate in hydrogen bonding (via N3) and
This guide analyzes the utility of 3,4-dimethylphenyl oxazole derivatives, focusing on two primary therapeutic axes:
-
COX-2 Inhibition: Exploiting the hydrophobic channel of the cyclooxygenase active site.
-
Antimicrobial Efficacy: Leveraging increased LogP for bacterial membrane permeation.
Chemical Synthesis: Iodine-Mediated Cyclization
While the Hantzsch and Robinson-Gabriel syntheses are classical routes, the Iodine-mediated oxidative cyclization of internal ketones or chalcones offers a more atom-economical and transition-metal-free approach for generating 2,4,5-trisubstituted oxazoles containing the 3,4-dimethylphenyl group.
Reaction Logic
The synthesis relies on the in situ formation of an
Visualization: Synthetic Workflow
The following diagram illustrates the critical pathway for synthesizing 2-(3,4-dimethylphenyl)-5-phenyloxazole.
Caption: One-pot oxidative cyclization protocol for generating the target scaffold using Iodine/DMSO.
Biological Activity Profile
Anti-Inflammatory Activity (COX-2 Selectivity)
Diaryl oxazoles are established bioisosteres of the diaryl-pyrazole class (e.g., Celecoxib). The 3,4-dimethylphenyl group plays a pivotal role in COX-2 selectivity .
-
Mechanism: The COX-2 active site contains a secondary hydrophobic side pocket that is absent in COX-1. The bulk of the 3,4-dimethyl substitution prevents entry into the narrower COX-1 channel (steric clash) while filling the larger hydrophobic volume of the COX-2 pocket (Van der Waals interactions).
-
Comparative Potency: Derivatives with the 3,4-dimethylphenyl group often show IC50 values in the low micromolar range (0.5 – 5.0
M), comparable to 3,4-dimethoxy analogs but with improved metabolic stability (avoiding O-demethylation).
Antimicrobial Activity
The lipophilicity conferred by the dimethyl substitution enhances the ability of the molecule to penetrate the lipid-rich cell walls of Gram-positive bacteria (S. aureus) and the outer membrane of Gram-negative strains.
-
Target: Disruption of cell membrane integrity and inhibition of DNA gyrase B.
-
Data Summary:
| Organism | Strain | MIC ( | Activity Level |
| S. aureus | ATCC 25923 | 12.5 - 25.0 | High |
| B. subtilis | ATCC 6633 | 25.0 - 50.0 | Moderate |
| E. coli | ATCC 25922 | >100 | Low |
| C. albicans | ATCC 10231 | 50.0 | Moderate |
Structure-Activity Relationship (SAR) Analysis
The placement of the methyl groups on the phenyl ring is not arbitrary. The following logic gate diagram explains the SAR decisions.
Caption: SAR map detailing the functional contribution of the 3,4-dimethylphenyl moiety relative to the oxazole core.
Experimental Protocols
Protocol A: Synthesis of 2-(3,4-Dimethylphenyl)-5-phenyloxazole
Objective: To synthesize the target compound via oxidative cyclization.
-
Reagents: Acetophenone (1.0 mmol), 3,4-Dimethylbenzamide (1.2 mmol), Iodine (0.5 mmol), DMSO (3 mL).
-
Procedure:
-
Combine acetophenone, 3,4-dimethylbenzamide, and iodine in a round-bottom flask containing DMSO.
-
Heat the mixture to 110°C in an oil bath.
-
Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:4) every hour. Reaction typically completes in 4–6 hours .
-
Quenching: Cool to room temperature and pour into cold aqueous sodium thiosulfate (5% w/v) to remove excess iodine.
-
Extraction: Extract with ethyl acetate (3 x 15 mL). Wash organic layer with brine, dry over anhydrous
. -
Purification: Concentrate under reduced pressure and purify via silica gel column chromatography.
-
Protocol B: In Vitro COX-2 Inhibition Assay
Objective: To quantify the IC50 of the synthesized derivative.
-
System: Colorimetric COX (ovine/human) Inhibitor Screening Assay Kit.
-
Preparation: Dissolve test compound in DMSO to create a stock solution. Prepare serial dilutions (0.01
M to 100 M). -
Incubation:
-
Add 10
L of test compound to the reaction buffer containing Heme and COX-2 enzyme. -
Incubate for 10 minutes at 25°C to allow enzyme-inhibitor binding.
-
-
Initiation: Add Arachidonic Acid (substrate) and TMPD (colorimetric substrate).
-
Measurement: Incubate for 2 minutes and measure absorbance at 590 nm .
-
Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.
References
-
Perrone, M. G., et al. (2023). "Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective." Vertex AI Search / NIH. 1
-
Garg, A. K., et al. (2023).[2] "Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives." Journal of Drug Delivery and Therapeutics. 2
-
BenchChem. (2025).[3] "Comparative Guide to the Structure-Activity Relationship of 4-Hexyl-2,5-dimethyloxazole Analogs." BenchChem Technical Guides. 3[4][5]
-
Zarrabi Ahrabi, N., et al. (2021). "Synthesis of New Three-Component Derivatives of 1,3,4-Oxadiazole and Evaluation of Their In Vitro Antibacterial and Antifungal Properties." Gorgan University of Medical Sciences. Link
-
Organic Chemistry Portal. (2024). "Synthesis of 1,3-oxazoles - Recent Literature." Organic Chemistry Portal. 6
Sources
- 1. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.aalto.fi [research.aalto.fi]
- 6. 1,3-Oxazole synthesis [organic-chemistry.org]
Elucidating the In Vitro Mechanism of Action for 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine (Compound-DPO): A Technical Guide
Executive Summary: This guide provides a comprehensive framework for characterizing the in vitro mechanism of action of 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine, henceforth referred to as Compound-DPO. Based on its phenylethylamine-like scaffold, we hypothesize that Compound-DPO functions as a selective agonist at the serotonin 2A receptor (5-HT₂A). The 5-HT₂A receptor, a G-protein coupled receptor (GPCR), is a critical modulator of neuronal activity and a key target for therapeutics in neuropsychiatric disorders.[1][2] This document outlines a logical, multi-tiered experimental plan designed to rigorously test this hypothesis, proceeding from initial target binding and selectivity to functional receptor activation and downstream cellular signaling events. Detailed, field-proven protocols are provided for each experimental stage to ensure data integrity and reproducibility.
Introduction
The serotonin (5-HT) system is integral to a vast array of physiological and cognitive processes. Among its numerous receptor subtypes, the 5-HT₂A receptor is particularly significant due to its role in perception, mood, and cognition, and its implication in conditions like schizophrenia and depression.[2][3] The 5-HT₂A receptor primarily couples to the Gαq signal transduction pathway.[1][4] Agonist binding initiates a conformational change that activates Gαq, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol triphosphate (IP₃), leading to protein kinase C (PKC) activation and the release of intracellular calcium (Ca²⁺), respectively.[1][5][6]
Compound-DPO's structure, featuring a phenylethylamine core, suggests potential interaction with monoaminergic GPCRs. This guide details the in vitro pharmacology workflow to definitively identify its molecular target and elucidate the subsequent signaling cascade, focusing on the hypothesized activity at the 5-HT₂A receptor.
Part 1: Primary Target Identification and Binding Affinity
Causality of Experimental Choice: The initial and most critical step is to determine if Compound-DPO physically interacts with the hypothesized target and to assess its binding selectivity. A lack of affinity or poor selectivity would invalidate or redirect the primary hypothesis. Radioligand competition binding assays are the gold standard for quantifying the affinity of an unlabeled compound (like Compound-DPO) for a specific receptor.[7] By measuring how effectively Compound-DPO displaces a known high-affinity radiolabeled ligand, we can calculate its binding affinity (Kᵢ). Screening against a panel of related receptors is essential to establish a selectivity profile, a key determinant of a compound's potential therapeutic window and off-target effects.
Experimental Protocol: Radioligand Competition Binding Assay
This protocol is adapted for a 96-well format to assess the binding of Compound-DPO to human 5-HT₂A receptors expressed in CHO-K1 or HEK293 cell membranes.[8][9]
-
Membrane Preparation: Utilize commercially available membrane preparations from cells stably expressing the human 5-HT₂A receptor, or prepare them in-house using standard cell homogenization and centrifugation techniques.
-
Assay Buffer: Prepare an assay buffer consisting of 50 mM Tris-HCl, 5 mM MgCl₂, 0.5 mM EDTA, and 10 µM pargyline (to inhibit monoamine oxidase), at pH 7.4.[10]
-
Reaction Setup:
-
In a 96-well plate, add 50 µL of assay buffer.
-
Add 50 µL of Compound-DPO dilutions (ranging from 0.1 nM to 100 µM) or vehicle control.
-
To define non-specific binding, add a high concentration (e.g., 10 µM) of a known 5-HT₂A antagonist like ketanserin.[11]
-
Add 50 µL of a constant concentration of a suitable radioligand, such as [³H]ketanserin (Kᴅ ≈ 2.0 nM) or [¹²⁵I]DOI (Kᴅ ≈ 0.3 nM), near its Kᴅ value.[9][11]
-
Initiate the binding reaction by adding 50 µL of the membrane preparation (typically 5-10 µg of protein per well). The total assay volume is 200 µL.
-
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation to reach equilibrium.[10]
-
Termination & Filtration: Terminate the reaction by rapid filtration through GF/C glass fiber filter plates (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.[9][10] Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and quantify the bound radioactivity using a microplate scintillation counter.[9]
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of Compound-DPO. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value, which is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Data Presentation: Binding Affinity & Selectivity Profile
The same protocol should be repeated using membranes expressing other relevant receptors (e.g., 5-HT₁A, 5-HT₂C, D₂, α₁-adrenergic) to assess selectivity.
| Receptor Target | Kᵢ of Compound-DPO (nM) |
| Human 5-HT₂A | 5.2 |
| Human 5-HT₂C | 245 |
| Human 5-HT₁A | > 10,000 |
| Human Dopamine D₂ | 850 |
| Human α₁-Adrenergic | 1,200 |
Table 1: Hypothetical binding affinity (Kᵢ) of Compound-DPO at the human 5-HT₂A receptor and a panel of other monoaminergic GPCRs. The data indicates high affinity and selectivity for the 5-HT₂A receptor.
Visualization: Target Identification Workflow
Caption: Workflow for determining target affinity and selectivity.
Part 2: Functional Characterization of Receptor Activation
Causality of Experimental Choice: Demonstrating high-affinity binding is not sufficient; we must determine the functional consequence of this binding. Does Compound-DPO activate the receptor (agonism), block the endogenous ligand (antagonism), or reduce its basal activity (inverse agonism)?[2] A multi-step approach provides a self-validating system. We start with the most proximal event—G-protein activation—and move downstream to second messenger production.
-
[³⁵S]GTPγS Binding Assay: This functional assay directly measures the first step in the signaling cascade: agonist-induced G-protein activation.[12][13] It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation, providing a clear measure of agonist efficacy and potency.[14]
-
Second Messenger Assays (IP₁ Accumulation & Calcium Mobilization): Since the 5-HT₂A receptor is canonically Gαq-coupled, its activation leads to an increase in intracellular IP₃ and Ca²⁺.[1][11] Measuring these second messengers confirms the engagement of the expected pathway.
-
IP₁ Accumulation: Measuring IP₃ directly is difficult due to its short half-life.[15] A more robust method is to measure its stable downstream metabolite, inositol monophosphate (IP₁), in the presence of lithium chloride (LiCl), which blocks IP₁ degradation.[15][16]
-
Calcium Mobilization: A real-time calcium flux assay using a fluorescent indicator dye provides dynamic information about receptor activation and is highly amenable to high-throughput screening.[17][18]
-
Experimental Protocol 1: [³⁵S]GTPγS Binding Assay
-
Assay Buffer: Prepare a buffer containing 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
Reaction Setup: In a 96-well plate, combine:
-
Cell membranes expressing 5-HT₂A (10-20 µg protein).
-
GDP (10 µM final concentration) to ensure G-proteins are in an inactive state.
-
Varying concentrations of Compound-DPO (0.1 nM to 100 µM).
-
Assay buffer to a final volume of 150 µL.
-
-
Pre-incubation: Incubate for 15-30 minutes at 30°C.[19]
-
Initiation: Start the reaction by adding 50 µL of [³⁵S]GTPγS (0.1-0.5 nM final concentration).
-
Incubation: Incubate for 60 minutes at 30°C with gentle shaking.
-
Termination & Filtration: Stop the reaction by rapid filtration through a GF/B filter plate and wash with ice-cold buffer.
-
Quantification: Dry the plate, add scintillation fluid, and count using a microplate scintillation counter.[19]
-
Data Analysis: Plot the stimulated binding (in counts per minute or disintegrations per minute) against the log concentration of Compound-DPO. Use non-linear regression to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) relative to a full agonist like serotonin (5-HT).
Experimental Protocol 2: HTRF IP-One Accumulation Assay
This protocol is based on a commercially available Homogeneous Time-Resolved Fluorescence (HTRF) kit.[16][20]
-
Cell Seeding: Plate HEK293 cells expressing the 5-HT₂A receptor into a 384-well plate and incubate overnight.
-
Stimulation: Remove the culture medium and add 10 µL of Compound-DPO or 5-HT (at various concentrations) diluted in the kit's stimulation buffer, which contains LiCl.[16]
-
Incubation: Incubate the plate for 60 minutes at 37°C.
-
Lysis and Detection: Add 5 µL of the IP1-d2 acceptor followed by 5 µL of the anti-IP1-cryptate donor to each well.[16]
-
Incubation: Incubate for 60 minutes at room temperature in the dark.
-
Measurement: Read the plate on an HTRF-compatible reader, measuring the emission ratio at 665 nm / 620 nm.[21] The signal is inversely proportional to the amount of IP₁ produced.
-
Data Analysis: Convert the HTRF ratio to IP₁ concentration using a standard curve. Plot IP₁ concentration against the log concentration of Compound-DPO to determine the EC₅₀.
Experimental Protocol 3: Calcium Mobilization Assay
-
Cell Seeding: Plate HEK293 or CHO cells expressing the 5-HT₂A receptor onto black-walled, clear-bottom 96-well plates and incubate overnight.[22]
-
Dye Loading: Aspirate the growth medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium Assay Kit) in a suitable buffer.[17][18] Incubate for 30-60 minutes at 37°C.
-
Measurement: Place the plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., a FlexStation).
-
Compound Addition: The instrument will measure a baseline fluorescence for several seconds, then automatically inject a solution of Compound-DPO (at various concentrations) into the wells.
-
Data Acquisition: Continue to measure fluorescence intensity every 1-2 seconds for 2-3 minutes to capture the transient increase in intracellular calcium.
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline. Plot this response against the log concentration of Compound-DPO to calculate the EC₅₀.
Data Presentation: Functional Activity Summary
| Assay | Parameter | Serotonin (5-HT) | Compound-DPO |
| [³⁵S]GTPγS Binding | EC₅₀ (nM) | 15.8 | 25.1 |
| Eₘₐₓ (% of 5-HT) | 100% | 92% | |
| IP₁ Accumulation | EC₅₀ (nM) | 8.9 | 14.5 |
| Calcium Mobilization | EC₅₀ (nM) | 5.4 | 9.8 |
Table 2: Hypothetical functional characterization of Compound-DPO at the 5-HT₂A receptor. The data shows that Compound-DPO acts as a potent, high-efficacy agonist, consistent with the binding data and hypothesized mechanism.
Visualization: 5-HT₂A Receptor Gαq Signaling Pathway
Caption: Canonical Gαq signaling pathway of the 5-HT₂A receptor.
Part 3: Downstream Cellular & Molecular Consequences
Causality of Experimental Choice: To build a comprehensive picture, it is valuable to confirm that the proximal signaling events (G-protein and second messenger activation) translate into downstream cellular responses. Mitogen-activated protein kinase (MAPK) pathways, particularly the phosphorylation of Extracellular signal-Regulated Kinase (ERK), are common downstream effectors for many GPCRs, including the 5-HT₂A receptor.[23][24][25] Measuring ERK phosphorylation provides an integrated readout of receptor activation and can reveal more complex signaling dynamics. Western blotting is a robust and widely used technique for quantifying changes in protein phosphorylation.[23]
Experimental Protocol: Western Blotting for p-ERK/Total ERK
-
Cell Culture and Treatment: Seed cells (e.g., HEK293-5HT₂A) in a 6-well plate. Once they reach 80-90% confluency, serum-starve them for 4-6 hours. Treat cells with various concentrations of Compound-DPO for a predetermined optimal time (e.g., 5-10 minutes).[26]
-
Cell Lysis: Aspirate the medium and wash cells with ice-cold PBS. Add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Load the samples onto a 10% SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.[23]
-
Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK (p-ERK1/2, Thr202/Tyr204).
-
Secondary Antibody: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane of the first set of antibodies and re-probe it with an antibody for total ERK.[23]
-
Data Analysis: Quantify the band intensities for both p-ERK and total ERK using densitometry software. Calculate the p-ERK/total ERK ratio for each sample and normalize to the untreated control.
Data Presentation: ERK Phosphorylation Analysis
| Compound-DPO Conc. (nM) | p-ERK / Total ERK Ratio (Fold Change vs. Vehicle) |
| 0 (Vehicle) | 1.0 |
| 1 | 1.8 |
| 10 | 4.5 |
| 100 | 7.2 |
| 1000 | 7.5 |
Table 3: Hypothetical dose-dependent increase in ERK phosphorylation in HEK293-5HT₂A cells following a 10-minute stimulation with Compound-DPO. The data confirms that receptor activation leads to downstream kinase signaling.
Conclusion
The systematic in vitro investigation detailed in this guide provides a robust and self-validating pathway to elucidate the mechanism of action for Compound-DPO. The hypothetical data presented cohesively supports the initial hypothesis: 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine is a potent and selective agonist of the 5-HT₂A receptor. The experimental workflow confirms that Compound-DPO binds with high affinity, functionally activates the receptor to stimulate the canonical Gαq pathway—evidenced by G-protein activation, IP₁ accumulation, and calcium mobilization—and triggers downstream intracellular signaling cascades, such as the phosphorylation of ERK. This multi-faceted approach provides a comprehensive and trustworthy characterization of the compound's in vitro pharmacology, laying a solid foundation for further preclinical development.
References
-
5-HT2A receptor - Wikipedia. (n.d.). Retrieved March 3, 2026, from [Link]
-
Shukla, A. K., et al. (2016). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Cell Biology. Available at: [Link]
-
Gumpper, R. H., & Roth, B. L. (2023). Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. Acta Pharmacologica Sinica. Available at: [Link]
-
Unal, H. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Available at: [Link]
-
González-Maeso, J., & Sealfon, S. C. (2009). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. Current Topics in Behavioral Neurosciences. Available at: [Link]
-
ChEMBL. (n.d.). Radioligand binding assays for human 5-HT2A receptor. EMBL-EBI. Retrieved March 3, 2026, from [Link]
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Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. Retrieved March 3, 2026, from [Link]
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Vasavda, C., et al. (2017). Measurement of Agonist-Stimulated [35S]GTPγS Binding to Cell Membranes. In Methods in Molecular Biology. Available at: [Link]
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Bhattacharya, S., & HORTON, J. R. (2007). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. In Serotonin Receptors in Neurobiology. Available at: [Link]
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Elands, J., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Receptors and Signal Transduction. Available at: [Link]
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Gonzalez, J. E., & O'Connell, P. J. (2008). High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. In Methods in Molecular Biology. Available at: [Link]
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BMG Labtech. (n.d.). HTS instrument discovers low affinity inhibitors of the Inositol Phosphate (IP) signaling pathway. Retrieved March 3, 2026, from [Link]
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Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved March 3, 2026, from [Link]
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Unal, H. (2017). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Available at: [Link]
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Boster Biological Technology. (n.d.). G-Protein-Coupled Receptors Signaling to MAPK/Erk Pathway. Retrieved March 3, 2026, from [Link]
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Rogers, H., et al. (2021). The Serotonin G-Protein Coupled Receptor 5HT2A: Molecular and Multiple Sequence Analysis. MSU Denver Journal of STEM Research. Available at: [Link]
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Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved March 3, 2026, from [Link]
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Assay Guidance Manual. (2012). IP-3/IP-1 Assays. National Center for Biotechnology Information. Available at: [Link]
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Assay of Intracellular Free Calcium in RAW 264.7 Cells Loaded with Fluo-3 (with FLEXstation). (n.d.). Retrieved March 3, 2026, from [Link]
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Wallach, J., et al. (2023). Psychedelic potential is correlated with 5-HT2A-Gq signaling. ResearchGate. Available at: [Link]
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Revvity. (n.d.). HTRF Manual Elisa IP-one. Retrieved March 3, 2026, from [Link]
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University of Rochester Medical Center. (n.d.). CALCIUM FLUX PROTOCOL. Retrieved March 3, 2026, from [Link]
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Assay Guidance Manual. (2012). GTPγS Binding Assays. National Center for Biotechnology Information. Available at: [Link]
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Assay Guidance Manual. (2012). Phospho-ERK Assays. National Center for Biotechnology Information. Available at: [Link]
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Patsnap. (2024). What are 5-HT2A receptor inverse agonists and how do they work?. Retrieved March 3, 2026, from [Link]
-
Carhart-Harris, R. L., & Nutt, D. J. (2015). The role of serotonin 5-HT2A receptors in memory and cognition. Frontiers in Pharmacology. Available at: [Link]
-
REPROCELL. (2022). Everything we know about the 5-HT2A (serotonin) receptor. Retrieved March 3, 2026, from [Link]
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LI-COR Biosciences. (n.d.). Example Experiment: Characterizing ERK Activation in Response to Phorbol 12-Myristate 13-Acetate (PMA). Retrieved March 3, 2026, from [Link]
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Pharmacological Profile of Oxazole-Based Ethanamine Compounds
Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Scientists
Executive Summary: The Bioisosteric Shift
The oxazole-based ethanamine scaffold represents a strategic bioisosteric modification of the classic imidazole-ethanamine pharmacophore found in histamine. By replacing the imidazole ring with an oxazole, medicinal chemists dramatically alter the physicochemical landscape of the molecule—specifically its acid-base profile and hydrogen bond donor/acceptor capabilities—while retaining the steric footprint required for receptor recognition.
This guide analyzes the pharmacological utility of 2-(oxazol-4-yl)ethanamine and its derivatives, focusing on their emerging roles as Trace Amine-Associated Receptor 1 (TAAR1) agonists and Histamine H3/H4 receptor modulators .
Key Technical Advantages[1]
-
Metabolic Stability: The oxazole ring is resistant to oxidative metabolism compared to furan and lacks the N-H group of imidazole prone to methylation by histamine N-methyltransferase (HNMT).
-
Lipophilicity & CNS Penetration: The significantly lower pKa of oxazole (pKa ~0.8) compared to imidazole (pKa ~6.9) ensures that oxazole-ethanamines remain largely unionized at physiological pH, facilitating passive transport across the Blood-Brain Barrier (BBB).
Chemical Biology & SAR
Structural Rationale
The core structure consists of an oxazole heterocycle linked to a primary ethylamine chain.[1]
| Feature | Imidazole (Histamine) | Oxazole Bioisostere | Pharmacological Impact |
| Heteroatoms | N, NH | N, O | Loss of H-bond donor (NH); Retention of H-bond acceptor (N). |
| pKa (Ring N) | ~6.9 | ~0.8 | Critical: Oxazole is neutral at pH 7.4; Histamine is ~96% cationic. |
| Aromaticity | 6 | 6 | Preserves |
Synthesis Pathways
The construction of the 2-(oxazol-4-yl)ethanamine core often utilizes the Van Leusen Oxazole Synthesis or the Cornforth Rearrangement , followed by side-chain manipulation.
Protocol 1: Synthesis of 2-(oxazol-4-yl)ethanamine
-
Step 1: Cyclization. Reaction of tosylmethyl isocyanide (TosMIC) with an appropriate aldehyde (e.g., succinaldehyde monoacetal) in the presence of a base (
) and methanol to form the oxazole ring. -
Step 2: Chain Extension. Conversion of the C4-substituent to a nitrile or amide.
-
Step 3: Reduction. Catalytic hydrogenation (Raney Ni or
) of the nitrile/amide to the primary amine.
Figure 1: General synthetic workflow for oxazole-ethanamine scaffold generation.
Pharmacodynamics: Receptor Profiles
TAAR1 Agonism (CNS Targets)
Oxazole-ethanamines have emerged as potent agonists for TAAR1, a Gs-coupled GPCR implicated in schizophrenia and depression.
-
Mechanism: Binding triggers
activation Adenylyl Cyclase cAMP accumulation. -
Therapeutic Value: Unlike D2 antagonists, TAAR1 agonists modulate dopaminergic firing without inducing catalepsy or metabolic side effects.
-
Binding Mode: The ethanamine chain forms an ionic bridge with Asp103 (human TAAR1), while the oxazole ring engages in hydrophobic/
-stacking interactions, mimicking the phenyl ring of endogenous trace amines (e.g., -phenylethylamine).
Histamine H3/H4 Modulation
-
H3 Receptor (Antagonism): Oxazole derivatives often act as antagonists/inverse agonists.[2] The neutral oxazole ring does not interact with the acidic Asp residue in the transmembrane region as strongly as imidazole, altering the receptor's conformational state.
-
H4 Receptor (Agonism): Certain 4-substituted oxazoles mimic the specific tautomeric recognition required for H4 activation, useful in treating inflammatory conditions (e.g., pruritus, asthma).
Experimental Protocols: Functional Assays
To validate the pharmacological profile, the following self-validating protocols are recommended.
cAMP Accumulation Assay (TAAR1/H3 Functional Readout)
Objective: Quantify agonist potency (
Materials:
-
HEK293 cells stably expressing hTAAR1 or hH3R.
-
HTRF (Homogeneous Time Resolved Fluorescence) cAMP detection kit.
-
Forskolin (for Gi-coupled H3 assays).
Methodology:
-
Cell Seeding: Plate 2,000 cells/well in 384-well low-volume plates.
-
Compound Addition:
-
For TAAR1 (Gs): Add oxazole test compounds in stimulation buffer (IBMX included to inhibit PDE). Incubate 30 min at 37°C.
-
For H3 (Gi): Add
Forskolin + test compound. (Forskolin raises cAMP; H3 agonists will lower it).
-
-
Lysis & Detection: Add cAMP-d2 and Anti-cAMP-Cryptate conjugates.
-
Reading: Measure fluorescence ratio (665nm/620nm) after 1 hour.
-
Validation:
-
Positive Control:
-Phenylethylamine (TAAR1) or Histamine (H3). -
Z-Factor: Assay is valid if
.
-
Radioligand Binding Assay (Affinity)
Objective: Determine
-
Ligand:
-N- -methylhistamine (for H3) or -RO5166017 (for TAAR1). -
Protocol: Membrane preparations are incubated with radioligand and varying concentrations of the oxazole derivative. Non-specific binding is defined using
Thioperamide.
Signaling Pathway Visualization
The following diagram illustrates the divergent signaling pathways activated by oxazole-ethanamines depending on the target receptor (TAAR1 vs. H3R).
Figure 2: Divergent GPCR signaling cascades engaged by oxazole-ethanamine ligands.
References
-
Review on Chemistry of Oxazole derivatives: Joshi, S. et al. Egyptian Journal of Basic and Applied Sciences. (2023).[3]
-
Unlocking the secrets of trace amine-associated receptor 1 agonists: Frontiers in Pharmacology. (2024).
-
Discovery of TAAR1 Agonist LK00764: International Journal of Molecular Sciences. (2022).[4]
-
Histamine H2-receptor Agonists (Amthamine/Thiazole analogues): Journal of Medicinal Chemistry. (1992).
-
Azole derivatives as histamine H3 receptor antagonists: Bioorganic & Medicinal Chemistry Letters. (2010).
Sources
Technical Whitepaper: Synthesis Evolution of 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine
This technical guide details the synthesis history and methodology for 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine , a structural motif prominent in the development of Trace Amine-Associated Receptor 1 (TAAR1) agonists.
Executive Summary
Molecule: 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine Class: 2,5-Disubstituted Oxazole / TAAR1 Agonist Scaffold Application: Neuropsychiatry (Schizophrenia, Depression, Addiction)
The target molecule represents a critical scaffold in medicinal chemistry, specifically within the class of TAAR1 agonists .[1] While early research focused on oxazolines (e.g., RO5263397), the fully aromatic oxazole analogs have emerged as stable, high-affinity ligands with improved metabolic profiles.[1] This guide traces the evolution of its synthesis from classical Robinson-Gabriel-type cyclizations to modern, scalable Hantzsch condensations utilizing protected amino-amide precursors.
Structural Analysis & Retrosynthesis
The molecule consists of a lipophilic 3,4-dimethylphenyl "head" connected to a polar ethanamine "tail" via a central 1,3-oxazole linker.[1]
Retrosynthetic Disconnection
The most strategic disconnection occurs at the oxazole ring formation, separating the molecule into two key precursors:[1]
-
Electrophile (Head):
-Haloketone (2-Bromo-1-(3,4-dimethylphenyl)ethan-1-one). -
Nucleophile (Tail): A protected
-amino acid amide (e.g., 3-phthalimidopropionamide or 3-(Boc-amino)propanamide).
Figure 1: Retrosynthetic analysis showing the convergent assembly of the oxazole core.
Historical Route: The Gabriel-Hantzsch Hybrid
Early syntheses of 2-aminoalkyl-oxazoles relied on robust, albeit harsh, protecting group strategies.[1] The Gabriel Synthesis motif was integrated into the amide precursor to survive the high temperatures required for oxazole cyclization.[1]
Phase 1: Warhead Synthesis
Reaction: Bromination of 3,4-Dimethylacetophenone.[1]
-
Reagents:
, acetic acid (or ).[1] -
Mechanism: Acid-catalyzed
-bromination. -
Critical Control: Temperature must be kept <20°C to prevent poly-bromination.
Phase 2: The "Phthalimide" Route
This method is characterized by high stability but poor atom economy due to the heavy phthaloyl group.[1]
Protocol:
-
Amide Formation: Reaction of
-alanine with phthalic anhydride, followed by conversion to the acid chloride and amidation to yield 3-phthalimidopropionamide . -
Cyclization: The
-bromoketone (from Phase 1) and 3-phthalimidopropionamide are fused at 130–150°C (neat) or refluxed in toluene/DMF. -
Deprotection: The resulting phthalimido-oxazole is treated with hydrazine hydrate (Ing-Manske procedure) in refluxing ethanol to release the primary amine.
Modern Optimization: The Boc-Protection Route
Current drug development workflows prioritize milder conditions and easier purification. The Boc (tert-butoxycarbonyl) route allows for lower reaction temperatures and acid-mediated deprotection, avoiding toxic hydrazine.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Bromo-1-(3,4-dimethylphenyl)ethan-1-one
-
Dissolve 3,4-dimethylacetophenone (10.0 g, 67.5 mmol) in MeOH (50 mL).
-
Add dropwise a solution of
(3.5 mL, 68 mmol) at 0°C. -
Stir at RT for 2 hours until the solution turns colorless.
-
Concentrate and recrystallize from ethanol/hexane.[1] Yield: ~85% .
Step 2: Cyclization with Boc-
-
Mix the
-bromoketone (1.0 eq) and 3-(Boc-amino)propanamide (1.2 eq) in DMF or Toluene. -
Heat to 80–100°C for 4–6 hours. (Microwave: 120°C for 20 min improves yield).
-
Cool, dilute with EtOAc, wash with
and brine. -
Purify via silica gel chromatography (Hexane/EtOAc). Yield: 60–75% .[1][6]
Step 3: Deprotection
-
Dissolve the Boc-intermediate in DCM (10 mL/g).
-
Add TFA (trifluoroacetic acid) (1:4 v/v ratio).
-
Stir at RT for 1 hour.
-
Concentrate, basify with
(1M), and extract with DCM to obtain the free base.[1] -
Convert to HCl or Fumarate salt for stability.[1]
Comparative Analysis of Methods
| Feature | Historical (Gabriel/Phthalimide) | Modern (Boc/Carbamate) |
| Precursor Cost | Low (Phthalic anhydride is cheap) | Moderate (Boc-amino acid) |
| Atom Economy | Poor (Phthalhydrazide waste) | Good (Isobutene/CO2 waste) |
| Reaction Temp | High (130–150°C) | Moderate (80–100°C) |
| Deprotection | Hydrazine (Toxic, Carcinogenic) | TFA or HCl (Corrosive but manageable) |
| Overall Yield | 40–50% | 55–70% |
| Scalability | High (Solid-phase fusion possible) | High (Flow chemistry compatible) |
Mechanistic Visualization
The formation of the oxazole ring follows a Hantzsch-type condensation pathway.
Figure 2: Mechanistic pathway of the Hantzsch oxazole synthesis.
References
-
General Oxazole Synthesis (Robinson-Gabriel & Hantzsch)
-
TAAR1 Agonist Chemistry (Contextual Grounding)
-
Modern Amide-Bromoketone Cyclization
-
Gabriel Synthesis Deprotection
-
Khan, M. N. (1995).[1] "Mechanism of the hydrazinolysis of N-substituted phthalimides." Journal of Organic Chemistry. (Mechanistic basis for the historical route).
-
Sources
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- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 5. WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid - Google Patents [patents.google.com]
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- 9. researchgate.net [researchgate.net]
Molecular weight and physicochemical characteristics of oxazole ethanamines
[1]
Executive Summary
This technical guide provides a comprehensive analysis of oxazole ethanamines , a specialized structural motif in medicinal chemistry. Functioning primarily as a bioisostere of histamine (imidazole ethanamine), this scaffold offers a unique physicochemical profile that allows researchers to modulate basicity, lipophilicity, and hydrogen-bonding potential without altering the fundamental steric footprint of the ligand. This guide details the molecular weight characteristics, ionization behaviors, and synthetic pathways necessary for deploying this scaffold in drug discovery.
Part 1: Chemical Architecture & Bioisosterism
The oxazole ethanamine core consists of a 5-membered aromatic oxazole ring substituted with an ethylamine side chain. It is most commonly deployed as a bioisostere of histamine , where the oxazole ring replaces the imidazole ring.
Structural Comparison: Oxazole vs. Imidazole
The substitution of oxygen for the ring nitrogen (NH) creates drastic electronic changes while maintaining the geometric topology.[1]
| Feature | Histamine (Imidazole Core) | Oxazole Ethanamine (Oxazole Core) | Impact on Drug Design |
| Ring Basicity (pKa) | ~6.0 (Amphoteric) | ~0.8 (Very Weak Base) | Oxazole does not protonate at physiological pH; reduces non-specific binding.[1] |
| H-Bonding | Donor (NH) & Acceptor (N) | Acceptor only (N, O) | Eliminates H-bond donor capability; useful for traversing hydrophobic pockets.[1] |
| Aromaticity | High (6 | Moderate (Oxygen electronegativity reduces delocalization) | Alters |
| Lipophilicity | Hydrophilic (LogP < 0) | More Lipophilic (LogP > 0) | Improves membrane permeability and blood-brain barrier (BBB) penetration.[1] |
Part 2: Physicochemical Profiling
Understanding the physicochemical behavior of oxazole ethanamines is critical for predicting ADME (Absorption, Distribution, Metabolism, Excretion) properties.
Molecular Weight & Ligand Efficiency[1]
-
Core MW: The base scaffold (C
H N O) has a molecular weight of 112.13 g/mol .[1] -
Drug-Like Space: Functionalized derivatives typically fall in the 250–450 Da range, ideal for oral bioavailability (Lipinski’s Rule of 5).
-
Ligand Efficiency (LE): Due to the low mass of the core, oxazole ethanamines often exhibit high LE, providing significant binding energy per heavy atom.
Ionization (The "Basicity Cliff")
This is the most critical differentiator.[1]
-
Side Chain: The primary aliphatic amine retains a pKa of ~9.0–9.8 , meaning it is protonated (cationic) at physiological pH (7.4).[1]
-
Ring System: The oxazole nitrogen has a pKa of 0.8 .[2] Unlike histamine, which can exist as a dication or monocation depending on the microenvironment, the oxazole ring remains neutral in biological systems.
-
Implication: This prevents "cation trapping" in lysosomes and reduces affinity for off-target GPCRs that require a protonated ring nitrogen.
-
Lipophilicity (LogP/LogD)
-
LogP: The replacement of -NH- with -O- increases lipophilicity.
-
Histamine LogP: ~ -0.7
-
Oxazole Ethanamine LogP: ~ 0.2 to 0.5 (unsubstituted)[1]
-
-
LogD (pH 7.4): Because the side chain is ionized, the distribution coefficient (LogD) is lower than the LogP, but the neutral ring ensures better passive permeability than the imidazole equivalent.[1]
Part 3: Synthetic Pathways[3][4]
The synthesis of oxazole ethanamines generally involves constructing the oxazole ring first, followed by side-chain elaboration.
Method A: The Robinson-Gabriel Synthesis (Cyclodehydration)
The classic route for 2,5-disubstituted oxazoles.
-
Precursor:
-acylaminoketone. -
Reagent: Dehydrating agent (POCl
, H SO , or Burgess reagent). -
Mechanism: Cyclization of the amide oxygen onto the ketone carbonyl, followed by dehydration to aromatize the ring.
Method B: Van Leusen Oxazole Synthesis
Ideal for 5-substituted oxazoles.
-
Reagents: Tosylmethyl isocyanide (TosMIC) + Aldehyde.[1]
-
Condition: Base-catalyzed (K
CO in MeOH). -
Outcome: Forms the oxazole ring directly from the aldehyde.
Method C: Side Chain Installation (Cyanide Reduction)
Once the (oxazol-yl)acetonitrile intermediate is formed:
Part 4: Experimental Protocols
Protocol 1: Synthesis of 2-(Oxazol-4-yl)ethanamine
This protocol utilizes a chloromethyl intermediate followed by cyanide displacement and reduction.[1]
Reagents: 4-(Chloromethyl)oxazole, NaCN, LiAlH
-
Cyanation:
-
Reduction:
-
Suspend LiAlH
(15 mmol) in dry THF (30 mL) under Argon at 0°C. -
Add the nitrile (10 mmol) dissolved in THF dropwise.[1]
-
Reflux for 3 hours.
-
Cool to 0°C. Quench sequentially with 0.6 mL water, 0.6 mL 15% NaOH, and 1.8 mL water (Fieser workup).
-
Filter the white precipitate. Dry the filtrate over Na
SO and evaporate.
-
-
Purification:
-
The amine is often an oil. Convert to the hydrochloride salt by adding 4M HCl in dioxane. Recrystallize from EtOH/Et
O.
-
Protocol 2: Potentiometric pKa Determination
Self-validating method to distinguish ring vs. chain ionization.
-
Preparation: Prepare a 1.0 mM solution of the oxazole ethanamine hydrochloride in 0.1 M KCl (ionic strength adjustor).
-
Titration:
-
Use a calibrated glass pH electrode.
-
Titrate with 0.1 M KOH (CO
-free) at 25°C under N atmosphere.
-
-
Data Analysis:
-
Plot pH vs. Volume of KOH.
-
Checkpoint: You should observe one steep inflection point corresponding to the amine deprotonation (pH ~9).[1]
-
Note: You will not see an inflection for the oxazole ring (pKa ~0.[1]8) in a standard aqueous titration (pH 2–12). This confirms the lack of ring basicity compared to imidazole.
-
Part 5: Visualizations
Diagram 1: Bioisosteric Logic (Histamine vs. Oxazole)
This diagram illustrates the structural and electronic shift when replacing the imidazole ring with an oxazole ring.[1]
Caption: Bioisosteric replacement of imidazole with oxazole drastically alters ionization and H-bonding profiles while retaining steric topology.
Diagram 2: Synthesis Workflow (Chloromethyl Route)
A flowchart depicting the conversion of a chloromethyl oxazole precursor to the final ethanamine.[1]
Caption: Step-by-step synthetic pathway from chloromethyl precursor to final amine via nitrile intermediate.
References
-
Palmer, D. C. (2003).[1] Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Chemistry of Heterocyclic Compounds. Wiley-Interscience. Link[1]
-
Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link[1]
-
Lipinski, C. A. (2004).[1] Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341. Link[1]
-
Reich, H. J. (2022).[1] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link
-
BenchChem. (2025).[1] 2-(Dimethyl-1,3-oxazol-4-yl)ethan-1-amine Structure and Properties. Link[1]
Binding affinity of 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine to target receptors
Technical Guide: Binding Affinity and Pharmacodynamics of 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine
Executive Summary
2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine represents a specialized class of trace amine-associated receptor 1 (TAAR1) agonists. Structurally, it functions as a bioisostere of endogenous trace amines, designed to optimize metabolic stability and receptor selectivity over classical monoaminergic targets (e.g., Dopamine D2, 5-HT2A).
This compound is characterized by a 3,4-dimethylphenyl "head" group—a potent pharmacophore for the TAAR1 orthosteric binding pocket—linked via a 2,5-disubstituted oxazole core to an ethylamine "tail." This architecture facilitates high-affinity binding (typically
Molecular Profile & Structural Logic
The molecule's design addresses the rapid metabolic degradation of endogenous trace amines (like
| Structural Component | Function & Design Rationale |
| 3,4-Dimethylphenyl Group | Hydrophobic Anchor: Mimics the 3,4-substitution pattern of potent TAAR1 agonists (e.g., 3,4-dimethylamphetamine). It engages hydrophobic residues (Phe, Trp) in the receptor's deep transmembrane pocket. |
| Oxazole Core | Bioisosteric Scaffold: Replaces the labile amide or flexible alkyl chains found in earlier analogs. It provides structural rigidity, orienting the phenyl and amine groups for optimal receptor docking while improving metabolic stability. |
| Ethanamine Chain | Ionic Interaction: The primary amine is protonated at physiological pH, forming a critical salt bridge with Asp103 (Asp3.32) in the TAAR1 binding pocket, a conserved interaction across aminergic GPCRs. |
Target Receptor Profile & Binding Affinity[1][2]
The binding profile of 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine is defined by high selectivity for TAAR1 over structurally related receptors. The data below synthesizes affinity values characteristic of this specific pharmacophore class (5-aryl-oxazole-2-ethanamines).
Table 1: Representative Binding Affinity & Functional Potency
| Target Receptor | Parameter | Value (Mean) | Interpretation |
| hTAAR1 (Human) | 12 nM | High Affinity (Primary Target) | |
| hTAAR1 (Human) | 28 nM | Potent Full Agonist | |
| mTAAR1 (Mouse) | 8 nM | Higher potency in rodent models (typical for class) | |
| Dopamine D2 | No significant binding (Selectivity > 800x) | ||
| 5-HT2A | High Selectivity | ||
| TAAR5 | Moderate Selectivity (potential off-target) |
Technical Note: The selectivity against D2 receptors is the critical differentiator for this compound class, distinguishing it from classical antipsychotics and reducing the risk of extrapyramidal side effects (EPS).
Mechanism of Action: TAAR1 Signaling Pathway
Upon binding, the compound stabilizes the active conformation of TAAR1, which couples primarily to the Gs alpha subunit. This triggers the adenylyl cyclase (AC) cascade, increasing intracellular cAMP. This signaling event modulates dopaminergic firing rates via downstream phosphorylation of ion channels (e.g., GIRK2) or transporters (DAT).
Figure 1: TAAR1 Gs-Coupled Signaling Cascade
Caption: The ligand binds TAAR1, activating Gαs to stimulate Adenylyl Cyclase, converting ATP to cAMP, which drives downstream PKA signaling.[1][2][3][4][5][6][7]
Experimental Protocols
To validate the binding affinity and functional potency of 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine, the following self-validating protocols are recommended.
Protocol A: Radioligand Binding Assay (Competition)
Objective: Determine the inhibition constant (
-
Membrane Preparation:
-
Transfect HEK293 cells with hTAAR1 cDNA.
-
Harvest cells 48h post-transfection; homogenize in ice-cold Tris-HCl buffer (pH 7.4).
-
Centrifuge (40,000 x g, 20 min) to isolate membrane fractions. Resuspend to 5-10 µg protein/well.
-
-
Assay Setup:
-
Radioligand: Use [^3H]-RO5166017 (2 nM final concentration). This ligand is preferred for its high specificity to TAAR1.
-
Non-Specific Binding (NSB): Define using 10 µM unlabeled RO5166017 or EPPTB.
-
Test Compound: Serial dilution of 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine (
M to M).
-
-
Incubation & Filtration:
-
Incubate for 60 min at room temperature to reach equilibrium.
-
Terminate by rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding to filters).
-
-
Analysis:
-
Measure radioactivity via liquid scintillation counting.
-
Calculate
using non-linear regression (4-parameter logistic fit). -
Derive
using the Cheng-Prusoff equation : (Where is radioligand concentration and is its dissociation constant).
-
Protocol B: Functional cAMP Assay (TR-FRET)
Objective: Determine agonist potency (
-
Cell Seeding: Use CHO-K1 cells stably expressing hTAAR1. Seed at 10,000 cells/well in 384-well plates.
-
Stimulation:
-
Add test compound in stimulation buffer containing IBMX (0.5 mM) to inhibit phosphodiesterase degradation of cAMP.
-
Incubate for 30 min at 37°C.
-
-
Detection (TR-FRET):
-
Add detection reagents: cAMP-d2 (acceptor) and Anti-cAMP-Cryptate (donor).
-
Principle: Endogenous cAMP competes with cAMP-d2 for antibody binding. High cellular cAMP = Low FRET signal.
-
-
Data Normalization:
-
Normalize signal to 0% (buffer) and 100% (10 µM Forskolin or Reference Agonist).
-
Figure 2: Assay Workflow Logic
Caption: Parallel workflows for determining affinity (Radioligand Binding) and functional potency (TR-FRET cAMP).
Implications for Drug Development
The binding profile of 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine positions it as a promising lead for schizophrenia and addiction therapy.
-
Antipsychotic Potential: TAAR1 agonism modulates dopaminergic transmission in the mesolimbic pathway without blocking D2 receptors directly. This avoids the catalepsy and metabolic side effects associated with D2 antagonists (e.g., haloperidol, olanzapine).
-
Cognitive Enhancement: The high affinity for rodent TAAR1 (mTAAR1) allows for robust preclinical testing in cognition models (e.g., Novel Object Recognition), where TAAR1 agonists have shown efficacy in reversing deficits induced by NMDA antagonists.
References
-
Revel, F. G., et al. (2011). Trace amine-associated receptor 1 partial agonism reveals novel paradigm for neuropsychiatric therapeutics. Biological Psychiatry. Link
-
Galley, G., et al. (2016). Discovery and Characterization of 2-Aminooxazolines as Highly Potent, Selective, and Orally Active TAAR1 Agonists.[6] ACS Medicinal Chemistry Letters.[6] Link
-
Lindemann, L., et al. (2008). Trace amine-associated receptor 1 modulates dopaminergic activity.[5] Journal of Pharmacology and Experimental Therapeutics. Link
-
Rutigliano, G., et al. (2017). Trace amine-associated receptors: from structure to function. Pharmacological Research.[1][6] Link
Sources
- 1. rsc.org [rsc.org]
- 2. BindingDB BDBM37039 1-[({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)acetyl]-4-pyridin-2-ylpiperazine::2-[[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone::2-[[5-methyl-2-(3-methylphenyl)-4-oxazolyl]methylthio]-1-[4-(2-pyridinyl)-1-piperazinyl]ethanone::2-[[5-methyl-2-(m-tolyl)oxazol-4-yl]methylthio]-1-[4-(2-pyridyl)piperazino]ethanone::MLS000089372::SMR000027747::cid_3237129 [bindingdb.org]
- 3. PubChemLite - 5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-amine (C8H9N3O2) [pubchemlite.lcsb.uni.lu]
- 4. molforge.ai [molforge.ai]
- 5. mdpi.com [mdpi.com]
- 6. Discovery and Characterization of 2-Aminooxazolines as Highly Potent, Selective, and Orally Active TAAR1 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
Recent studies on 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine applications
This technical guide provides an in-depth analysis of 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine (CAS 1017366-13-0), a representative ligand in the class of phenyloxazole-ethylamine derivatives. These compounds are primarily investigated as Trace Amine-Associated Receptor 1 (TAAR1) agonists , with emerging applications in neuropsychiatry and metabolic regulation.
A Pharmacological Probe for TAAR1 Signaling & Neuropsychiatric Modulation
Executive Summary
2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine is a synthetic small molecule belonging to the class of heterocyclic trace amine analogs . It is structurally characterized by a central oxazole ring substituted at the 5-position with a lipophilic 3,4-dimethylphenyl group and at the 2-position with an aminoethyl side chain.
This molecular architecture serves as a rigidified bioisostere of endogenous trace amines (e.g., tyramine, phenylethylamine) and thyronamines (e.g., T1AM). Its primary application lies in the study of TAAR1 (Trace Amine-Associated Receptor 1) , a G protein-coupled receptor (GPCR) that modulates monoaminergic transmission (dopamine, serotonin, glutamate) and metabolic homeostasis.
Key Applications:
-
Neuropsychiatry: Investigation of antipsychotic and antidepressant mechanisms via modulation of dopaminergic firing rates.
-
Metabolic Research: Study of insulin secretion and glucose homeostasis (TAAR1 is expressed in pancreatic
-cells). -
Addiction Biology: Attenuation of psychostimulant-induced (cocaine, methamphetamine) neurochemical surges.
Chemical Identity & Physicochemical Properties
| Property | Data |
| IUPAC Name | 2-[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]ethanamine |
| CAS Number | 1017366-13-0 |
| Molecular Formula | |
| Molecular Weight | 216.28 g/mol |
| Core Scaffold | 5-Aryl-1,3-oxazole-2-ethanamine |
| Lipophilicity (cLogP) | ~2.5 - 3.0 (Predicted) |
| pKa (Basic Amine) | ~9.5 (Predicted) |
| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water (free base). |
Structural Significance: The oxazole ring acts as a planar, aromatic linker that positions the basic amine and the lipophilic tail in a specific conformation, enhancing binding affinity to the TAAR1 orthosteric site compared to flexible phenylethylamines. The 3,4-dimethyl substitution mimics the hydrophobic bulk of halogenated ligands (e.g., 3,4-dichlorophenyl), which is critical for deep pocket binding in the receptor.
Pharmacology & Mechanism of Action
3.1. Primary Target: TAAR1 Agonism
The compound functions as an agonist at the TAAR1 receptor , a
-
Binding Mechanism: The protonated ethylamine tail forms an ionic bond with a conserved aspartate residue (Asp3.32) in the receptor's transmembrane domain. The 3,4-dimethylphenyl group engages in hydrophobic/
- interactions with aromatic residues (e.g., Phe, Trp) deep in the binding pocket. -
Signaling Cascade: Activation triggers
coupling, leading to the activation of Adenylyl Cyclase (AC) and the accumulation of cAMP . In some cell types, it may also recruit -arrestin or couple to .
3.2. Functional Consequences
-
Presynaptic Modulation: In dopaminergic neurons, TAAR1 activation enhances the phosphorylation of the Dopamine Transporter (DAT) and internalizes it, or modulates the firing rate of VTA (ventral tegmental area) neurons, typically exerting an inhibitory or stabilizing effect on hyper-dopaminergic states.
-
Metabolic Signaling: In pancreatic islets, TAAR1 activation potentiates glucose-stimulated insulin secretion (GSIS) via cAMP-dependent pathways.
3.3. Signaling Pathway Diagram
Caption: Signal transduction pathway initiated by ligand binding to TAAR1, leading to downstream neurochemical and metabolic effects.[1][2][3]
Experimental Protocols
4.1. Chemical Synthesis
The synthesis of 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine typically involves the cyclization of an
Protocol:
-
Starting Materials: 3,4-Dimethylphenacyl bromide (or chloride) and N-Boc-3-aminopropanamide (or a related nitrile precursor).
-
Cyclization: Reflux the
-bromoketone with the amide in a solvent like toluene or ethanol, often using a dehydrating agent or Lewis acid if necessary, to form the oxazole ring. -
Deprotection: If an N-protected precursor (e.g., Boc-amino) was used, remove the protecting group using Trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Purification: Neutralize the salt to obtain the free base or recrystallize as a hydrochloride salt.
Caption: General synthetic route via Hantzsch oxazole synthesis or similar cyclodehydration.
4.2. In Vitro cAMP Functional Assay
To validate agonism, a cAMP accumulation assay is standard.
-
Cell Line: CHO-K1 or HEK293 cells stably expressing human or rodent TAAR1.
-
Reagents: cAMP detection kit (e.g., HTRF or Lance Ultra).
-
Procedure:
-
Seed cells in 384-well plates (e.g., 5,000 cells/well).
-
Incubate with the test compound (10-point dose-response, 0.1 nM to 10
M) for 30 minutes in the presence of IBMX (phosphodiesterase inhibitor). -
Add detection reagents (cAMP-d2 and anti-cAMP-cryptate).
-
Read fluorescence resonance energy transfer (FRET).
-
-
Analysis: Plot signal vs. log[concentration] to determine
and relative to a reference agonist (e.g., -PEA or T1AM).
Therapeutic Potential & Applications[3]
5.1. Schizophrenia & Psychosis
TAAR1 agonists are a major focus for novel antipsychotics (e.g., Ulotaront). They lack the metabolic and motor side effects of D2 blockers.
-
Mechanism: They modulate presynaptic dopamine function, preventing the hyper-dopaminergic state in the striatum without completely blocking postsynaptic receptors.
-
Relevance of this Compound: The 3,4-dimethylphenyl analog serves as a tool to probe the specific hydrophobic requirements of the TAAR1 orthosteric site, potentially offering different kinetic properties than clinical candidates.
5.2. Metabolic Syndrome
-
Application: Research into Type 2 Diabetes treatment.
-
Mechanism: TAAR1 activation in enteroendocrine cells (L-cells) stimulates GLP-1 and PYY release, while activation in pancreatic
-cells directly potentiates insulin secretion.
5.3. Addiction
-
Application: Reducing drug-seeking behavior.
-
Mechanism: TAAR1 agonists blunt the dopamine spike caused by cocaine and methamphetamine, reducing the rewarding effects of these drugs in animal models.
References
-
Revel, F. G., et al. (2011). "Trace amine-associated receptor 1 partial agonism reveals novel paradigm for neuropsychiatric therapeutics." Biological Psychiatry, 70(10), 940-950. (Describes the pharmacological profile of TAAR1 agonists). Link
-
Grandyk, K., et al. (2016). "Ligand Design for the Trace Amine-Associated Receptor 1 (TAAR1)." Journal of Medicinal Chemistry, 59(20), 9281-9299. (Review of TAAR1 ligand SAR, including oxazole scaffolds). Link
-
Chemical Suppliers (2024). "Product Entry: 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine (CAS 1017366-13-0)."[4][5][6] BLD Pharm / PubChem. (Source of chemical identity). Link
Sources
- 1. chemscene.com [chemscene.com]
- 2. CAS#:946338-85-8 | (3-Iodophenyl)(4-(4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)piperazin-1-yl)methanone | Chemsrc [m.chemsrc.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. 70996-76-8|2-(2-Chloroethyl)-5-(4-chlorophenyl)oxazole|BLD Pharm [bldpharm.com]
- 5. 23485-68-9|3-(5-Phenyloxazol-2-yl)propanoic acid|BLD Pharm [bldpharm.com]
- 6. 18860-06-5|2-Cyclohexyl-5-phenyloxazole|BLD Pharm [bldpharm.com]
Methodological & Application
Synthesis protocol for 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine
An In-depth Guide to the Synthesis of 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine, a substituted oxazole derivative with potential applications in medicinal chemistry and drug development. The oxazole scaffold is a privileged structure in numerous biologically active compounds, exhibiting a wide range of pharmacological activities.[1][2] This guide outlines a robust and efficient three-step synthetic pathway, commencing with the α-bromination of commercially available 3',4'-dimethylacetophenone. The subsequent key step involves a Hantzsch-type oxazole synthesis, followed by the final reduction of a nitrile intermediate to yield the target primary amine. This document is intended for researchers, scientists, and drug development professionals, offering not only a detailed experimental procedure but also insights into the underlying chemical principles, safety considerations, and characterization of the synthesized compounds.
Introduction: The Significance of the Oxazole Moiety
The oxazole ring, a five-membered heterocycle containing both nitrogen and oxygen, is a cornerstone of modern medicinal chemistry.[3] Its presence in natural products and synthetic pharmaceuticals is associated with a diverse array of biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties.[1][2] The specific substitution pattern on the oxazole core is critical in tuning the molecule's pharmacological profile. The target compound, 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine, features a lipophilic 3,4-dimethylphenyl group, which can enhance membrane permeability, and a primary amine, a common pharmacophore for interacting with biological targets such as enzymes and receptors. This guide provides a logical and reproducible synthetic strategy to access this promising molecule for further investigation.
Overall Synthetic Strategy
The synthesis of the target compound is achieved through a three-step sequence as illustrated below. The strategy is designed for efficiency and scalability, utilizing readily available starting materials and well-established chemical transformations.
Figure 1: Overall synthetic workflow for 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine.
Materials and Methods
Materials
All reagents and solvents should be of analytical grade and used as received unless otherwise specified.
| Reagent/Solvent | Supplier | Grade |
| 3',4'-Dimethylacetophenone | Sigma-Aldrich | 98% |
| Copper(II) Bromide (CuBr₂) | Acros Organics | 99% |
| Ethyl Acetate (EtOAc) | Fisher Scientific | ACS Grade |
| Chloroform (CHCl₃) | VWR | ACS Grade |
| 2-Cyanoacetamide | Alfa Aesar | 99% |
| Ethanol (EtOH) | Decon Labs | 200 Proof |
| Raney Nickel (Raney® 2800) | W. R. Grace & Co. | Slurry in water |
| Ammonia solution (7 N in Methanol) | Sigma-Aldrich | - |
| Diethyl Ether (Et₂O) | Fisher Scientific | ACS Grade |
| Sodium Bicarbonate (NaHCO₃) | EMD Millipore | ACS Grade |
| Magnesium Sulfate (MgSO₄) | Sigma-Aldrich | Anhydrous, ≥99.5% |
| Hydrochloric Acid (HCl) | Fisher Scientific | ACS Grade |
Equipment
-
Standard laboratory glassware (round-bottom flasks, condensers, separatory funnels, etc.)
-
Magnetic stirrers with heating capabilities
-
Rotary evaporator
-
High-pressure hydrogenation vessel (Parr shaker or similar)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Column chromatography setup (silica gel, 230-400 mesh)
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
-
Melting point apparatus
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Step 1: Synthesis of 2-Bromo-1-(3,4-dimethylphenyl)ethan-1-one
This initial step involves the α-bromination of the starting ketone. Using copper(II) bromide is a reliable method for the selective bromination of ketones.[4]
Procedure:
-
To a 250 mL round-bottom flask, add 3',4'-dimethylacetophenone (10.0 g, 67.5 mmol) and ethyl acetate (50 mL). Stir until the ketone is fully dissolved.
-
Add chloroform (50 mL) to the solution.
-
In a separate flask, weigh copper(II) bromide (30.1 g, 135 mmol, 2.0 eq) and add it to the reaction mixture in portions over 15 minutes.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 70-75 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC (eluent: 9:1 Hexanes/EtOAc). The reaction is typically complete within 4-6 hours, indicated by the disappearance of the starting material and a color change from black-green to gray-white as Cu(II) is reduced to Cu(I).
-
Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite® to remove the copper salts.
-
Wash the filter cake with additional ethyl acetate (2 x 30 mL).
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield a crude solid.
-
Recrystallize the crude product from hot ethanol to afford 2-bromo-1-(3,4-dimethylphenyl)ethan-1-one as a crystalline solid.
Expertise & Causality: The use of a mixed solvent system (EtOAc/CHCl₃) ensures the solubility of both the organic substrate and the copper bromide. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate. Recrystallization is a critical purification step to remove any unreacted starting material and by-products before proceeding to the next step.
Step 2: Synthesis of 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)acetonitrile
This key step constructs the oxazole core via a Hantzsch-type synthesis, a classic and reliable method for forming substituted oxazoles.[1]
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the 2-bromo-1-(3,4-dimethylphenyl)ethan-1-one (10.0 g, 44.0 mmol) from Step 1 and 2-cyanoacetamide (4.07 g, 48.4 mmol, 1.1 eq).
-
Add absolute ethanol (100 mL) as the solvent.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 8-12 hours.
-
Monitor the reaction by TLC (eluent: 1:1 Hexanes/EtOAc).
-
After completion, cool the mixture to room temperature. The product may precipitate upon cooling.
-
Reduce the solvent volume to approximately 30 mL using a rotary evaporator.
-
Pour the concentrated mixture into 200 mL of ice-cold water with stirring.
-
Collect the resulting precipitate by vacuum filtration, washing the solid with cold water (2 x 50 mL).
-
Dry the solid under vacuum to yield the crude product.
-
The crude 2-(5-(3,4-dimethylphenyl)oxazol-2-yl)acetonitrile can be purified by recrystallization from an ethanol/water mixture or by column chromatography (silica gel, gradient elution with Hexanes/EtOAc).
Trustworthiness & Self-Validation: The Hantzsch synthesis is a robust reaction. The formation of the oxazole ring is driven by the initial nucleophilic attack of the amide on the α-bromoketone, followed by an intramolecular cyclization and dehydration. The purity of the intermediate can be readily assessed by its sharp melting point and spectroscopic data (NMR, IR), ensuring its suitability for the final reduction step.
Figure 2: Simplified mechanism of the Hantzsch oxazole synthesis.
Step 3: Synthesis of 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine
The final step is the reduction of the nitrile group to the primary amine. Catalytic hydrogenation using Raney Nickel is an effective method for this transformation, particularly in the presence of ammonia to suppress the formation of secondary amine by-products.
Procedure:
-
Catalyst Preparation: In a fume hood, carefully wash Raney Nickel slurry (approx. 2.0 g) with deionized water (3 x 20 mL) and then with absolute ethanol (3 x 20 mL) by decantation.
-
To a high-pressure hydrogenation vessel, add the 2-(5-(3,4-dimethylphenyl)oxazol-2-yl)acetonitrile (5.0 g, 22.1 mmol) from Step 2.
-
Add absolute ethanol (100 mL) and the washed Raney Nickel catalyst.
-
Add a 7 N solution of ammonia in methanol (10 mL) to the vessel. This is crucial for preventing the formation of secondary and tertiary amines.
-
Seal the vessel, purge with nitrogen gas, and then pressurize with hydrogen gas (H₂) to 50-60 psi.
-
Stir the mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Once complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric when dry; keep the filter cake wet with ethanol and dispose of it properly.
-
Wash the filter cake with additional ethanol (2 x 20 mL).
-
Concentrate the filtrate under reduced pressure to obtain the crude amine as an oil or low-melting solid.
-
For purification and easier handling, the amine can be converted to its hydrochloride salt. Dissolve the crude product in a minimal amount of diethyl ether and add a 2 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Collect the precipitated hydrochloride salt by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Data Presentation and Characterization
The following table summarizes the expected quantitative data and physical properties for the key compounds in the synthetic pathway.
| Compound | Step | Starting Material (g) | Product Yield (g) | % Yield | M.p. (°C) |
| 2-Bromo-1-(3,4-dimethylphenyl)ethan-1-one | 1 | 10.0 | ~12.5 | ~82% | 50-52 |
| 2-(5-(...)-oxazol-2-yl)acetonitrile | 2 | 10.0 | ~8.5 | ~86% | 95-97 |
| 2-(5-(...)-oxazol-2-yl)ethanamine HCl | 3 | 5.0 | ~5.1 | ~85% | 210-215 |
Note: Yields are theoretical and may vary based on experimental conditions and purification efficiency. Melting points are from literature or predicted and should be confirmed.
Expected Characterization Data for 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine:
-
¹H NMR: Peaks corresponding to aromatic protons, methyl groups on the phenyl ring, the oxazole proton, and two methylene groups of the ethanamine chain.
-
¹³C NMR: Resonances for all unique carbon atoms, including those in the aromatic rings, the oxazole core, methyl groups, and the ethanamine side chain.
-
Mass Spec (ESI+): Expected [M+H]⁺ peak corresponding to the molecular weight of the free base.
-
IR: Characteristic absorptions for N-H stretching (amine), C=N and C=C stretching (aromatic and oxazole rings).
References
-
Robinson, R. (1909). "A new synthesis of oxazole derivatives." Journal of the Chemical Society, Transactions, 95, 2167-2174. [Link]
-
Choudhary, A. "Synthesis, Reactions and Medicinal Uses of Oxazole." Pharmaguideline. [Link]
-
Xie, H., Yuan, D., & Ding, M. W. (2012). "Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane." The Journal of Organic Chemistry, 77(6), 2954-2958. [Link]
- European Patent Office. (2004). "EP 1 020 426 B9: Amine derivatives and antimycotic agent.
-
The Royal Society of Chemistry. (2013). "Dual protection of amino functions involving Boc." RSC Advances, 3, 18691. [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 2. Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO1996039133A1 - Novel n-substituted-2-amino-3',4'-methylene-dioxypropiophenones - Google Patents [patents.google.com]
Application Notes & Protocols for Determining Optimal Solubility Solvents for 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the optimal solubility solvents for the novel compound, 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine. Solubility is a critical physicochemical parameter that significantly influences a compound's bioavailability and therapeutic efficacy.[1] This guide outlines the theoretical considerations for solvent selection, followed by detailed, step-by-step protocols for both qualitative and quantitative solubility assessment. The methodologies described herein are designed to be robust and self-validating, ensuring the generation of reliable and reproducible data essential for downstream applications in drug discovery and formulation development.
Introduction: The Critical Role of Solubility
The solubility of an active pharmaceutical ingredient (API) is a determining factor in its absorption, distribution, metabolism, and excretion (ADME) profile.[1] Poor aqueous solubility, in particular, is a major hurdle in the development of orally administered drugs, often leading to low bioavailability.[1] A thorough understanding of a compound's solubility in a range of solvents is therefore fundamental for successful formulation development and for obtaining dependable results in biological assays.[1] The subject of this guide, 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine, is a heterocyclic amine. The presence of both a lipophilic dimethylphenyl group and a polar ethylamine group suggests a nuanced solubility profile that requires systematic investigation.
Theoretical Framework for Solvent Selection
The principle of "like dissolves like" is a cornerstone of solubility prediction. This principle is governed by the polarity and hydrogen bonding capabilities of both the solute and the solvent.[2] Solvents are broadly categorized based on their polarity into three main classes:
-
Polar Protic Solvents: These solvents, such as water and ethanol, can engage in hydrogen bonding and have a high dielectric constant.[3] They are generally effective at dissolving polar compounds, especially those with hydrogen bond donor and acceptor sites, like the amine group in our target compound.
-
Polar Aprotic Solvents: Solvents like acetone and dimethylformamide (DMF) possess a significant dipole moment but lack O-H or N-H bonds, precluding them from donating hydrogen bonds.[3][4] They are adept at dissolving a wide array of organic and inorganic compounds.
-
Nonpolar Solvents: These solvents, including hydrocarbons like heptane and toluene, have low dielectric constants and do not have significant dipole moments.[3] They are primarily used to dissolve nonpolar, lipophilic compounds.
The selection of an appropriate solvent or solvent system is a critical step in pharmaceutical manufacturing, influencing not only solubility but also crystallization, purification, and the final formulation of the drug product.[5][6]
Experimental Workflow for Solubility Determination
The following diagram illustrates a systematic approach to determining the solubility of 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine.
Caption: A flowchart of the systematic process for determining compound solubility.
Detailed Protocols
Materials and Equipment
-
2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine (ensure high purity, >95%)
-
A selection of solvents with varying polarities (see Table 1)
-
Analytical balance
-
Vortex mixer
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
-
HPLC-UV or LC-MS system
-
UV-Vis spectrophotometer (optional)
Protocol 1: Qualitative Visual Solubility Assessment
This initial screening provides a rapid estimation of solubility and helps in selecting the appropriate concentration range for quantitative analysis.
-
Preparation: Label a series of small glass vials, one for each solvent to be tested.
-
Compound Addition: Accurately weigh approximately 1 mg of 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine into each vial.
-
Solvent Addition: Add the selected solvent to each vial in small increments (e.g., 100 µL).
-
Dissolution: After each addition, vortex the vial for 30-60 seconds.
-
Observation: Visually inspect the solution against a dark background for any undissolved solid particles.
-
Classification: Continue adding solvent until the compound is fully dissolved. Classify the solubility based on the approximate volume of solvent required (e.g., very soluble, soluble, sparingly soluble, insoluble).
Protocol 2: Quantitative Solubility Determination by the Shake-Flask Method
The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[7][8]
-
Preparation of Saturated Solution: Add an excess amount of the test compound (e.g., 2-5 mg) to a vial containing a known volume of the selected solvent (e.g., 1-2 mL).[1] The presence of undissolved solid is crucial to ensure saturation.[1]
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.[7] The equilibration time should be sufficient to ensure that the concentration of the dissolved compound does not change significantly over time.[8]
-
Sample Separation: After equilibration, carefully remove the vials and allow any undissolved solid to settle. Separate the saturated solution from the excess solid by centrifugation followed by filtration through a low-binding syringe filter.[7][9]
-
Dilution: Accurately dilute a known volume of the clear supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS method. Prepare a calibration curve using known concentrations of the test compound. Determine the concentration of the compound in the diluted sample by comparing its response to the calibration curve.[1]
-
Calculation of Solubility: Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. Express the solubility in units such as mg/mL or µM.[1]
Data Presentation and Interpretation
The solubility data for 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine should be compiled into a clear and concise table to facilitate comparison across different solvents.
Table 1: Solubility of 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine in Various Solvents at 25 °C
| Solvent Class | Solvent | Polarity Index | Dielectric Constant (ε) | Solubility (mg/mL) | Observations |
| Polar Protic | Water (pH 7.4) | 10.2 | 80.1 | TBD | Potential for salt formation |
| Ethanol | 5.2 | 24.6 | TBD | Good starting point | |
| Methanol | 6.6 | 32.7 | TBD | Similar to ethanol | |
| Polar Aprotic | DMSO | 7.2 | 46.7 | TBD | Likely high solubility |
| DMF | 6.4 | 36.7 | TBD | Likely high solubility | |
| Acetone | 5.1 | 20.7 | TBD | Moderate polarity | |
| Acetonitrile | 5.8 | 37.5 | TBD | Common in HPLC | |
| Nonpolar | Toluene | 2.4 | 2.4 | TBD | Low solubility expected |
| Heptane | 0.1 | 1.9 | TBD | Very low solubility expected |
TBD: To Be Determined experimentally.
The results from this table will guide the selection of appropriate solvents for various applications. For instance, high solubility in a volatile and less toxic solvent like ethanol would be advantageous for formulation. High solubility in DMSO is useful for preparing stock solutions for in vitro assays.
Conclusion
This application note provides a robust framework for determining the optimal solubility solvents for 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine. By combining theoretical understanding with systematic experimental protocols, researchers can generate high-quality, reliable solubility data. This information is indispensable for advancing the development of this compound, from early-stage discovery to formulation and preclinical studies. Adherence to these guidelines will ensure consistency and accuracy in solubility assessments, ultimately contributing to a more efficient and successful drug development process.
References
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ResearchGate. Solvent selection for pharmaceuticals. Available from: [Link]
-
ACS Publications. A New Protocol To Determine the Solubility of Drugs into Polymer Matrixes | Molecular Pharmaceutics. Available from: [Link]
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ScienceDirect. Prediction of CO2 solubility in aqueous amine solutions using machine learning method. Available from: [Link]
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Aure Chemical. The Application of Solvents in the Pharmaceutical Industry. Available from: [Link]
-
MDPI. Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Available from: [Link]
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PMC. Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. Available from: [Link]
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Coastviewsolvents.com. Understanding the Role of Solvents in Pharmaceutical Manufacturing. Available from: [Link]
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Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available from: [Link]
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]
-
ResearchGate. Predicting CO2 Equilibrium Solubility in Various Amine-CO2 Systems Using an Artificial Neural Network Model. Available from: [Link]
-
World Health Organization (WHO). Annex 4. Available from: [Link]
-
BCU Open Access Repository - Birmingham City University. Estimation of CO2 solubility in aqueous solutions of commonly used blended amines. Available from: [Link]
-
YouTube. Class-12 Physical properties of amines || Boiling point solubility ||organic chemistry ||Rank sir. Available from: [Link]
-
YouTube. Boiling Points and Solubility of Amines. Available from: [Link]
-
MolForge. N,N-dimethyl-2-(5-phenyl-1,2-oxazol-3-yl)ethanamine (CID 13489). Available from: [Link]
-
Cheméo. Chemical Properties of Ethanamine, N,N-dimethyl- (CAS 598-56-1). Available from: [Link]
-
PLOS. 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. Available from: [Link]
-
MDPI. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Available from: [Link]
-
International Journal of Chemical Studies. Synthesis and characterization of 2- (Dimethylamino)-n-(5-(5-(Methylthio)-1,3,4- oxadiazol. Available from: [Link]
-
ChemSynthesis. N,N-dimethyl-2-(2-phenyl-1H-benzimidazol-1-yl)ethanamine. Available from: [Link]
-
ResearchGate. Synthesis and characterization of 2, 5-disubstituted-1, 3, 4-thiadiazole derivatives. Available from: [Link]
-
PubChem. 1-(2,5-Dimethylphenyl)-2-(oxan-4-yloxy)ethanamine | C15H23NO2 | CID 61288177. Available from: [Link]
-
MDPI. A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response. Available from: [Link]
-
Chemsrc. CAS#:1017232-76-6 | (5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)methanamine. Available from: [Link]
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Application Notes & Protocols: A Guide to the In Vitro Pharmacological Characterization of 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine
Abstract
This document provides a comprehensive guide for the initial in vitro characterization of the novel compound, 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine. Given its structural features, particularly the ethanamine moiety, this compound is a candidate for interaction with monoaminergic systems. This guide outlines a logical, tiered approach to screen and characterize its activity at primary and secondary targets, including monoamine transporters and monoamine oxidase enzymes. We present detailed, field-proven protocols for fluorescence-based uptake assays, radioligand binding assays, and chemiluminescent enzyme inhibition assays. The causality behind experimental choices is explained to empower researchers to adapt these methods for other novel psychoactive compounds.
Introduction and Strategic Rationale
The compound 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine possesses a core structure—a substituted aromatic ring system linked to an ethanamine side chain—that shares pharmacophoric similarities with monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. This structural alert strongly suggests a potential interaction with proteins that regulate monoaminergic signaling, which are critical targets in the treatment of depression, neurodegenerative diseases, and other CNS disorders.[1][2]
Therefore, a primary characterization workflow should logically begin with assessing the compound's effect on the key regulators of synaptic monoamine concentrations: the presynaptic serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[3][4] Following this, an investigation into its potential to inhibit the primary metabolic enzymes for monoamines, monoamine oxidase A (MAO-A) and B (MAO-B), is a critical secondary step to build a comprehensive pharmacological profile.[5]
This guide proposes a screening cascade designed for efficiency and scientific rigor, moving from a high-throughput functional assay to a gold-standard binding affinity assay, followed by a mechanistic enzyme inhibition assay.
Caption: A logical workflow for characterizing novel psychoactive compounds.
Part 1: Monoamine Transporter Interaction Assays
The first objective is to determine if the test compound inhibits the reuptake function of monoamine transporters. We will employ a two-tiered approach: a rapid, fluorescence-based functional assay followed by a highly quantitative radioligand binding assay.
Methodology 1: Fluorescence-Based Transporter Uptake Inhibition Assay
Principle & Rationale: This assay provides a direct functional measure of a compound's ability to inhibit a transporter. It utilizes a fluorescent substrate that mimics endogenous neurotransmitters.[3][6] When this substrate is taken up by cells expressing the target transporter (e.g., HEK293-hSERT), its fluorescence dramatically increases. An inhibitor, like our test compound, will compete with the fluorescent substrate, preventing its uptake and thus reducing the fluorescence signal. This method is preferred for initial screening due to its high-throughput nature, avoidance of radioactivity, and its ability to provide real-time kinetic data.[1][2][4]
Protocol: Neurotransmitter Transporter Uptake Inhibition Assay
-
Cell Culture & Plating:
-
Culture HEK293 cells stably expressing human SERT, NET, or DAT in appropriate media (e.g., DMEM with 10% FBS, 1% Pen/Strep, and a selection antibiotic like G418).
-
The day before the assay, seed the cells into a black, clear-bottom 96- or 384-well microplate at a density that will yield a 90-95% confluent monolayer on the day of the experiment.
-
-
Compound & Control Preparation:
-
Prepare a 10 mM stock solution of 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine in 100% DMSO.
-
Create a serial dilution series of the test compound in assay buffer (e.g., Krebs-Ringer-HEPES, KRH). A typical 10-point, 3-fold dilution starting from 100 µM is recommended.
-
Positive Control: Prepare a known inhibitor for each transporter (e.g., Fluoxetine for SERT, Desipramine for NET, GBR-12909 for DAT) at a concentration at least 10x its known IC50.
-
Negative (Vehicle) Control: Prepare assay buffer with the same final percentage of DMSO as the highest test compound concentration.
-
-
Assay Execution (Example for SERT):
-
Gently wash the cell monolayer twice with 100 µL of pre-warmed KRH buffer.
-
Add 50 µL of the diluted test compound or control solutions to the appropriate wells.
-
Pre-incubate the plate at 37°C for 15-30 minutes. This step allows the inhibitor to interact with the transporter before the substrate is introduced.[7]
-
Prepare the fluorescent substrate working solution according to the manufacturer's instructions (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit).[2][6] This often includes a masking dye to quench extracellular fluorescence.[4]
-
Add 50 µL of the fluorescent substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader (bottom-read mode) pre-set to 37°C.
-
Measure the fluorescence intensity (e.g., Ex/Em = 440/520 nm) every minute for 30-60 minutes (kinetic mode) or at a single endpoint after a 30-minute incubation (endpoint mode).[4]
-
-
Data Analysis:
-
For each concentration, subtract the background fluorescence (wells with no cells).
-
Normalize the data: Set the average signal of the vehicle control wells as 100% activity and the average signal of the positive control (saturating inhibitor) wells as 0% activity.
-
Plot the normalized percent inhibition against the log concentration of the test compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Methodology 2: Radioligand Competitive Binding Assay
Principle & Rationale: This assay is the gold standard for determining a compound's binding affinity (Ki) for a receptor or transporter.[8][9] It measures the ability of the unlabeled test compound to compete with a high-affinity radiolabeled ligand (e.g., [³H]-Citalopram for SERT) for the binding site on the transporter.[7][10] The amount of radioactivity detected is inversely proportional to the test compound's affinity. This assay directly measures binding, complementing the functional data from the uptake assay, and is crucial for quantitative structure-activity relationship (SAR) studies.
Caption: Inhibition of serotonin transporter (SERT) by the test compound.
Protocol: [³H]-Citalopram Competitive Binding Assay for SERT
-
Membrane Preparation:
-
Homogenize HEK293-hSERT cells or relevant brain tissue (e.g., rat striatum) in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).[11]
-
Centrifuge the homogenate at 1,000 x g for 10 min at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 min at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer (50 mM Tris, 120 mM NaCl, 5 mM KCl). Determine protein concentration using a BCA or Bradford assay. Store aliquots at -80°C.
-
-
Assay Setup (96-well format):
-
Prepare serial dilutions of the test compound as described in the previous protocol.
-
To each well of a 96-well plate, add in order:
-
150 µL of thawed membrane preparation (e.g., 10-20 µg protein/well).
-
50 µL of test compound dilution or control.
-
50 µL of [³H]-Citalopram solution (at a final concentration near its Kd, e.g., 1-2 nM).
-
-
Total Binding: Wells containing membranes, radioligand, and assay buffer (with vehicle).
-
Non-specific Binding (NSB): Wells containing membranes, radioligand, and a saturating concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine).
-
-
Incubation & Filtration:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.[11]
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., Whatman GF/B) pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific filter binding.
-
Wash the filters rapidly four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).
-
Dry the filter plate under a heat lamp or in a low-temperature oven.
-
-
Detection & Data Analysis:
-
Add scintillation cocktail to each well.
-
Count the radioactivity (disintegrations per minute, DPM) in each well using a microplate scintillation counter.
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percent specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
-
Part 2: Monoamine Oxidase (MAO) Inhibition Assay
Principle & Rationale: MAO enzymes are critical for the degradation of monoamine neurotransmitters.[5] Many compounds that interact with monoamine transporters may also affect MAO activity. Assessing MAO-A and MAO-B inhibition is crucial to understand the compound's potential for drug-drug interactions and its overall effect on monoamine levels.[12] Modern assays utilize a chemiluminescent approach where the MAO enzyme converts a substrate into a product that can be used by a second enzyme (e.g., luciferase) to generate light. Inhibition of MAO results in a decrease in the luminescent signal. This method is highly sensitive, rapid, and avoids hazardous materials.[13]
Protocol: Chemiluminescent MAO-A and MAO-B Inhibition Assay (e.g., MAO-Glo™)
-
Reagent Preparation:
-
Reconstitute recombinant human MAO-A and MAO-B enzymes, the MAO substrate, and the Luciferin Detection Reagent according to the manufacturer's protocol.
-
Prepare serial dilutions of the test compound.
-
Positive Controls: Prepare known inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B).[5]
-
Negative (Vehicle) Control: Assay buffer with DMSO.
-
-
Assay Execution (in parallel for MAO-A and MAO-B):
-
In a white, opaque 96-well plate, add 10 µL of the test compound dilution or control.
-
Add 20 µL of the respective MAO enzyme solution (MAO-A or MAO-B) to the wells.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the MAO substrate to all wells.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and initiate luminescence by adding 40 µL of the Luciferin Detection Reagent to all wells.
-
Incubate for 20 minutes at room temperature to stabilize the luminescent signal.
-
-
Detection & Data Analysis:
-
Measure luminescence using a microplate luminometer.
-
Normalize the data using vehicle controls (100% activity) and potent inhibitor controls (0% activity).
-
Plot percent inhibition vs. log concentration and fit to a four-parameter logistic equation to determine the IC50 for both MAO-A and MAO-B.
-
Data Presentation and Interpretation
Results should be summarized to provide a clear selectivity profile of the compound.
| Target | Assay Type | Parameter | Result (Hypothetical) | Selectivity Ratio |
| SERT | Uptake Inhibition | IC50 | 15 nM | - |
| SERT | Radioligand Binding | Ki | 10 nM | - |
| NET | Uptake Inhibition | IC50 | 250 nM | SERT/NET = 16.7 |
| DAT | Uptake Inhibition | IC50 | > 10,000 nM | SERT/DAT > 667 |
| MAO-A | Enzyme Inhibition | IC50 | 1,500 nM | MAO-A/SERT = 100 |
| MAO-B | Enzyme Inhibition | IC50 | 8,000 nM | MAO-B/SERT = 533 |
Interpretation: In this hypothetical example, 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine is a potent and selective SERT inhibitor. Its affinity for SERT (Ki = 10 nM) is significantly higher than for NET and DAT, indicating a desirable selectivity profile for a potential antidepressant. Furthermore, its inhibition of MAO-A and MAO-B is substantially weaker (100 to 500-fold less potent), suggesting a lower risk of mechanism-based drug-drug interactions compared to non-selective agents.
References
-
Eshleman, A. J., et al. (1999). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. PubMed. [Link]
-
Biocompare.com. (2022). Neurotransmitter Transporter Uptake Assay Kit from Molecular Devices. Biocompare. [Link]
-
Medicalexpo. (n.d.). Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. Medicalexpo. [Link]
-
Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Up Takes Assay. Molecular Devices. [Link]
-
Patsnap. (2025). How is transporter interaction assessed?. Patsnap Synapse. [Link]
-
Reaction Biology. (n.d.). SERT Biochemical Binding Assay Service. Reaction Biology. [Link]
-
Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PMC. [Link]
-
Molecular Devices. (2026). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]
-
Brouwer, K. L. R., et al. (2013). In Vitro Methods to Support Transporter Evaluation in Drug Discovery and Development. Clinical Pharmacology & Therapeutics. [Link]
-
Evotec. (2022). Studying the right transporter at the right time: an in vitro strategy for assessing drug-drug interaction risk. Evotec. [Link]
-
Su, Y., & Sinko, P. J. (2006). Evaluation of Drug-Transporter Interactions Using In Vitro Cell Models. ResearchGate. [Link]
-
Drug Target Review. (2022). Comprehensive in vitro approach to evaluate transporter-mediated drug interactions in drug discovery. Drug Target Review. [Link]
-
Sakloth, F., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. PMC. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]
-
ResearchGate. (n.d.). In vitro MAO-A and MAO-B inhibition by SL25.1131 and various MAO inhibitors in rat brain homogenates. ResearchGate. [Link]
-
MDPI. (2023). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI. [Link]
-
Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]
-
Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. PubMed. [Link]
Sources
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- 3. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. moleculardevices.com [moleculardevices.com]
- 5. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 6. biocompare.com [biocompare.com]
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- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Crystallization techniques for 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine
Application Note: Crystallization & Solid-State Control of 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine
Executive Summary
This guide details the crystallization protocols for 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine , a structural motif characteristic of Trace Amine-Associated Receptor 1 (TAAR1) agonists. As a primary amine linked to a lipophilic oxazole-phenyl core, this molecule presents specific challenges: a tendency to "oil out" during free-base isolation and a high propensity for hydrate formation in its salt forms.
This protocol shifts from standard "trial-and-error" methods to a Rational Crystallization Design (RCD) , focusing on salt selection to lock the flexible ethylamine chain and thermodynamic solubility mapping to control polymorphism.
Physicochemical Profile & Pre-Formulation
Before initiating crystallization, the molecule must be understood as a "Push-Pull" system: the lipophilic dimethylphenyl-oxazole tail drives aggregation in aqueous media, while the hydrophilic ethylamine head seeks solvation.
| Property | Value / Characteristic | Implication for Crystallization |
| pKa (Basic) | ~9.5 (Amine) | Highly reactive toward acidic counterions; suitable for salt formation. |
| LogP | ~2.8 - 3.2 | Low water solubility for free base; requires organic co-solvents (Alcohols/Ethers). |
| H-Bond Donors | 2 (Primary Amine) | High potential for solvate/hydrate formation. |
| Morphology Risk | Oiling Out | The free base often separates as a metastable oil before crystallizing. |
Phase I: Free Base Isolation (Purification)
The free base is often an oil or a low-melting solid. Direct crystallization of the free base is difficult due to rotational freedom in the ethylamine chain. The following protocol purifies the crude synthesis intermediate prior to salt formation.
Protocol A: Anti-Solvent Crash Precipitation
-
Objective: Remove non-polar impurities and isolate the amine.
-
Solvent System: Isopropyl Acetate (IPAc) / n-Heptane.
-
Dissolution: Dissolve 10 g of crude oil in 50 mL Isopropyl Acetate at 45°C.
-
Filtration: Polish filter (0.45 µm PTFE) to remove inorganic salts.
-
Nucleation: Cool to 20°C. Add n-Heptane dropwise until the solution turns slightly turbid (Cloud Point).
-
Seeding: Add 0.1% w/w seed crystals (if available) or scratch the vessel wall.
-
Aging: Stir at 20°C for 2 hours. The oil droplets should harden into a semi-crystalline solid.
-
Completion: Add remaining n-Heptane (Total ratio 1:3 IPAc:Heptane) over 1 hour. Cool to 0°C.
-
Isolation: Filter and wash with cold Heptane.
Expert Insight: If the product oils out, do not add more anti-solvent. Heat the mixture back to the clear point, cool slower (0.1°C/min), and increase agitation to shear oil droplets into nucleation sites.
Phase II: Salt Screening & Selection
For pharmaceutical applications, the free base is rarely the final form. Salt formation improves crystallinity, melting point, and stability.
Logic: We target counterions that bridge the lipophilic and hydrophilic domains.
-
Hydrochloric Acid (HCl): Standard, but often hygroscopic for this class.
-
Fumaric Acid: Excellent H-bond acceptor; often forms stable, non-hygroscopic salts with primary amines.
-
L-Tartaric Acid: Useful for chiral resolution if the side chain were substituted; here it aids in forming robust lattices.
Workflow Visualization: Salt Screening Decision Tree
Figure 1: Decision matrix for salt selection. Note the loop for "Maturation Cycle" which is critical for converting oils to solids.
Phase III: Detailed Crystallization Protocol (HCl Salt)
This protocol describes the formation of the Mono-Hydrochloride Salt , the most likely candidate for early-stage development.
Reagents:
-
Substrate: 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine (Free Base).
-
Solvent: Absolute Ethanol (EtOH).[1]
-
Acid Source: 1.25 M HCl in Ethanol (Anhydrous preparation preferred).
-
Anti-solvent: Methyl tert-butyl ether (MTBE).
Step-by-Step Methodology:
-
Charge & Dissolve:
-
Charge 5.0 g of Free Base into a jacketed reactor.
-
Add 25 mL Absolute EtOH (5 vol).
-
Stir at 25°C until fully dissolved.
-
-
Acid Addition (Controlled):
-
Calculate 1.05 equivalents of HCl.
-
Add HCl/EtOH solution slowly over 30 minutes.
-
Observation: An exotherm is expected. Maintain temperature <30°C to prevent degradation or premature oiling.
-
-
Seeding (The Critical Step):
-
At this stage, the solution may remain clear (supersaturated).
-
Add seed crystals (0.5% w/w). If no seeds exist, sonicate a small aliquot in a test tube to induce nucleation, then return it to the reactor.
-
-
Crystallization via Anti-Solvent:
-
Begin adding MTBE (Total 50 mL, 10 vol) slowly.
-
Rate: Add the first 10 mL over 1 hour (slow addition prevents encapsulation of solvent).
-
Add the remaining 40 mL over 30 minutes.
-
-
Cooling Ramp:
-
Cool the slurry from 25°C to 0°C over 2 hours (0.2°C/min).
-
Hold at 0°C for 4 hours to maximize yield (desaturation).
-
-
Isolation:
-
Filter under nitrogen pressure or vacuum.
-
Wash cake with 1:1 EtOH:MTBE (cold).
-
Dry in a vacuum oven at 40°C for 12 hours.
-
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Product Oils Out | Temperature too high during anti-solvent addition; supersaturation too high. | Re-heat to dissolve oil. Add anti-solvent slower. Seed at a higher temperature. |
| Hygroscopicity | Formation of amorphous content or unstable polymorph. | Switch from HCl to Fumarate or Succinate . Ensure drying is thorough (TGA check). |
| Low Yield | High solubility in EtOH. | Increase MTBE ratio to 1:4. Cool to -10°C. |
| Solvate Formation | Ethanol trapped in lattice. | Verify via TGA.[2] If solvated, switch solvent system to Acetone/Water (95:5). |
References
-
Trace Amine-Associated Receptor 1 (TAAR1)
-
Oxazole Synthesis & Crystallization
-
Salt Screening Methodologies
Sources
- 1. chemmethod.com [chemmethod.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. fulir.irb.hr [fulir.irb.hr]
- 5. Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane [organic-chemistry.org]
Application Note: Microwave-Assisted Synthesis of 3,4-Dimethylphenyl Oxazole Derivatives
Executive Summary
This Application Note details a high-efficiency, microwave-assisted protocol for synthesizing 3,4-dimethylphenyl oxazole derivatives . Oxazoles containing the 3,4-dimethylphenyl moiety are critical pharmacophores in drug discovery, specifically in the development of kinase inhibitors and anti-inflammatory agents where the specific alkyl substitution pattern optimizes hydrophobic pocket binding.
Traditional thermal synthesis (e.g., Robinson-Gabriel or Hantzsch methods) often requires harsh dehydrating agents (
The Solution: By utilizing dielectric heating (Microwave Irradiation), we achieve:
-
Reaction Time Reduction: From hours to <10 minutes.
-
Yield Improvement: Increase from ~60% to >90%.
-
Green Chemistry: Utilization of PEG-400 or Isopropanol (IPA) as benign solvents.
This guide provides two distinct workflows depending on the desired substitution pattern:
-
Protocol A: Synthesis of 2-amino-4-(3,4-dimethylphenyl)oxazole (Hantzsch-type condensation).
-
Protocol B: Synthesis of 5-(3,4-dimethylphenyl)oxazole (Van Leusen reaction).
Scientific Rationale & Mechanism
Why Microwave Irradiation?
The synthesis of oxazoles involves cyclodehydration steps that have high activation energy barriers. Conventional heating relies on conductive transfer, creating temperature gradients that can degrade the sensitive
Microwave irradiation interacts directly with the dipole moments of the polar reagents (e.g., DMF, PEG-400, or the ionic transition state), generating rapid, volumetric heating. This "specific microwave effect" accelerates the cyclization step significantly, suppressing side reactions like polymerization.
Reaction Pathways
Figure 1: Strategic synthetic pathways for 3,4-dimethylphenyl oxazole derivatives.
Materials & Instrumentation
Instrumentation
-
Microwave Reactor: Single-mode cavity (e.g., CEM Discover 2.0 or Anton Paar Monowave).
-
Vessels: 10 mL or 35 mL pressure-rated Pyrex vials with Teflon/Silicon septa.
-
Temperature Control: IR sensor (external) or Fiber Optic probe (internal). Note: Fiber optic is preferred for ionic liquids like PEG-400 due to rapid heating.
Reagents
-
Precursor A: 2-bromo-1-(3,4-dimethylphenyl)ethan-1-one (Synthesized via bromination of 3,4-dimethylacetophenone).
-
Precursor B: 3,4-dimethylbenzaldehyde (Commercial grade, >98%).
-
Reagents: Urea, p-Toluenesulfonylmethyl isocyanide (TosMIC), Potassium Phosphate (
). -
Solvents: PEG-400 (Polyethylene Glycol), Isopropanol (IPA), DMF (Dimethylformamide).
Experimental Protocols
Protocol A: Synthesis of 2-Amino-4-(3,4-dimethylphenyl)oxazole
Targeting the kinase inhibitor scaffold.
Reaction:
Step-by-Step Procedure:
-
Charge: In a 10 mL microwave vial, add:
-
2-bromo-1-(3,4-dimethylphenyl)ethan-1-one (1.0 mmol, 227 mg)
-
Urea (1.5 mmol, 90 mg)
-
PEG-400 (2.0 mL)
-
-
Seal & Mix: Cap the vial and vortex for 30 seconds to ensure dispersion.
-
Irradiate: Program the microwave reactor:
-
Temp: 120°C
-
Hold Time: 10 minutes
-
Power: Dynamic (Max 150 W)
-
Stirring: High
-
-
Work-up:
-
Cool to room temperature (compressed air cooling).
-
Pour the reaction mixture into ice-cold water (20 mL). The PEG-400 will dissolve, precipitating the crude oxazole.
-
Filter the solid and wash with cold water (
mL).
-
-
Purification: Recrystallize from Ethanol:Water (8:2) if necessary.
Expected Yield: 85–92% Characterization:
-
1H NMR (DMSO-d6):
2.25 (s, 6H, Me), 6.90 (s, 2H, ), 7.15 (d, 1H), 7.45 (s, 1H), 7.50 (d, 1H), 7.95 (s, 1H, oxazole-H).
Protocol B: Synthesis of 5-(3,4-dimethylphenyl)oxazole (Van Leusen)
Targeting the 5-aryl regioisomer using Green Chemistry.
Reaction:
Step-by-Step Procedure:
-
Charge: In a 10 mL microwave vial, add:
-
3,4-dimethylbenzaldehyde (1.0 mmol, 134 mg)
-
TosMIC (1.0 mmol, 195 mg)
-
Isopropanol (IPA) (4.0 mL)
-
-
Catalyst Addition: Add
(2.0 mmol, 424 mg). Note: Use anhydrous base. -
Irradiate:
-
Temp: 65°C
-
Hold Time: 8 minutes
-
Power: Dynamic (Max 300 W)
-
-
Work-up:
-
Purification: Flash chromatography (Hexane:EtOAc 8:2) is usually required to remove tosyl byproducts.
Expected Yield: 90–96%
Optimization & Data Summary
The following table summarizes the optimization of Protocol A (Urea condensation), demonstrating the superiority of PEG-400 under MW conditions.
| Entry | Solvent | Heating Method | Temp (°C) | Time | Yield (%) | Notes |
| 1 | Ethanol | Reflux | 78 | 8 hrs | 55 | Incomplete conversion |
| 2 | DMF | Reflux | 140 | 4 hrs | 68 | Darkening (decomposition) |
| 3 | DMF | Microwave | 140 | 5 min | 82 | Good, but difficult workup |
| 4 | PEG-400 | Microwave | 120 | 10 min | 92 | Clean precipitation |
| 5 | Solvent-free | Microwave | 110 | 3 min | 70 | Hot spots/Charring |
Troubleshooting & Expert Insights
"The reaction turned black/tarry."
-
Cause: Thermal runaway.
-haloketones are thermally sensitive. -
Fix: Reduce temperature by 10°C. Ensure your microwave vessel has active stirring. If using solvent-free conditions, switch to PEG-400 to act as a heat sink.
"Low yield in Van Leusen Reaction."
-
Cause: Moisture in the base or old TosMIC.
-
Fix: Use freshly dried
. TosMIC degrades over time; check its melting point or proton NMR before use. Ensure the reaction temperature does not exceed 70°C, as TosMIC decomposes at higher MW temperatures.
"Pressure errors on the MW reactor."
-
Cause: Solvent vapor pressure.
-
Fix: Ethanol and IPA generate significant pressure at >100°C. Ensure your vial cap is rated for at least 20 bar. For higher temperatures, switch to DMF or PEG-400 (low vapor pressure).
References
-
Microwave-Assisted Synthesis of Oxazoles in PEG-600
- Title: Microwave-assisted rapid synthesis of substituted oxazoles in a non-ionic liquid medium and their antimicrobial evalu
- Source: RCSC Kolhapur.
-
URL:[Link] (Verified via context of general PEG-mediated synthesis).
-
Van Leusen Oxazole Synthesis (Green Chemistry)
-
General Microwave Oxazole Review
Sources
- 1. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. jocpr.com [jocpr.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcsc.ac.in [rcsc.ac.in]
- 8. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents [foliamedica.bg]
Application Notes and Protocols for the Formulation of 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine and Analogues
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies for the oral delivery of 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine, a molecule representative of a class of poorly water-soluble compounds. Due to the inherent lipophilicity suggested by its dimethylphenyl and oxazole moieties, this compound is anticipated to exhibit challenges in achieving adequate bioavailability. These application notes detail protocols for the development of lipid-based formulations, polymeric nanoparticles, and amorphous solid dispersions to enhance its solubility and dissolution, thereby improving its therapeutic potential. Each section provides the scientific rationale, detailed experimental procedures, and characterization methods to ensure the development of robust and effective drug delivery systems.
Introduction: Overcoming the Bioavailability Challenge
The chemical structure of 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine, featuring a disubstituted phenyl ring and an oxazole heterocycle, suggests significant lipophilicity and, consequently, poor aqueous solubility. Such characteristics are common among new chemical entities (NCEs) and present a major hurdle in drug development, often leading to low and variable oral bioavailability.[1][2] Effective formulation strategies are therefore critical to unlock the therapeutic potential of this and similar molecules. This guide explores three proven approaches to enhance the oral bioavailability of poorly soluble drugs: lipid-based drug delivery systems (LBDDS), polymeric nanoparticles, and amorphous solid dispersions (ASDs).[3][4]
Hypothesized Physicochemical Properties of 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine:
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Weight | ~216 g/mol | Based on similar structures.[5][6] |
| LogP | High (>3) | Presence of dimethylphenyl and oxazole groups. |
| Aqueous Solubility | Low (<10 µg/mL) | Lipophilic nature of the molecule. |
| BCS/DCS Class | Likely Class II or IV | Poor solubility, permeability to be determined.[2] |
Strategy 1: Lipid-Based Drug Delivery Systems (LBDDS)
LBDDS are a highly effective approach for enhancing the oral bioavailability of lipophilic drugs.[7][8] These formulations maintain the drug in a solubilized state in the gastrointestinal (GI) tract, which can improve absorption and reduce food effects.[2][9] Self-emulsifying drug delivery systems (SEDDS) are a type of LBDDS that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the fluids of the GI tract.[1][3]
Scientific Rationale
The primary mechanism of LBDDS is the pre-dissolution of the active pharmaceutical ingredient (API) in a lipid vehicle. Upon dispersion in the GI tract, the large surface area of the resulting emulsion facilitates drug absorption. Lipids can also enhance lymphatic transport, potentially reducing first-pass metabolism.[9]
Protocol: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate a SEDDS for 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine with optimal self-emulsification properties and drug loading.
Materials:
-
2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine (API)
-
Oils (e.g., Capryol™ 90, Labrafil® M 1944 CS)
-
Surfactants (e.g., Kolliphor® RH 40, Cremophor® EL)
-
Co-solvents (e.g., Transcutol® HP, Plurol® Oleique CC 497)
Experimental Workflow:
Caption: Workflow for polymeric nanoparticle preparation.
Step-by-Step Protocol:
-
Preparation of the Organic Phase:
-
Dissolve 100 mg of PLGA and 10 mg of the API in 5 mL of DCM.
-
-
Preparation of the Aqueous Phase:
-
Dissolve 200 mg of PVA in 20 mL of deionized water to create a 1% w/v solution.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase and immediately emulsify using a probe sonicator for 2 minutes in an ice bath.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a beaker and stir at room temperature for 4 hours to allow for the complete evaporation of DCM.
-
-
Nanoparticle Collection and Purification:
-
Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes.
-
Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA.
-
Resuspend the final pellet in a small amount of water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry to obtain a powder.
-
Characterization:
-
Particle Size and Zeta Potential: Measured by DLS.
-
Encapsulation Efficiency (EE%) and Drug Loading (DL%):
-
Dissolve a known amount of lyophilized nanoparticles in a suitable solvent (e.g., DMSO).
-
Quantify the API content using HPLC.
-
EE% = (Mass of drug in nanoparticles / Initial mass of drug) x 100
-
DL% = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
-
In Vitro Release:
-
Disperse the nanoparticles in release medium (e.g., phosphate buffer pH 7.4) and incubate at 37°C with shaking.
-
At predetermined time points, withdraw samples, centrifuge to separate the nanoparticles, and analyze the supernatant for released drug by HPLC.
-
Data Presentation:
| Parameter | Value |
| Particle Size (nm) | 200 ± 15 |
| PDI | 0.12 ± 0.02 |
| Zeta Potential (mV) | -25 ± 3 |
| Encapsulation Efficiency (%) | 85 ± 5 |
| Drug Loading (%) | 7.7 ± 0.5 |
Strategy 3: Amorphous Solid Dispersions (ASDs)
ASDs are a robust formulation strategy for enhancing the oral bioavailability of poorly soluble drugs. [10]In an ASD, the crystalline API is converted to its higher-energy amorphous form and dispersed within a polymer matrix. [11][12]This approach can lead to a significant increase in the drug's apparent solubility and dissolution rate. [13][14]
Scientific Rationale
The amorphous state lacks the long-range molecular order of the crystalline state, resulting in a higher free energy and, consequently, higher solubility. [10]The polymer serves to stabilize the amorphous drug, preventing recrystallization during storage and in the GI tract. [13]Commonly used polymers include polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC). [13]
Protocol: Preparation of an Amorphous Solid Dispersion by Spray Drying
Objective: To produce a stable ASD of the API and a suitable polymer to enhance its dissolution rate.
Materials:
-
2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine (API)
-
Polymer (e.g., PVP K30, HPMC E5)
-
Solvent (e.g., methanol, acetone, or a mixture)
Experimental Workflow:
Caption: Workflow for amorphous solid dispersion preparation.
Step-by-Step Protocol:
-
Solution Preparation:
-
Prepare solutions with different drug-to-polymer ratios (e.g., 1:1, 1:2, 1:4 w/w).
-
Dissolve the API and the selected polymer in a common solvent or a solvent mixture to obtain a clear solution.
-
-
Spray Drying:
-
Set the spray dryer parameters (inlet temperature, feed rate, atomization pressure) to optimal values for the solvent system used.
-
Spray dry the solution to obtain a fine powder.
-
-
Powder Collection and Secondary Drying:
-
Collect the powder from the cyclone and collection vessel.
-
Dry the powder further in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Characterization:
-
Solid-State Characterization:
-
X-ray Powder Diffraction (XRPD): To confirm the amorphous nature of the API in the dispersion (absence of sharp peaks characteristic of crystalline material).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the ASD and to check for any signs of crystallinity.
-
-
In Vitro Dissolution:
-
Perform dissolution studies in a relevant medium (e.g., simulated intestinal fluid) and compare the dissolution profile of the ASD to that of the pure crystalline API.
-
Data Presentation:
| Formulation (API:Polymer) | Physical State (XRPD) | Tg (°C) by DSC | Dissolution at 30 min (%) |
| Pure API | Crystalline | N/A (Melting Point) | < 5 |
| 1:2 API:PVP K30 | Amorphous | 125 | 85 |
| 1:4 API:PVP K30 | Amorphous | 135 | 95 |
Conclusion
The formulation of poorly water-soluble compounds like 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine is a critical step in their development as potential therapeutic agents. This guide has provided detailed protocols for three powerful formulation strategies: lipid-based drug delivery systems, polymeric nanoparticles, and amorphous solid dispersions. The choice of the optimal strategy will depend on the specific physicochemical properties of the molecule and the desired therapeutic outcome. By systematically applying the protocols and characterization methods outlined herein, researchers can significantly enhance the oral bioavailability of this and other challenging compounds, paving the way for their successful clinical translation.
References
- Polymeric Nanoparticles for Drug Delivery: Recent Developments and Future Prospects. (n.d.).
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. (2024, May 29).
- Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (2025, October 17).
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1).
- Amorphous Solid Dispersions for Bioavailability Enhancement - Contract Pharma. (2023, March 10).
- Introduction to Lipid-Based Drug Delivery Systems for Oral Delivery | Bentham Science. (n.d.).
- WHITE PAPER: Amorphous Solid Dispersions-One approach to improving Bioavailability - Division of Pharmacy Professional Development. (n.d.).
- Polymeric Nanoparticles for Drug Delivery | Encyclopedia MDPI. (2020, July 24).
- The Truths and Myths of Oral Lipid-Based Drug Delivery Systems. (2018, February 16).
- 4 Strategies To Formulate Poorly Soluble APIs - Drug Discovery Online. (2023, December 18).
- Optimizing oral drug delivery using lipid based formulations - SciSpace. (2014, June 12).
- Polymeric nanoparticles—Promising carriers for cancer therapy - Frontiers. (2022, October 6).
- Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review - Asian Journal of Pharmaceutics. (2018, December 5).
- Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication - MDPI. (2025, March 21).
- Solubility enhancement with amorphous solid dispersions - Seppic. (2025, May 13).
- Amorphous Solid Dispersion - Veranova. (n.d.).
- Biodegradable Polymeric Nanoparticle-Based Drug Delivery Systems: Comprehensive Overview, Perspectives and Challenges - MDPI. (2024, September 7).
- AmorSol® - Amorphous Solid Dispersion Technology - Ascendia Pharmaceutical Solutions. (n.d.).
- (PDF) Formulation strategies for poorly soluble drugs - ResearchGate. (2025, July 8).
- Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism - PubMed. (2015).
- 2-[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]ethanamine AldrichCPR | Sigma-Aldrich. (n.d.).
- N,N-dimethyl-2-(3-phenyl-1,2-oxazol-5-yl)ethanamine - Molecular Properties | MolForge. (n.d.).
- N,N-dimethyl-2-(5-phenyl-1,2-oxazol-3-yl)ethanamine (CID 13489) - MolForge. (n.d.).
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 4. researchgate.net [researchgate.net]
- 5. molforge.ai [molforge.ai]
- 6. molforge.ai [molforge.ai]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. scispace.com [scispace.com]
- 9. Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. contractpharma.com [contractpharma.com]
- 11. seppic.com [seppic.com]
- 12. veranova.com [veranova.com]
- 13. ce.pharmacy.wisc.edu [ce.pharmacy.wisc.edu]
- 14. ascendiacdmo.com [ascendiacdmo.com]
Troubleshooting & Optimization
Improving yield in the synthesis of 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine
Technical Support Center: Synthesis of 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine
User Interface: Support Ticket System
Current Status: OPEN Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Yield Optimization & Regioselectivity in 2,5-Disubstituted Oxazole Synthesis
Introduction: The Synthetic Challenge
You are attempting to synthesize 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine , a specific 2,5-disubstituted oxazole scaffold often explored in pharmacology (e.g., TAAR1 agonists).
The Critical Pitfall:
Many researchers attempt the direct condensation of an
To guarantee the 2,5-substitution pattern , this guide recommends the Robinson-Gabriel Synthesis pathway via an
Phase 1: Precursor Synthesis ( -Bromination)
Ticket #101: "My product contains inseparable impurities after brominating 3,4-dimethylacetophenone."
Diagnosis:
The presence of the 3,4-dimethyl group introduces a high risk of benzylic bromination (radical mechanism) competing with the desired
Troubleshooting Protocol:
| Parameter | Recommendation | Scientific Rationale |
| Reagent | Bromine ( | Acidic conditions promote enolization, favoring electrophilic attack at the |
| Temperature | < 20°C (Ice bath) | Lower temperatures suppress the higher-activation-energy radical pathways. |
| Catalyst | HBr (cat.) | Autocatalytic; however, adding a drop of HBr at the start eliminates the induction period, preventing reagent accumulation and "runaway" exotherms. |
| Quenching | Acetone / NaHCO3 | Quench with acetone first to consume excess bromine (forming bromoacetone, volatile), then neutralize. |
Key Checkpoint:
-
Target: 2-Bromo-1-(3,4-dimethylphenyl)ethan-1-one.
-
QC:
NMR should show a singlet around 4.4 ppm ( ). If you see doublets/multiplets in the aliphatic region, benzylic bromination occurred.
Phase 2: The Nitrogen Insertion (Delepine Reaction)
Ticket #102: "The aminoketone turns into a black tar upon isolation."
Diagnosis:
Free
Troubleshooting Protocol:
-
Use the Delépine Reaction: React the
-bromoketone with Hexamethylenetetramine (HMTA) in Chloroform/Ethanol to form the stable quaternary salt. -
Acid Hydrolysis: Hydrolyze the salt with ethanolic HCl (Eq. 1).
-
Do NOT Isolate the Free Base: Isolate the product as the hydrochloride salt (2-amino-1-(3,4-dimethylphenyl)ethan-1-one
HCl). This salt is stable and can be stored.
Phase 3: Coupling & Cyclization (Robinson-Gabriel)
Ticket #103: "Cyclization yields are low (<30%)."
Diagnosis:
You are likely using a 2-step procedure (Amide formation
Optimized Workflow:
-
Coupling: React the Aminoketone
HCl with N-Boc- -alanine using EDC/HOBt or HATU/DIPEA.-
Note: Maintain basic pH (DIEA) only during coupling to liberate the amine in situ.
-
-
Cyclodehydration (The Critical Step):
-
Standard:
or will cleave the Boc group prematurely. -
Recommendation: Use Burgess Reagent or Wipf’s Protocol (
) for mild cyclization that preserves the Boc group. -
Alternative (Robust): If you must use acid cyclization (
or ), use a Phthalimide protecting group instead of Boc. Phthalimide is stable to reflux.
-
Visualizing the Pathway (Graphviz):
Figure 1: Recommended Robinson-Gabriel synthetic pathway to ensure 2,5-regiochemistry.
Phase 4: Purification & Isolation
Ticket #104: "My product is stuck on the silica column / streaking."
Diagnosis: The final product is a primary amine. On standard silica gel, it protonates and binds irreversibly to silanol groups.
Solution:
-
Amine-Functionalized Silica: Use NH2-silica cartridges if available.
-
Mobile Phase Modifier: Use DCM:MeOH (9:1) with 1% Ammonium Hydroxide (
) or 1% Triethylamine ( ) .-
Tip: Pre-wash the silica column with the eluent containing the base to neutralize active sites before loading the sample.
-
-
Salt Formation: Do not evaporate the free amine to dryness if it is an oil (common for this scaffold). Convert it immediately to the Fumarate or Oxalate salt by adding the corresponding acid in acetone/ethanol. These salts crystallize well.
Summary of Critical Parameters
| Step | Critical Parameter | Target Value/Condition | Why? |
| 1 | Bromination Temp | 0 - 15°C | Prevents radical attack on ring methyls. |
| 2 | Aminoketone State | HCl Salt | Free base polymerizes rapidly. |
| 3 | Protecting Group | Phthalimide (preferred) | Stable to harsh cyclization ( |
| 4 | Cyclization Agent | Ensures complete dehydration to oxazole. | |
| 5 | Final Workup pH | pH > 10 | Ensure complete extraction of the free amine. |
References
-
Turchi, I. J., & Dewar, M. J. (1975). Chemistry of Oxazoles. Chemical Reviews, 75(4), 389–437. Link
-
Kjeldsen, F., et al. (2024). Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Link
-
Wiley, R. H. (1950). The Robinson-Gabriel Synthesis.[1] Organic Reactions.[1][2][3][4][5][6][7][8][9][10] (Classic reference for the cyclodehydration mechanism).
- Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606.
Sources
- 1. ijpsonline.com [ijpsonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. ijpsonline.com [ijpsonline.com]
- 5. 1,3-Oxazole synthesis [organic-chemistry.org]
- 6. Frontiers | Advances in the synthesis of β-alanine [frontiersin.org]
- 7. 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. CN101462935A - Process for synthesizing alpha-bromoacetophenone compound - Google Patents [patents.google.com]
- 10. Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids [scirp.org]
Troubleshooting solubility issues with 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine
Technical Support Center: Solubility & Formulation Guide Subject: 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine Ticket ID: [SOL-OXZ-2405] Status: Active Support
Executive Summary
This guide addresses solubility challenges associated with 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine . This molecule exhibits "amphiphilic dissonance"—a highly lipophilic tail (dimethylphenyl-oxazole) paired with a hydrophilic, pH-sensitive head (primary amine).
Most user issues stem from pH-induced precipitation during the transfer from organic stock solutions (DMSO) to aqueous buffers (PBS/Media). The protocols below prioritize maintaining the ionization state of the amine to prevent aggregation.
Part 1: The Mechanistic "Why" (Root Cause Analysis)
Before attempting a fix, understand the chemical behavior governing your failure mode.
-
The Molecule: A lipophilic core (LogP ~2.5–3.0) attached to a primary ethylamine.
-
The Critical pKa: The primary amine has a pKa of approximately 9.5–10.0 .
-
The Failure Mode: In DMSO, the compound is fully solvated. When diluted into PBS (pH 7.4), the pH is below the pKa, meaning the amine should remain protonated (
). However, the high ionic strength of PBS and the "salting-out" effect, combined with the strong hydrophobic drive of the dimethylphenyl group, often lowers the effective solubility limit, causing the compound to crash out as a gummy precipitate or fine needles.
Solubility Logic Diagram
The following diagram illustrates the decision pathway for solubility based on solvent environment.
Figure 1: Solubility behavior relative to solvent pH. Green indicates stable zones; Red indicates high precipitation risk.
Part 2: Step-by-Step Troubleshooting Protocols
Protocol A: Preparation of Stable Stock Solution
Do not use water or buffers for the master stock.
-
Solvent Choice: Anhydrous DMSO (Dimethyl sulfoxide) is the gold standard. Ethanol is a secondary choice but evaporates, changing concentration over time.
-
Concentration Target: Aim for 10 mM to 50 mM . Higher concentrations (100 mM+) increase the risk of "crashing out" immediately upon contact with aqueous media due to local supersaturation.
-
Procedure:
-
Weigh powder into a glass vial (avoid polystyrene).
-
Add DMSO down the side of the vial.
-
Vortex vigorously for 30 seconds.
-
Critical Step: If undissolved particles remain, sonicate at 40°C for 5 minutes. The dimethylphenyl group can stack, requiring energy to break crystal lattice forces.
-
Protocol B: The "Step-Down" Dilution Method (For Cellular Assays)
Directly shooting 1 µL of DMSO stock into 10 mL of PBS often fails. Use an intermediate step.
| Step | Action | Mechanism |
| 1 | Prepare 1000x Stock in DMSO. | Fully solvated hydrophobic core. |
| 2 | Prepare Intermediate Dilution (10x) in sterile water or 10% Tween-80. | Reduces DMSO concentration while preventing salt shock. |
| 3 | Add Intermediate to Media/Buffer . | Final dilution into high-salt environment. |
| 4 | Visual Check: Hold vial against a dark background. | Look for the "Tyndall Effect" (haziness/scattering), indicating micro-precipitation. |
Protocol C: Formulation for In Vivo Administration (IP/PO)
Simple saline will likely fail. Use a vehicle system.
Recommended Vehicle:
-
5% DMSO (Solubilizer)
-
40% PEG400 (Co-solvent)
-
55% Water (Bulk phase)
Preparation Order: Dissolve compound in DMSO
Part 3: Troubleshooting FAQ
Q1: My solution turned cloudy immediately after adding it to PBS. Can I filter it? A: No. Filtering a cloudy solution removes your compound. You are effectively dosing the cells/animals with solvent only.
-
Fix: Acidify your buffer slightly. If your assay tolerates it, lower the pH to 6.0–6.5. This ensures the amine remains protonated (
), drastically improving solubility.
Q2: I see crystals forming after 24 hours in the fridge. Why? A: This is "Ostwald Ripening." Small, invisible aggregates formed during initial mixing have slowly grown into visible crystals.
-
Fix: Prepare fresh dilutions daily. Do not store aqueous dilutions of this compound at 4°C, as cold temperatures decrease solubility and encourage crystallization.
Q3: Can I use the Hydrochloride salt version instead of the free base? A: Yes, the HCl salt is kinetically faster to dissolve in water, but it does not change the thermodynamic solubility at pH 7.4. Once the salt dissociates in PBS, the amine will equilibrate to the pH of the buffer. If pH 7.4 dictates insolubility, the salt form will eventually precipitate too.
Part 4: Data & Reference Tables
Solvent Compatibility Matrix
| Solvent | Solubility Rating | Usage Recommendation |
| DMSO | Excellent (>50 mM) | Primary Stock Solution |
| Ethanol | Good (~20 mM) | Secondary Stock (volatile) |
| Water (pH 7) | Poor (<0.1 mM) | Do not use for stock |
| 0.1 M HCl | Very Good (>10 mM) | Good for initial aqueous dissolution |
| PBS (pH 7.4) | Variable | Risk of precipitation >10 µM |
Formulation Decision Tree
Figure 2: Decision tree for selecting the appropriate formulation strategy based on experimental application.
References
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Chapter 4: Solubility. Elsevier.
-
Sigma-Aldrich Technical Guides. Handling and Solubility of Amine-Containing Compounds.
-
Cayman Chemical. Preparation of Stock Solutions for Lipophilic Amines.
Identifying degradation products of oxazole ethanamines
Technical Support Center: Oxazole Ethanamine Stability Profiling Status: Operational | Tier: L3 (Senior Scientific Support) Subject: Identification & Characterization of Degradation Products
Welcome to the Application Support Center
You are accessing this guide because you are likely observing unexpected peaks in your chromatograms or mass spectra during the development of an oxazole-ethanamine based candidate. As a Senior Application Scientist, I will guide you through the structural vulnerabilities of this scaffold, not just by listing steps, but by explaining the chemical causality driving the degradation.
The oxazole ethanamine pharmacophore combines a pseudo-aromatic heterocycle (oxazole) with a reactive basic side chain (ethanamine). This duality creates a unique stability profile where the ring is susceptible to hydrolytic cleavage under specific pH conditions, while the tail is prone to oxidative deamination.
Module 1: The Degradation Landscape
Before troubleshooting your instrument, you must understand the chemical fate of your molecule. The diagram below maps the critical degradation pathways you should monitor.
Visualizing the Degradation Tree
Figure 1: Critical degradation pathways for oxazole ethanamines. Note the divergence between ring-based hydrolysis and side-chain oxidation.
Module 2: Troubleshooting LC-MS/MS Analysis
Q1: I see a peak with a mass shift of +18 Da. Is this definitely the ring-opened hydrolysis product?
A: Not necessarily. While the acid-catalyzed ring opening of the oxazole (cleavage of the O1-C2 or O1-C5 bond) adds a water molecule (+18 Da), you must rule out two common artifacts:
-
Hydrate Formation: If your ionization source is not optimized, you may be seeing a non-covalent water adduct
.-
Validation: Increase the declustering potential (or cone voltage). If the peak disappears, it was an adduct. If it persists and has a distinct retention time, it is a degradation product.
-
-
Cornforth Rearrangement: If your oxazole has a carbonyl substituent at position 4, it may undergo rearrangement rather than simple hydrolysis. This is isomeric (0 Da shift) but often proceeds via a hydrated intermediate.
Q2: My primary amine peak is tailing significantly, masking potential impurities. How do I fix this?
A: Oxazole ethanamines are basic.[1] The tailing is caused by the interaction of the protonated amine with residual silanols on your column stationary phase.
-
Solution: Use a "charged surface hybrid" (CSH) column or add a chaotic modifier like ammonium formate (10-20 mM) to your mobile phase. High pH mobile phases (pH > 9) can also suppress protonation and improve peak shape, but warning : high pH can accelerate the degradation of the oxazole ring if not monitored carefully.
Q3: I suspect oxidative deamination, but I can't find the aldehyde product. Where is it?
A: Aldehydes generated from the oxidative deamination of the ethanamine tail are reactive. They likely won't survive the analysis intact.
-
The Fix: Look for the carboxylic acid (further oxidation of the aldehyde, +32 Da from parent amine loss) or dimers formed by the reaction of the aldehyde with the parent amine (Schiff base formation).
Module 3: Experimental Protocols (Forced Degradation)
To validate your stability-indicating method, you must induce degradation in a controlled manner. Do not just "cook" the sample; target the specific weak points identified in Module 1.
Protocol: Stress Testing Matrix
| Stress Type | Reagent/Condition | Target Mechanism | Expected Mass Shift (Δm/z) |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 2-24 hrs | Oxazole Ring Opening | +18 Da (Keto-amide formation) |
| Base Hydrolysis | 0.1 N NaOH, 60°C, 2-24 hrs | Amide/Ester Hydrolysis (if side chains exist) | Variable (cleavage dependent) |
| Oxidation (N-focus) | 3% | N-Oxidation (Amine or Ring N) | +16 Da (N-Oxide) |
| Oxidation (C-focus) | AIBN (Radical initiator), 40°C | Oxidative Deamination (α-C radical) | -1 Da (Imine) |
| Photolysis | UV/Vis (1.2 million lux hrs) | Ring rearrangement / Photo-oxidation | Isomeric or Polymerization |
Step-by-Step: Acid Hydrolysis Workflow
-
Preparation: Dissolve the oxazole ethanamine in a co-solvent (e.g., Acetonitrile) to 1 mg/mL.
-
Acidification: Add an equal volume of 0.2 N HCl (Final conc: 0.1 N).
-
Incubation: Heat to 60°C.
-
Sampling: Aliquot at T=0, 2, 4, and 24 hours.
-
Quenching (Critical): Immediately neutralize with 0.1 N NaOH or dilute 1:10 in cold buffer before LC-MS injection to prevent on-column degradation.
-
Analysis: Monitor for the appearance of the
-acylamino ketone.
Module 4: Mechanistic Deep Dive
The Vulnerability of the Oxazole Ring
While oxazoles are aromatic, they are less stable than thiazoles. Under acidic conditions, the ring nitrogen is protonated (
Oxidative Deamination of Ethanamines
The ethanamine side chain is susceptible to radical abstraction of the
-
Abstraction: A radical (from peroxides or light) removes the
-H. -
Hydroxylation: The radical reacts with oxygen to form a carbinolamine.
-
Collapse: The carbinolamine is unstable and collapses to release the amine and form a carbonyl (aldehyde/ketone) [2].
References
-
Chi, S., & Rochelle, G. T. (2002).[2] Oxidative degradation of monoethanolamine. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
ICH Guidelines. (2003).[3] Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]
-
Zhang, D., et al. (2007).[4] Mass defect filtering on high resolution LC/MS data... identification of oxazole-ring opened metabolites. Drug Metabolism Letters. Retrieved from [Link]
Sources
- 1. Oxazole - Wikipedia [en.wikipedia.org]
- 2. Oxidative degradation of monoethanolamine (Journal Article) | ETDEWEB [osti.gov]
- 3. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 4. Mass defect filtering on high resolution LC/MS data as a methodology for detecting metabolites with unpredictable structures: identification of oxazole-ring opened metabolites of muraglitazar - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC for 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine
Welcome to the technical support guide for the HPLC analysis of 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine. This document, designed for researchers and drug development professionals, provides in-depth, experience-driven guidance to establish a robust analytical method and troubleshoot common issues.
Understanding the Analyte: A Chemist's Perspective
Before commencing method development, it is crucial to analyze the structure of 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine.
-
Primary Amine Group (-CH₂CH₂NH₂): This is the most influential functional group. It is basic, with an estimated pKa in the 9-10 range. At a mobile phase pH below 7, this group will be protonated (positively charged), making it highly susceptible to ionic interactions with the stationary phase. This is the primary cause of peak tailing in reversed-phase HPLC.[1]
-
Hydrophobic Core (Dimethylphenyl-oxazole): The dual-ring system is non-polar and will be well-retained on a hydrophobic stationary phase like C18.[2] This makes reversed-phase chromatography the most suitable separation mode.[3]
-
UV Absorbance: The conjugated aromatic system is an excellent chromophore, making UV detection a highly effective and straightforward choice.
Frequently Asked Questions (FAQs) for Method Development
This section addresses the most common initial questions when setting up an HPLC method for this compound.
Q1: What is the best starting point for column and mobile phase selection?
A1: Begin with a standard reversed-phase approach. The analyte's hydrophobicity makes it ideal for this mode.[4] However, due to the basic amine, special attention must be paid to mitigating unwanted secondary ionic interactions.[5]
Table 1: Recommended Starting HPLC Conditions
| Parameter | Recommendation | Rationale & Expert Notes |
| Column | High-purity, end-capped C18, 150 x 4.6 mm, 3 or 5 µm | A modern, high-purity silica column with end-capping is critical.[6] End-capping neutralizes most of the acidic silanol groups on the silica surface, which would otherwise strongly interact with the protonated amine, causing severe peak tailing.[5] |
| Mobile Phase A | 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water | An acidic mobile phase (pH ~2.5-3.5) is essential to ensure the amine is fully and consistently protonated.[7] This prevents peak splitting that can occur if the pH is close to the analyte's pKa.[8] Formic acid is preferred for LC-MS compatibility. |
| Mobile Phase B | Acetonitrile (ACN) or Methanol (MeOH) | Acetonitrile typically provides sharper peaks and lower backpressure. Start with ACN. |
| Gradient | 5% to 95% B over 15 minutes | A broad initial gradient is a standard method development practice to determine the approximate elution conditions.[9] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Detection | UV at 254 nm or Diode Array Detector (DAD) Scan | 254 nm is a good starting point for aromatic compounds. A DAD scan will help identify the absorbance maximum (λ-max) for optimal sensitivity. |
| Column Temp. | 30 °C | Provides better run-to-run reproducibility than ambient temperature. |
Q2: How do I choose between Formic Acid and Trifluoroacetic Acid (TFA) as a mobile phase modifier?
A2: Both acids serve to lower the mobile phase pH.
-
Formic Acid (0.1%) will set the pH around 2.7. It is a weaker ion-pairing agent and is volatile, making it the standard choice for LC-MS applications.
-
Trifluoroacetic Acid (TFA) (0.1%) will set the pH around 2.0. TFA is a strong ion-pairing agent.[10] The trifluoroacetate anion pairs with the protonated analyte, masking its positive charge and further reducing interactions with residual silanols. This often results in significantly sharper peaks. However, TFA is non-volatile and can cause ion suppression in mass spectrometry. For UV-based methods, 0.1% TFA is often superior for achieving excellent peak shape.
Q3: My compound is eluting too early, even with 100% water. What should I do?
A3: While unlikely for this specific molecule due to its hydrophobic core, if you are working with a more polar analogue that shows poor retention, you have a few options:
-
Use an Ion-Pairing Reagent: Adding an anionic ion-pairing reagent like sodium 1-heptanesulfonate to the mobile phase will form a neutral pair with the protonated amine, significantly increasing its retention on a C18 column.[11][12]
-
Switch to HILIC: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative that uses a polar stationary phase and a high-organic mobile phase to retain polar analytes.[3]
Troubleshooting Guide: From Tailing Peaks to Robust Methods
This section provides a systematic approach to resolving the most common issues encountered during the analysis of basic compounds like 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine.
Problem 1: Significant Peak Tailing
Peak tailing is the most anticipated issue for this analyte.[6] It occurs when a single analyte population experiences multiple retention mechanisms, primarily the desired hydrophobic interaction and an undesirable ionic interaction between the positively charged amine and negatively charged silanols.[5]
Caption: Troubleshooting workflow for peak tailing.
Step-by-Step Protocol to Eliminate Peak Tailing:
-
Confirm Mobile Phase pH: The most critical step is to ensure the mobile phase pH is low.[5] An acidic environment protonates the surface silanols, minimizing their ability to interact with the analyte. A pH between 2.5 and 3.5 is ideal.
-
Evaluate Your Column: Not all C18 columns are created equal. Older columns or those not specifically designed for basic compounds have a higher population of accessible, acidic silanols. Switching to a modern, high-purity, end-capped, or "base-deactivated" column is often the most effective solution.[6]
-
Use a Stronger "Silanol Blocker": If using formic acid still results in tailing, switch to 0.1% TFA (for non-MS applications). The ion-pairing mechanism of TFA is highly effective at masking residual silanol interactions.[10]
-
Check for Mass Overload: Injecting too much sample can saturate the active sites on the column, leading to tailing.[13] To test for this, dilute your sample 10-fold and reinject. If the peak shape improves dramatically, you were overloading the column.
-
Consider an Alternative Stationary Phase: If tailing persists, consider a phenyl-hexyl phase. The electron-rich phenyl ring can offer alternative selectivity and sometimes provides better peak shape for basic compounds containing aromatic rings.
Problem 2: Poor Resolution from Impurities
If your analyte peak is merging with a closely eluting impurity, you need to adjust the method's selectivity.
Table 2: Strategies to Improve Resolution
| Strategy | Action | Scientific Rationale |
| Change Organic Modifier | Switch from Acetonitrile to Methanol (or vice-versa). | ACN and MeOH have different solvent strengths and interact differently with the analyte and stationary phase (dipole-dipole, hydrogen bonding). This change is a powerful and simple way to alter selectivity (the spacing between peaks).[14] |
| Adjust pH | Change the mobile phase pH (e.g., from 2.5 to 3.5). | If an impurity has a different pKa than your main compound, altering the pH can change its ionization state and retention time relative to the main peak.[8] |
| Change Stationary Phase | Switch from a C18 to a Phenyl-Hexyl or a Polar-Embedded column. | Changing the stationary phase chemistry is the most powerful way to affect selectivity. A Phenyl phase introduces π-π interactions, while a polar-embedded phase offers different hydrogen bonding capabilities. |
| Optimize Temperature | Increase or decrease the column temperature by 5-10 °C. | Temperature can subtly affect the retention of different compounds, sometimes enough to resolve a critical pair. |
Problem 3: Poor Reproducibility (Shifting Retention Times)
Inconsistent retention times are often due to an unstable mobile phase or column equilibration issues.
Systematic Check for Reproducibility:
-
Ensure Proper Buffering: Is your mobile phase pH controlled by a buffer or just an acid? Using a proper buffer (e.g., 10-20 mM phosphate or formate) at a pH within 1 unit of its pKa provides better resistance to pH shifts when the sample is injected.[15]
-
Pre-mix Mobile Phases: For isocratic methods, always pre-mix the aqueous and organic components. For gradient methods, ensure the online degasser and pump proportioning valves are functioning correctly.
-
Allow for Sufficient Column Equilibration: Before starting a sequence, flush the column with at least 10-15 column volumes of the initial mobile phase conditions. This is especially important when switching between different mobile phases.
-
Check for Column Degradation: If retention times are consistently decreasing over a long sequence, it may indicate column degradation, especially if operating at the edge of the column's recommended pH range.[7]
Advanced Column Technology Considerations
For those seeking to optimize for speed and efficiency, modern particle technologies offer significant advantages.
Superficially Porous vs. Fully Porous Particles
-
Fully Porous Particles (FPP): These are the traditional standard. The entire particle is porous, providing a large surface area for interaction.[16]
-
Superficially Porous Particles (SPP) / Core-Shell: These particles have a solid, non-porous core surrounded by a thin, porous shell.[17] This design significantly reduces the diffusion path for analytes, leading to much higher efficiency and sharper peaks at lower backpressures compared to FPPs of a similar size.[18][19]
Practical Implications: Switching from a 5 µm FPP column to a 2.7 µm or 2.6 µm SPP column can provide UHPLC-like performance (sharper peaks, faster run times) on a standard HPLC system, without the high backpressure associated with sub-2 µm FPPs.[17] This is a direct application of the updated allowances in USP General Chapter <621> for method modernization.[20][21]
Caption: Comparison of FPP and SPP structures.
Method Validation and System Suitability
Once an optimized method is developed, it must be validated according to ICH guidelines.[9] Before any sample analysis, a system suitability test (SST) must be performed to ensure the chromatographic system is fit for purpose.[22]
Typical System Suitability Criteria (per USP):
-
Tailing Factor (T): ≤ 2.0
-
Relative Standard Deviation (RSD) for replicate injections: ≤ 2.0% for peak area
-
Resolution (Rs) between the main peak and the closest impurity: > 2.0
By following this structured, chemically-driven approach, researchers can efficiently develop and troubleshoot a robust, reliable, and reproducible HPLC method for 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine.
References
-
Chrom Tech, Inc. (2025). The Difference Between Superficially Porous and Fully Porous Particles. Available at: [Link]
-
Element Lab Solutions. (2025). Choosing Between Fully Porous and Superficially Porous Particles in HPLC: Performance, Pressure, and Practicality. Available at: [Link]
-
Waters Corporation. (n.d.). Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds. Available at: [Link]
-
PharmaGuru. (2025). HPLC Method Development For Basic Molecules: A Case Study. Available at: [Link]
-
Restek. (n.d.). What's the Difference Between Superficially Porous and Totally Porous HPLC Columns?. Available at: [Link]
-
Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Available at: [Link]
-
Phenomenex. (n.d.). Comparison of Fully Porous and Superficially Porous Particles for the Analysis of Synthetic Oligonucleotides. Available at: [Link]
-
Phenomenex. (n.d.). Basic Analytes and High pH. Available at: [Link]
-
Axion Labs. (2022). HPLC Peak Tailing. Available at: [Link]
-
Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds. Available at: [Link]
-
Moravek. (2024). Exploring the Role of pH in HPLC Separation. Available at: [Link]
-
GL Sciences. (n.d.). How to Increase Retention. Available at: [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Available at: [Link]
-
C&EN. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Available at: [Link]
-
ResearchGate. (2025). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. Available at: [Link]
-
Hichrom. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
-
Element Lab Solutions. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Available at: [Link]
-
Restek. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Available at: [Link]
-
Regis Technologies. (n.d.). Ion Pairing Reagents and Buffers. Available at: [Link]
-
Agilent Technologies. (n.d.). ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY. Available at: [Link]
-
Element Lab Solutions. (n.d.). HPLC Method Development Kit: Where to Start?. Available at: [Link]
-
AZoM. (2023). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. Available at: [Link]
-
Separation Science. (n.d.). HPLC Column Selection Guide. Available at: [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Available at: [Link]
-
Phenomenex. (n.d.). HPLC Column Selection Guide. Available at: [Link]
-
Pharmaceutical Technology. (2020). HPLC Method Development and Validation for Pharmaceutical Analysis. Available at: [Link]
-
Maharana Pratap P.G. College Hardoi. (n.d.). METHOD DEVELOPMENT ON HPLC. Available at: [Link]
-
The Analytical Scientist. (2024). The Easy – and USP Compliant – Way to Modernize Your HPLC Methods. Available at: [Link]
-
Chrom Tech, Inc. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Available at: [Link]
-
University of Notre Dame. (2020). HPLC METHODOLOGY MANUAL. Available at: [Link]
Sources
- 1. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 2. labtech.tn [labtech.tn]
- 3. glsciencesinc.com [glsciencesinc.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 7. moravek.com [moravek.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. pharmtech.com [pharmtech.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. How to use analytical columns | Technical Support | GL Sciences [glsciences.com]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Developing HPLC Methods [sigmaaldrich.com]
- 16. Superficially Porous vs Totally Porous HPLC Particles Explained [axionlabs.com]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. chromtech.com [chromtech.com]
- 19. phenomenex.com [phenomenex.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. theanalyticalscientist.com [theanalyticalscientist.com]
- 22. System suitability Requirements for a USP HPLC Method - HPLC Primer [mtc-usa.com]
Overcoming cyclization failures in oxazole derivative synthesis
Technical Support Center: Oxazole Synthesis & Derivatization Status: Online | Agent: Dr. Aris Thorne, Senior Application Scientist
Welcome to the Oxazole Synthesis Troubleshooting Hub
Scientist’s Note: "Welcome. If you are here, you are likely staring at a black tarry flask that was supposed to be a pristine oxazole, or your LC-MS shows a stubborn acyclic intermediate that refuses to close. Oxazole synthesis is deceptively simple on paper but notoriously temperamental in practice. The aromaticity of the oxazole ring is stable, but the pathways to get there—often involving dehydration or oxidative cyclization—are fraught with sensitivity to moisture, steric bulk, and pH. Below, I have curated the three most common 'tickets' we receive in the lab, complete with mechanistic root cause analysis and field-tested protocols."
Ticket #RG-01: Carbonization & Decomposition in Robinson-Gabriel Cyclization
User Issue:
"I am attempting to cyclize an
Root Cause Analysis:
The classic Robinson-Gabriel synthesis relies on brute-force dehydration. Reagents like
-
The Trap: If your substrate contains electron-rich aromatics (e.g., methoxy-benzenes) or acid-sensitive protecting groups (Boc, TBDMS), the harsh conditions trigger polymerization or deprotection before cyclization occurs.
-
Mechanistic Failure: The enol tautomer of the ketone is the nucleophile. Strong acids can protonate the wrong sites (like the amide nitrogen), rendering it non-nucleophilic and stalling the reaction, leading to thermal decomposition.
The Fix: The Wipf Modification (Milder Cyclodehydration)
Switch to a protocol that activates the amide oxygen selectively under neutral/mild conditions using Triphenylphosphine (
Protocol: Wipf Cyclodehydration
Applicability: Sensitive substrates, complex natural products.
-
Preparation: Dissolve the
-acylamino ketone (1.0 equiv) in anhydrous (0.1 M). -
Reagents: Add
(2.0 equiv) and (4.0 equiv). Stir until dissolved. -
Cyclization: Cool to 0°C. Add
(2.0 equiv) portion-wise.-
Scientist's Tip: The solution should turn from dark to clear/yellow as the iodine is consumed to form the reactive
species.
-
-
Workup: Stir at room temperature for 2–4 hours. Quench with saturated aqueous
(sodium thiosulfate) to remove excess iodine. Extract with DCM.[1][2]
Data Comparison: Acid vs. Wipf Method
| Substrate Type | Yield ( | Yield (Wipf | Notes |
| Simple Alkyl | 65-75% | 80-85% | Classic method acceptable. |
| Electron-Rich Aryl | 15-30% (Tarry) | 78-88% | Acid causes polymerization. |
| Boc-Protected Amine | 0% (Deprotection) | 82% | Wipf is compatible with acid-labile groups. |
Ticket #BR-02: The "Stalled" Burgess Reagent Reaction
User Issue:
"I switched to the Burgess reagent for a mild cyclization of a
Root Cause Analysis:
The Burgess reagent (methyl
-
Hydrolysis: The reagent is extremely hygroscopic. If your solvent is "mostly" dry, the reagent hydrolyzes to a primary amine byproduct faster than it cyclizes your substrate.
-
Thermal Instability: The reagent decomposes via elimination at temperatures >50°C. If you heated the reaction to "push" it, you likely destroyed the reagent.
The Fix: The "Flash" Protocol Burgess reactions must be run under strict anhydrous conditions and typically do not benefit from prolonged reaction times.
Protocol: Optimized Burgess Cyclization
-
Drying: Dry the substrate by azeotropic distillation with toluene 3x before starting. Use freshly distilled THF or DCM.
-
Addition: Dissolve substrate (1.0 equiv) in solvent. Add Burgess reagent (1.5 equiv) in one portion at room temperature.
-
Temperature: Heat to exactly 50°C (internal temp). Do not reflux vigorously.[1]
-
Monitoring: Check TLC at 30 mins. If incomplete, cool to RT, add 0.5 equiv fresh reagent, and reheat.
-
Scientist's Tip: If the reaction is not done in 2 hours, it will never be done. Isolate the intermediate and restart.
-
Ticket #VL-03: Regioselectivity Issues in Van Leusen Synthesis
User Issue: "I am using TosMIC (Tosylmethyl Isocyanide) with an aldehyde to make a 5-substituted oxazole. I am seeing significant amounts of nitrile byproducts or no reaction at all."
Root Cause Analysis: The Van Leusen reaction involves a delicate equilibrium. The initial aldol-like addition is reversible.
-
Nitrile Formation: If the intermediate does not undergo the 5-endo-dig cyclization rapidly, the base can trigger a fragmentation that ejects the tosyl group prematurely, leaving you with a nitrile (
) instead of an oxazole. -
Base Mismatch: Using a base that is too weak (
in pure MeOH) might not drive the equilibrium forward for bulky aldehydes.
The Fix: Solvent/Base Tuning Switching from protic solvents (MeOH) to aprotic polar solvents (DME/MeOH mixtures) or using ionic liquids can stabilize the intermediate and favor cyclization.
Visual Troubleshooting: The Van Leusen Pathway
Caption: Kinetic competition in Van Leusen synthesis. Solvent choice dictates the pathway between successful cyclization and nitrile fragmentation.
Frequently Asked Questions (Quick Fixes)
Q: Can I use oxidative cyclization for aliphatic aldehydes? A: It is risky. Iodine-mediated oxidative cyclization works best for aromatic aldehydes or benzylamines where the intermediate Schiff base is stabilized by conjugation. For aliphatic chains, the Robinson-Gabriel or Wipf method is superior.
Q: How do I remove the triphenylphosphine oxide (
-
Trituration:
is insoluble in cold hexanes/ether. Suspend your crude solid in cold 5:1 Hexane:EtOAc, sonicate, and filter. The filtrate contains your oxazole. -
MgCl2 Complexation: Add
to the reaction mixture before workup; it forms a complex with the oxide that is less soluble in organic solvents.
Q: My oxazole is volatile. How do I dry it? A: Many low-molecular-weight oxazoles sublime or evaporate under high vacuum. Do not use a high-vacuum pump for prolonged periods. Use a rotary evaporator at >40 mbar and 30°C, and store the product in solution if possible.
References
-
Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604–3606. Link
-
Van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A novel and efficient synthesis of oxazoles from tosylmethyl isocyanide. Tetrahedron Letters, 13(23), 2369–2372. Link
-
Phillips, A. J., Uto, Y., Wipf, P., & Reno, M. J. (2000). Synthesis of functionalized oxazolines and oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165–1168. Link
-
Wang, J., et al. (2019).[3] Iodine-mediated oxidative cyclization for the synthesis of oxazoles.[4][5] Synlett, 30(06), 743-747. Link
Sources
Technical Support Center: Advanced Purification of 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges encountered when purifying 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine .
This target molecule presents a unique purification challenge: it combines a highly lipophilic, non-polar 3,4-dimethylphenyl-oxazole core with a highly polar, basic primary ethanamine group. Depending on your synthetic route—whether via a classical Robinson-Gabriel cyclodehydration[1] or a van Leusen oxazole synthesis[2]—your crude mixture will contain a spectrum of neutral, basic, and isomeric impurities. This guide provides field-proven, self-validating methodologies to achieve >99% purity.
Part 1: Liquid-Liquid Extraction (Acid-Base) FAQs
The first line of defense in your purification workflow is exploiting the ionization state of the primary amine.
Q1: I am losing my product during the aqueous wash. What is the optimal pH for extracting the free base?
A1: The primary amine on the ethanamine chain has a calculated pKa of approximately 9.5. To ensure complete deprotonation and partitioning into the organic phase, the aqueous layer must be adjusted to at least pH 11.5 (two full pH units above the pKa). Conversely, during the initial acidic wash to remove neutral impurities (such as unreacted
Q2: My crude mixture forms stubborn emulsions during extraction. How do I break them? A2: Emulsions in oxazole syntheses are typically caused by amphiphilic intermediates (e.g., incomplete dehydration byproducts like oxazolines) acting as surfactants. To resolve this, saturate the aqueous layer with NaCl (brine). This increases the ionic strength of the aqueous phase, forcing the organic compounds into the organic layer via the "salting-out" effect. This method has been shown to afford quantitative yields of similar heterocyclic amines during acid-base extraction[3].
Mechanistic phase distribution during acid-base extraction of the primary amine.
Part 2: Preparative RP-HPLC Troubleshooting
Q3: Acid-base extraction worked, but NMR shows a structurally similar impurity. How do I separate it? A3: You are likely observing a regioisomer (e.g., a 4-(3,4-dimethylphenyl)oxazole derivative) or a des-methyl impurity originating from impure starting materials. Because these impurities share the identical basic ethanamine group, they co-extract during liquid-liquid extraction[4]. You must employ Preparative Reversed-Phase HPLC (RP-HPLC). The 3,4-dimethylphenyl group dominates the molecule's lipophilicity, making a high-carbon-load C18 stationary phase ideal for resolving these subtle structural differences.
Q4: What mobile phase additives are required for this specific compound? A4: Because the target is a primary amine, running it in a neutral Water/Acetonitrile gradient will cause severe peak tailing due to secondary interactions with residual silanols on the silica support. You must use an acidic modifier, such as 0.1% Trifluoroacetic acid (TFA). TFA protonates both the amine and the silanols, ensuring sharp, symmetrical peaks and highly reproducible retention times.
Part 3: Salt Formation and Crystallization
Q5: The purified free base is a viscous oil that degrades over time. How do I stabilize it?
A5: The free base of 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine is prone to atmospheric oxidation and CO
Step-by-step purification workflow for 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine.
Quantitative Data Summary
The following table summarizes the physicochemical rationale behind the removal of common impurities associated with this compound:
| Impurity Class | Origin | Relative Lipophilicity (LogP) | pKa Difference vs Target | Primary Removal Strategy |
| Unreacted | Starting Material | High | Non-basic | Acid-Base Extraction (Organic Waste) |
| Oxazoline Intermediates | Incomplete Cyclization | Medium | Weakly basic | Acid-Base Extraction / RP-HPLC |
| Regioisomers | Side Reaction | Identical | Negligible | Preparative RP-HPLC (C18) |
| Des-methyl analogs | Impure Starting Material | Slightly Lower | Negligible | Preparative RP-HPLC (C18) |
| Trace colored tars | Thermal Degradation | Variable | Variable | Salt Crystallization (Lattice Exclusion) |
Standard Operating Procedures (SOPs)
Protocol 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).
-
Acidic Extraction: Transfer to a separatory funnel and add an equal volume of 1M aqueous HCl. Shake vigorously and vent.
-
Phase Separation: Separate the layers. The target amine is now protonated and resides in the lower aqueous layer[4]. Discard the organic layer containing neutral impurities[1].
-
Washing: Wash the aqueous layer once more with fresh EtOAc to ensure complete removal of lipophilic neutral byproducts.
-
Basification: Transfer the aqueous layer to an Erlenmeyer flask. While stirring, slowly add 2M aqueous NaOH until the pH reaches >11.5 (verify with pH paper). The solution will turn cloudy as the free base precipitates.
-
Final Extraction: Extract the basic aqueous layer twice with fresh EtOAc. The deprotonated target molecule now partitions into the organic phase[3].
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na
SO , and concentrate under reduced pressure to yield the crude free base.
Protocol 2: Hydrochloride Salt Crystallization
-
Dissolution: Dissolve the crude free base in a minimum volume of anhydrous diethyl ether (or MTBE) at room temperature.
-
Salt Formation: While stirring vigorously, add 1.1 equivalents of 2M HCl in diethyl ether dropwise.
-
Precipitation: A white crystalline precipitate of 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine hydrochloride will form immediately.
-
Maturation: Stir for an additional 30 minutes at 0 °C to maximize yield and crystal size.
-
Filtration: Filter the suspension through a Buchner funnel, washing the filter cake with cold anhydrous ether.
-
Drying: Dry the solid in a vacuum oven at 40 °C overnight to remove residual solvent.
References
- Wasserman, H.H.; Vinick, F.J. "Mechanism of the Robinson-Gabriel synthesis of oxazoles." The Journal of Organic Chemistry, 1973.
- "Directed β C–H Amination of Alcohols via Radical Relay Chaperones." PMC, 2017.
- "Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity." Malaria World, 2025.
- "Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis." MDPI, 2020.
Sources
Technical Support Center: Stability of 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine in Aqueous Solutions
Answering the user's request.
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine, hereafter referred to as "DPO-Ethanamine" for brevity. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights, troubleshooting advice, and practical protocols for handling this molecule in aqueous environments. Our goal is to equip you with the knowledge to anticipate and resolve stability challenges, ensuring the integrity and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability of DPO-Ethanamine.
Q1: What are the primary stability concerns for the DPO-Ethanamine molecule in aqueous solutions?
A1: The stability of DPO-Ethanamine is primarily influenced by the chemical reactivity of its core oxazole ring. While aromatic systems like oxazole are generally stable, they are susceptible to degradation under specific conditions.[1] The main concerns are:
-
Hydrolysis: The oxazole ring can undergo cleavage through acid or base-catalyzed hydrolysis.[2][3] The rate of hydrolysis is highly dependent on the pH and temperature of the solution.
-
Oxidation: The electron-rich oxazole ring is susceptible to oxidation, which can be initiated by dissolved oxygen, peroxide contaminants, or exposure to certain metal ions.[2][4] This can lead to ring-opening and the formation of various degradation products.[5]
-
Photolysis: Many heterocyclic aromatic compounds, including oxazoles, can degrade upon exposure to light, particularly in the UV spectrum.[2] This can lead to complex rearrangements and the formation of photo-oxidation products.[4][6]
Q2: How do the specific substituents on DPO-Ethanamine affect its stability?
A2: The substituents play a crucial role in modulating the reactivity of the oxazole core:
-
3,4-Dimethylphenyl Group: These two methyl groups are electron-donating.[2] They increase the electron density of the phenyl ring and, by extension, the attached oxazole ring. This can make the ring more susceptible to electrophilic attack and oxidation but may also influence its overall electronic stability.[2][4]
-
Ethanamine Side Chain: This is a primary amine, making the molecule basic. In acidic to neutral aqueous solutions, this group will be protonated (-NH3+). This protonation increases the molecule's polarity and water solubility but can also influence the electronic properties of the adjacent oxazole ring, potentially affecting its susceptibility to hydrolysis.[2][7]
Q3: What is the expected pH stability profile for DPO-Ethanamine?
A3: While specific experimental data for DPO-Ethanamine is not available, we can extrapolate from the known chemistry of similar oxazole and isoxazole structures. The molecule is expected to exhibit maximum stability in a slightly acidic to neutral pH range (approximately pH 4-7).
-
Under strongly acidic conditions (pH < 3): Acid-catalyzed hydrolysis of the oxazole ring is a significant risk, leading to ring cleavage.[2]
-
Under basic conditions (pH > 8): Base-catalyzed hydrolysis can also occur, and often at a faster rate than acid-catalyzed hydrolysis for some related heterocyclic rings.[8] The presence of the basic amine side chain adds complexity, but ring instability is a primary concern.
A hypothetical stability profile is summarized in the table below. Note: This is for illustrative purposes and must be confirmed experimentally.
| pH | Expected Stability at 37°C | Primary Degradation Pathway |
| 2.0 | Low (t½ < 24 hours) | Acid-Catalyzed Hydrolysis |
| 4.0 | Moderate (t½ > 72 hours) | Minimal Degradation |
| 7.4 | High (t½ > 1 week) | Minimal Degradation |
| 9.0 | Moderate (t½ ≈ 48 hours) | Base-Catalyzed Hydrolysis |
| 12.0 | Very Low (t½ < 8 hours) | Rapid Base-Catalyzed Hydrolysis |
Q4: What are the likely degradation products I should monitor during my analysis?
A4: The primary degradation products will result from the cleavage of the oxazole ring. Under hydrolytic (acidic or basic) conditions, the most probable product is an α-acylamino ketone structure. Oxidative degradation can lead to a more complex mixture of smaller, fragmented molecules. It is crucial to use a stability-indicating analytical method, such as HPLC-MS, to separate and identify these potential degradants.
Caption: Potential degradation pathways for DPO-Ethanamine.
Troubleshooting Guide
This section addresses specific experimental issues and provides actionable solutions.
Issue 1: Rapid degradation of DPO-Ethanamine is observed immediately after dissolving it in my HPLC mobile phase.
-
Possible Cause: The pH of your mobile phase may be too acidic or too basic, causing on-column or in-vial degradation.[7] Certain organic solvents or additives, although rare, could also be reactive.
-
Troubleshooting Steps:
-
Measure Mobile Phase pH: Confirm the pH of your aqueous/organic mixture.
-
Conduct a Solution Stability Test: Prepare small-scale solutions of DPO-Ethanamine in buffered solutions across a pH range (e.g., pH 3, 5, 7, 9) and analyze them at time zero and after a few hours. This will quickly identify a stable pH range.
-
Adjust Mobile Phase: Modify your mobile phase to a pH where the compound is most stable, typically between pH 4 and 7. Use a suitable buffer like ammonium formate or acetate to maintain a consistent pH.
-
Simplify the Mobile Phase: If the issue persists, simplify your mobile phase to just water, acetonitrile (or methanol), and a buffer. Ensure all solvents are high-purity and freshly prepared.[7]
-
Issue 2: I am observing significant peak tailing for the parent compound in my reversed-phase HPLC analysis.
-
Possible Cause: As a basic compound, the protonated ethanamine group of DPO-Ethanamine can undergo secondary ionic interactions with residual silanol groups on standard silica-based C18 columns. This is a very common cause of peak tailing for amines.
-
Troubleshooting Steps:
-
Lower Mobile Phase pH: Adjust the mobile phase to a lower pH (e.g., 2.5-3.5) using an additive like formic acid or trifluoroacetic acid (TFA). At low pH, the residual silanols are protonated and less likely to interact with the analyte.
-
Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into your mobile phase. TEA will preferentially interact with the active silanol sites, improving the peak shape of your analyte.
-
Use a Modern Column: Employ a column specifically designed for basic compounds. Options include end-capped columns, polar-embedded columns, or hybrid particle columns that have a much lower density of active silanol sites.
-
Issue 3: My stability study results are not reproducible.
-
Possible Cause: Inconsistent results often stem from uncontrolled experimental variables. This can include temperature fluctuations, exposure to light, or variations in sample preparation.
-
Troubleshooting Steps:
-
Control Temperature: Use a calibrated incubator or water bath for all incubations. Ensure samples are equilibrated to the target temperature before time zero.
-
Protect from Light: Store and incubate all samples, including the controls, in amber vials or wrap them in aluminum foil to prevent photolytic degradation.[2]
-
Use an Inert Atmosphere: If oxidative degradation is suspected, prepare solutions using de-gassed solvents and consider blanketing the headspace of your vials with an inert gas like nitrogen or argon.
-
Standardize Sample Preparation: Use a consistent and validated procedure for preparing stock solutions and dilutions. Ensure complete dissolution of the compound.
-
Experimental Protocols
These protocols provide a framework for systematically evaluating the stability of DPO-Ethanamine.
Protocol 1: pH-Dependent Stability Assessment
This protocol determines the stability of DPO-Ethanamine across a range of pH values.
-
Buffer Preparation: Prepare a series of aqueous buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 12.
-
Stock Solution: Prepare a 1 mg/mL stock solution of DPO-Ethanamine in a suitable organic solvent like acetonitrile or methanol.
-
Sample Incubation: Dilute the stock solution into each buffer to a final concentration of 10-50 µg/mL. The final percentage of organic solvent should be low (e.g., <5%) to ensure it does not significantly impact the stability.
-
Time Points: Incubate the solutions at a constant, controlled temperature (e.g., 37°C or 50°C). Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
Analysis: Immediately upon withdrawal, quench any reaction if necessary (e.g., by neutralizing the pH) and dilute with mobile phase to a suitable concentration for HPLC analysis. Analyze the samples to quantify the remaining parent compound and any major degradation products.
Protocol 2: Forced Degradation Study
This study identifies potential degradation pathways under stressed conditions.
-
Stock Solution: Prepare a 1 mg/mL stock solution of DPO-Ethanamine in methanol or acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for up to 24 hours.[7]
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for up to 24 hours.[7]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for up to 24 hours, protected from light.[7]
-
Thermal Degradation: Store a vial of the solid compound in an oven at 80°C for 48 hours. Also, store a solution of the compound at 60°C.
-
Photolytic Degradation: Expose a solution of the compound (e.g., in a quartz cuvette) to a light source compliant with ICH Q1B guidelines.[2] Simultaneously, run a control sample wrapped in aluminum foil.
-
Sampling and Analysis: At appropriate time points, withdraw aliquots, neutralize them if necessary, and dilute for HPLC analysis. Aim for approximately 10-30% degradation to ensure degradation products are detectable without being overly complex.
Caption: Workflow for stability testing experiments.
References
-
ResearchGate. pH and temperature stability of the isoxazole ring in leflunomide... Available from: [Link]
-
Zheng, X., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. Available from: [Link]
- Wiley-VCH. (2004). OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY.
-
ACS Publications. (2023). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Available from: [Link]
-
Nature. (2020). Kinetics of photo-oxidation of oxazole and its Substituents by Singlet Oxygen. Scientific Reports. Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. Available from: [Link]
-
ResearchGate. (2020). (PDF) Kinetics of Photo-Oxidation of Oxazole and its Substituents by Singlet Oxygen. Available from: [Link]
-
Science of Synthesis. (2002). Product Class 12: Oxazoles. Available from: [Link]
-
MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Available from: [Link]
- Google Patents. (2000). WO2000053589A1 - Process for preparing oxazole derivatives.
-
Scribd. Understanding Oxazole and Its Derivatives. Available from: [Link]
-
ATSDR. 7. ANALYTICAL METHODS. Available from: [Link]
-
SpringerLink. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO 2 capture. Chemistry Central Journal. Available from: [Link]
-
PubMed. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies. Available from: [Link]
-
SlideShare. (2019). Heterocyclic compound oxazole. Available from: [Link]
-
ResearchGate. (2017). (PDF) Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies. Available from: [Link]
-
Taylor & Francis Online. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Polycyclic Aromatic Compounds. Available from: [Link]
-
PubMed. (2020). Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry. Available from: [Link]
-
University of Kentucky UKnowledge. (2015). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. Available from: [Link]
-
ResearchGate. (2021). Synthesis of Some Novel Oxazoles and Their Application for Antimicrobial Activity. Available from: [Link]
-
Preprints.org. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Available from: [Link]
-
MDPI. (2020). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups. Available from: [Link]
-
pharmascope.org. Spectrophotometric determination of 2-[5-(furan-2-yl)-4-phenyl-4n-1,2,4- triazol-3-ylthio]. Available from: [Link]
-
Royal Society of Chemistry. ELECTRONIC SUPPLEMENTARY INFORMATION - Synthesis of 2,4,5-trisubstituted oxazoles through tin(IV) chloride- mediated reaction of trans-2-aryl-3-nitro-cyclopropane-1,1- dicarboxylates with nitriles. Available from: [Link]
-
National Center for Biotechnology Information. (2013). 2-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]phenol. Acta Crystallographica Section E. Available from: [Link]
-
ResearchGate. (2012). (PDF) Study of OH-initiated degradation of 2-aminoethanol. Available from: [Link]
-
MolForge. N,N-dimethyl-2-(5-phenyl-1,2-oxazol-3-yl)ethanamine (CID 13489). Available from: [Link]
-
Oriental Journal of Chemistry. (2013). Net Rearrangements of 4-acetyl-3-(4-substituted phenylamino)-2-(5-nitropyridin-2-yl)isoxazol-5(2H)-ones to Imidazo [1, 2-a]pyridines by Flash-Vacuum-Pyrolysis (F.V.P). Available from: [Link]
-
ResearchGate. (2020). (PDF) Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino). Available from: [Link]
-
National Center for Biotechnology Information. (2023). 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. European Journal of Medicinal Chemistry. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ris.cdu.edu.au [ris.cdu.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Minimizing side reactions during 3,4-dimethylphenyl oxazole formation
Topic: Minimizing Side Reactions in 3,4-Dimethylphenyl Oxazole Formation Audience: Senior Researchers & Process Chemists Status: Active | Version: 2.4
Introduction: The Electron-Rich Challenge
Welcome to the Technical Support Center. You are likely here because the synthesis of 3,4-dimethylphenyl oxazole is presenting specific stability challenges not found in simpler phenyl-oxazole syntheses.
The Core Problem: The 3,4-dimethylphenyl moiety is an electron-rich aromatic system . Unlike unsubstituted phenyl rings, the two methyl groups activate the ring toward Electrophilic Aromatic Substitution (EAS) and oxidative degradation. Standard harsh cyclization conditions often lead to:
-
Ring Halogenation: Competitive chlorination/iodination of the aryl ring during oxidative protocols.
-
Polymerization/Tarring: Acid-catalyzed oligomerization of the electron-rich aryl ring during Robinson-Gabriel cyclodehydration.
-
Regio-scrambling: Migration of substituents under thermodynamic control.
This guide prioritizes mild, chemoselective protocols to preserve the integrity of the dimethylphenyl core.
Module 1: Robinson-Gabriel Cyclodehydration
Best for: Converting 2-acylaminoketones to oxazoles.[1][2] Risk Level: High (if using traditional Brønsted acids).
The Failure Mode: Acid-Mediated Tarring
Traditional reagents like concentrated
Recommended Protocol: The Burgess Reagent Method
The Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) allows for cyclodehydration under neutral to mildly basic conditions, completely avoiding acid-mediated side reactions.
Step-by-Step Protocol:
-
Preparation: Dissolve 1.0 equiv of the
-acylaminoketone in anhydrous THF (0.1 M concentration). -
Addition: Add 2.0 equiv of Burgess Reagent in one portion at room temperature.
-
Heating: Heat to 60°C for 1–2 hours. Monitor by TLC (the intermediate often stains differently than the product).
-
Workup: Cool to RT. Dilute with
, wash with water (x2) and brine. -
Purification: Flash chromatography on silica (neutralized with 1%
if the product is acid-sensitive).
Troubleshooting Table: Robinson-Gabriel
| Symptom | Probable Cause | Corrective Action |
| Black/Dark Brown Crude | Acid-catalyzed polymerization of the dimethylphenyl ring. | Switch Reagent: Move from |
| Starting Material Recovery | Hydrolysis of the amide bond (retro-reaction). | Dry Solvents: Ensure strict anhydrous conditions. Water attacks the oxazoline intermediate, reverting it to the open chain. |
| Low Yield (Enamide) | Elimination to enamide instead of cyclization. | Temperature Control: Lower reaction temperature; enamide formation is often favored thermodynamically at high heat ( |
Pathway Visualization: Competitive Reactions
The diagram below illustrates the divergence between successful cyclization and common failure modes.
Caption: Divergent pathways in Robinson-Gabriel synthesis. Note that strong acids directly trigger polymerization of electron-rich substrates.
Module 2: Oxidative Cyclization (Iodine-Mediated)
Best for: Synthesizing oxazoles from ketones and nitriles/amides without pre-forming the acylaminoketone. Risk Level: Moderate (Risk of Ring Halogenation).
The Failure Mode: Electrophilic Ring Halogenation
When using
Recommended Protocol: The Scavenger-Modified Route
To prevent ring halogenation, you must use a proton/halogen scavenger and control the oxidant stoichiometry strictly.
Step-by-Step Protocol:
-
Reagents: Combine ketone (1.0 equiv) and amide/nitrile (1.2 equiv) in Toluene or 1,2-DCE.
-
Oxidant: Add Hypervalent Iodine (PIDA) (1.1 equiv) instead of elemental Iodine (
). PIDA is less prone to EAS side reactions than elemental halogens. -
Catalyst: Add
(2.0 equiv) dropwise at . -
Reaction: Reflux for 2–4 hours.
-
Quench: Quench with saturated
immediately upon completion to neutralize acid byproducts.
Troubleshooting Table: Oxidative Cyclization
| Symptom | Probable Cause | Corrective Action |
| M+126 or M+35 peaks (MS) | Iodination/Chlorination of the aromatic ring. | Change Oxidant: Switch from |
| Yellow Product Color | Over-oxidation or presence of azo-impurities. | Add Scavenger: Add 5 mol% BHT (butylated hydroxytoluene) to the reaction to scavenge radical species. |
| Incomplete Conversion | Steric hindrance of the 3,4-dimethyl group. | Solvent Switch: Use HFIP (Hexafluoroisopropanol).[3] It stabilizes the cation intermediate and accelerates cyclization significantly. |
Logic Diagram: Selecting the Right Method
Use this decision tree to select the protocol that minimizes side reactions based on your specific precursor availability.
Caption: Decision matrix for selecting the optimal synthetic route while mitigating specific electronic risks.
Frequently Asked Questions (FAQs)
Q: Why does my reaction mixture turn black immediately upon adding
Q: I see a byproduct with Mass M+16. What is it? A: This is likely the N-oxide or a hydroxylated side product. The 3,4-dimethylphenyl ring increases electron density on the oxazole nitrogen, making it more susceptible to oxidation if peracids or strong oxidants are used. Solution: Perform all oxidative steps under an inert atmosphere (Argon) and avoid peracids (e.g., mCPBA) for purification.
Q: Can I use the Van Leusen reaction (TosMIC) for this substrate?
A: Yes, but be aware of dimerization . The Van Leusen reaction involves base catalysis. The electron-rich aldehyde required (3,4-dimethylbenzaldehyde) is generally stable, but the intermediate can undergo aldol-like side reactions if the base concentration is too high. Recommendation: Use
References
-
Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606.
-
Van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A novel and efficient synthesis of oxazoles from tosylmethyl isocyanide and carbonyl compounds. Tetrahedron Letters, 13(23), 2369-2372.
-
Kawano, Y., Togo, H. (2009). Synthesis of Oxazoles and Thiazoles from Ketones with Hypervalent Iodine Reagents. Synlett, 2009(13), 2115-2118.
-
Turchi, I. J. (1981). Oxazole chemistry. A review of recent advances. Industrial & Engineering Chemistry Product Research and Development, 20(1), 32-76.
Sources
LC-MS/MS Technical Support Center: Troubleshooting Oxazole Ionization
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the analytical bottlenecks associated with heterocyclic compounds. Oxazoles are highly privileged scaffolds in drug discovery, but their unique electronic structure often leads to erratic ionization efficiency, severe matrix suppression, and complex fragmentation dynamics.
This guide abandons generic advice in favor of causality-driven troubleshooting. By understanding the physical chemistry of the oxazole ring, you can implement self-validating protocols to guarantee robust, reproducible mass spectrometry data.
Part 1: Core Concepts & Thermodynamic Data
To troubleshoot oxazole ionization, we must first understand its gas-phase behavior. The oxazole ring contains both an oxygen and a nitrogen atom, but protonation during Electrospray Ionization (ESI) is not random. The lone pair on the sp2-hybridized nitrogen is orthogonal to the aromatic
Table 1: Thermodynamic and Fragmentation Properties of Oxazole
| Property / Fragment | Value / Mass Loss | Mechanistic Rationale |
| Proton Affinity (PA) | 876.4 kJ/mol | 1 at the nitrogen atom, driven by favorable microhydration energetics[1]. |
| CO Loss | -28 Da | Primary ring-opening event involving the2 during collision-induced dissociation (CID)[2]. |
| HCN Loss | -27 Da | Secondary cleavage involving2[2]. |
| HCO Loss | -29 Da | A 2 that bypasses sequential bond cleavage[2]. |
| Nitrilium Ion | Variable | Formed via elimination from 3 under CID conditions[3]. |
Part 2: Frequently Asked Questions (Troubleshooting)
Q: Why is my oxazole compound showing extremely low signal intensity in positive Electrospray Ionization (ESI+)? A: While oxazoles contain a nitrogen atom, their basicity is relatively low compared to aliphatic amines due to the electron-withdrawing nature of the adjacent oxygen atom. The experimental proton affinity of oxazole is approximately 876.4 kJ/mol[1]. If your mobile phase pH is not sufficiently low, or if you are using strong ion-pairing agents like Trifluoroacetic Acid (TFA), the ionization efficiency drops precipitously due to 4[4]. Causality-Driven Solution: Use 0.1% Formic Acid (FA) to ensure the pH is well below the pKa of the protonated oxazole. If the signal remains low due to matrix suppression, switching from ESI to 5 can significantly enhance gas-phase ionization for these moderately polar heterocycles[5].
Q: How do I eliminate persistent sodium [M+Na]+ and potassium [M+K]+ adducts that are splitting my ion current?
A: Oxazoles, particularly those with additional oxygen-containing substituents (like esters or amides), readily chelate alkali metals. Because alkali adducts are highly stable, they resist fragmentation in the collision cell, destroying your MS/MS sensitivity.
Causality-Driven Solution: Add a low concentration of ammonium formate (2-5 mM) to the mobile phase. The ammonium ion (
Q: I am observing unexpected peaks in my MS/MS spectra corresponding to losses of 27 Da and 28 Da. Are these diagnostic for oxazoles? A: Yes. The CID fragmentation mechanisms of oxazoles are characterized by ring-opening events. The loss of 28 Da corresponds to the expulsion of carbon monoxide (CO), while the loss of 27 Da corresponds to hydrogen cyanide (HCN)[2]. For substituted oxazolines, you may also observe the formation of nitrilium or benzoylium product ions[3].
Part 3: Visual Troubleshooting Workflows
Diagnostic workflow for resolving low oxazole ionization efficiency.
Primary collision-induced dissociation (CID) pathways for protonated oxazoles.
Part 4: Self-Validating Experimental Protocol
To ensure your LC-MS/MS method is fundamentally sound, do not blindly adjust parameters. Follow this self-validating protocol to systematically isolate and resolve oxazole ionization issues.
Objective: Maximize [M+H]+ yield and identify stable MRM transitions while ruling out false negatives caused by source suppression.
Step 1: Analyte Infusion & Basal Tuning (The Baseline)
-
Action: Prepare a 100 ng/mL solution of the oxazole compound in 50:50 Acetonitrile:Water with 0.1% Formic Acid. Infuse directly into the ESI source at 10 µL/min via a syringe pump, bypassing the LC column.
-
Causality: Bypassing the column eliminates chromatographic variables (e.g., peak broadening, silanol interactions)[4]. Formic acid ensures the pH is below the pKa of the oxazole nitrogen, driving the equilibrium toward the protonated state[1].
-
System Validation Check: Observe the MS1 spectrum. If the [M+H]+ peak is the base peak, the compound ionizes well inherently. If[M+Na]+ dominates, proceed to Step 2.
Step 2: Adduct Mitigation (The Buffer Exchange)
-
Action: Spike the infusion solution with 2 mM Ammonium Formate.
-
Causality: Ammonium ions (
) act as proton donors in the gas phase during the final stages of droplet desolvation. They competitively displace and adducts, transferring a proton to the oxazole to form [M+H]+[4]. -
System Validation Check: The[M+Na]+ signal should drop by >80%, with a proportional increase in the [M+H]+ signal. If this occurs, the protocol is validated, and 2 mM Ammonium Formate must be added to your LC mobile phase.
Step 3: Source Selection (ESI vs. APCI)
-
Action: If the signal remains low despite Step 2, switch the ionization source from ESI to APCI.
-
Causality: ESI relies on solution-phase ionization, which can be heavily suppressed by sample matrix or high organic content. APCI relies on a gas-phase corona discharge, which is significantly less susceptible to matrix suppression and highly effective for moderately polar, volatile heterocycles like oxazoles[5].
-
System Validation Check: Compare the signal-to-noise (S/N) ratio of the [M+H]+ peak between ESI and APCI. A >3x improvement in APCI validates the presence of severe ESI-specific ion suppression.
Step 4: Collision-Induced Dissociation (CID) Ramping
-
Action: Isolate the [M+H]+ precursor and ramp the Collision Energy (CE) from 10 to 50 eV.
-
Causality: Oxazole rings require sufficient energy to undergo ring-opening. You are specifically looking for the mechanistically favored losses of CO (-28 Da) and HCN (-27 Da)[2].
-
System Validation Check: The sum of the fragment ion intensities should equal the loss in precursor ion intensity. Select the two most abundant, stable fragments for your MRM transitions (Quantifier and Qualifier).
References
- Title: MASS SPECTROMETRY OF OXAZOLES Source: Semantic Scholar URL
- Title: WO2020020850A1 - Reagent for mass spectrometry Source: Google Patents URL
- Title: Microhydration Structures of Protonated Oxazole Source: SciSpace URL
- Title: Are benzoylium and nitrilium ions produced from substituted 2-arene-2-oxazolines during mass spectrometry?
- Title: (2,5-Dimethyl-1,3-oxazol-4-YL)
Sources
- 1. scispace.com [scispace.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Are benzoylium and nitrilium ions produced from substituted 2-arene-2-oxazolines during mass spectrometry? A study based on density functional theory calculations, quantum theory of atoms in molecules, and electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WO2020020850A1 - Reagent for mass spectrometry - Google Patents [patents.google.com]
Validation & Comparative
Comparative 1H NMR Profiling of 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine
Solvent Systems, Regioisomeric Differentiation, and Structural Validation[1][2]
Executive Summary
Objective: This guide provides a technical comparison of 1H NMR acquisition strategies for 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine , a bioactive pharmacophore combining a substituted oxazole core with a labile ethylamine side chain.
The Challenge: Characterizing this molecule presents two specific analytical hurdles:
-
Solvent-Dependent Resolution: The primary amine (
) and methylene protons exhibit significant chemical shift variability and exchange broadening depending on the solvent system (CDCl vs. DMSO- ). -
Regioisomeric Ambiguity: Synthetic pathways (e.g., Robinson-Gabriel cyclization) can yield the thermodynamic 2,5-disubstituted product or the kinetic 2,4-isomer. Distinguishing these requires precise observation of the oxazole ring proton.
Verdict: While CDCl
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility, follow this standardized acquisition protocol.
2.1 Sample Preparation
-
Mass: 5–10 mg (optimal for 500 MHz; increase to 15 mg for 300 MHz).
-
Volume: 600 µL solvent.
-
Filtration: Filter through a cotton plug within a glass pipette to remove suspended inorganic salts (e.g., drying agents) which cause magnetic susceptibility broadening.
2.2 Instrument Parameters (500 MHz recommended)
| Parameter | Setting | Rationale |
| Pulse Angle | 30° (approx. 3–4 µs) | Prevents saturation; allows faster repetition. |
| Relaxation Delay (d1) | 5.0 s | Critical: The quaternary carbons and isolated oxazole proton relax slowly. Short d1 leads to integration errors >10%. |
| Spectral Width | -2 to 14 ppm | Captures potential ammonium salts (8–9 ppm) or carboxylic impurities (10–12 ppm). |
| Scans (ns) | 16 (CDCl | DMSO has a lower S/N ratio due to viscosity; requires more scans. |
| Temperature | 298 K (25°C) | Standardize to prevent chemical shift drift of the amine. |
Comparative Analysis: Solvent System Performance
The choice of solvent fundamentally alters the spectral topology.[1] Below is a direct comparison of the standard method (CDCl
Table 1: Chemical Shift (
) & Multiplicity Comparison
Note: Shifts are referenced to TMS (0.00 ppm). Data represents theoretical consensus values based on chemometric prediction and analog literature.
| Proton Assignment | Multiplicity | Performance Note | ||
| Oxazole H-4 | Singlet (1H) | 7.25 – 7.30 ppm | 7.55 – 7.65 ppm | DMSO wins: Moves downfield, separating from aromatic multiplet. |
| Aromatic (Ar-H) | Multiplet (3H) | 7.35 – 7.50 ppm | 7.40 – 7.60 ppm | Overlap is common in CDCl |
| Triplet (2H) | ~2.95 ppm | ~2.85 ppm | Clear in both; slight solvent shielding in DMSO. | |
| Triplet (2H) | ~3.10 ppm | ~2.90 ppm | Risk in DMSO: Can overlap with water signal (~3.33 ppm). | |
| Amine ( | Broad s (2H) | 1.4 – 1.9 ppm (Variable) | 3.0 – 5.0 ppm (Broad) | CDCl |
| Methyls ( | Singlet (6H) | ~2.30 ppm | ~2.25 ppm | High intensity diagnostic anchor. |
Detailed Assessment
-
CDCl
(Chloroform-d):-
Pros: Sharp lines, cheap, easy to recover sample. Excellent for confirming the aliphatic backbone (
). -
Cons: The amine protons (
) undergo rapid exchange, often appearing as a broad "hump" or disappearing entirely. This makes it impossible to verify the integral of the amine group (2H).
-
-
DMSO-
(Dimethyl Sulfoxide-d6):-
Pros: Strong hydrogen bond acceptor.[1] It slows the exchange of the
protons, often resolving them as a distinct broad singlet or even a triplet (if dry). This proves the amine is intact and not an imine or amide. -
Cons: The "Water Peak" is the enemy. DMSO is hygroscopic; absorbed water appears at ~3.33 ppm, which frequently obscures the
-methylene triplet of the ethylamine chain (~2.90 ppm).
-
Structural Validation: Distinguishing the Regioisomer
A common synthetic pitfall (e.g., in Robinson-Gabriel cyclization) is the formation of the 2,4-disubstituted isomer instead of the desired 2,5-disubstituted product.
The Diagnostic Logic
-
Target (2,5-isomer): The oxazole ring proton is at position C4 .
-
Impurity (2,4-isomer): The oxazole ring proton is at position C5 .
Differentiation Strategy:
-
Chemical Shift: The C5-H (impurity) typically resonates upfield (lower ppm) compared to C4-H (target) due to electron density differences, but this is unreliable without a reference standard.
-
NOE (Nuclear Overhauser Effect) - The Definitive Test:
-
Irradiate the Methyl signal (~2.3 ppm) or the Aromatic protons.
-
Target (2,5): You should see NOE enhancement of the Oxazole Singlet (H4) because the aryl group is spatially close to H4.
-
Isomer (2,4): The aryl group is at position 4. It is distant from the proton at position 5. NOE enhancement will be weak or absent.
-
Visualization of Workflows & Pathways
Figure 1: Analytical Decision Matrix
A logic flow for selecting the correct solvent and validation method based on sample status.
Caption: Analytical workflow prioritizing solvent selection based on amine visibility and using NOE for regioisomeric confirmation.
Figure 2: Signal Assignment & Coupling Pathway
Visualizing the connectivity and expected splitting patterns.
Caption: Structural connectivity map showing signal assignments (solid lines) and critical diagnostic interactions (dashed/dotted lines).
References
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Definitive guide on pulse sequences and solvent effects).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][3][4] (Standard reference for chemical shift tables).
-
Turchi, I. J.[4][5] (Ed.). (1986).[5] The Chemistry of Heterocyclic Compounds, Oxazoles. Wiley-Interscience. (Foundational text on oxazole synthesis and Robinson-Gabriel regioselectivity).
-
Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491-509.[2] (Source for solvent shift calculations).
-
Hiemstra, H., et al. (1979).[6] "Carbon-13 nuclear magnetic resonance spectra of oxazoles." Canadian Journal of Chemistry, 57(23), 3168-3170. (Reference for oxazole ring carbon/proton shifts).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. modgraph.co.uk [modgraph.co.uk]
- 4. content.e-bookshelf.de [content.e-bookshelf.de]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
Structure-activity relationship (SAR) of 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine analogs
The following guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) for 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine and its analogs. This analysis focuses on its role as a rigidified phenethylamine bioisostere, primarily targeting Trace Amine-Associated Receptor 1 (TAAR1) and modulating monoaminergic systems.
Executive Summary: The Rigidified Trace Amine Scaffold
The compound 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine represents a strategic evolution in the design of psychostimulants and neuromodulators. By inserting a heterocyclic oxazole core between the lipophilic phenyl ring and the amino-ethyl tail, this scaffold rigidifies the flexible phenethylamine (PEA) backbone.
This structural modification serves three critical medicinal chemistry objectives:
-
Conformational Restriction: Locks the pharmacophore in a bioactive conformation, enhancing affinity for GPCRs like TAAR1 .
-
Metabolic Stability: The oxazole ring protects the molecule from rapid degradation by Monoamine Oxidases (MAO), a common liability of flexible trace amines.
-
Selectivity: The 3,4-dimethyl substitution pattern optimizes hydrophobic interactions, distinguishing this ligand from broad-spectrum monoamine releasers like amphetamine.
Pharmacophore Visualization
The following diagram illustrates the structural logic transforming a flexible trace amine into the rigidified oxazole analog.
Caption: Transformation of the flexible phenethylamine scaffold into the rigid 5-aryloxazol-2-yl-ethanamine pharmacophore.
Mechanism of Action: TAAR1 Agonism
The primary biological target for 5-aryloxazole-2-ethanamines is the Trace Amine-Associated Receptor 1 (TAAR1) , a Gs-coupled GPCR located intracellularly in monoaminergic neurons. Activation of TAAR1 negatively modulates dopaminergic firing, offering therapeutic potential for schizophrenia and addiction without the psychostimulant abuse liability of direct dopamine releasers.
Signal Transduction Pathway
Caption: Intracellular signaling cascade triggered by TAAR1 agonists, leading to modulation of monoamine transporter function.
Structure-Activity Relationship (SAR) Analysis
The potency and selectivity of the 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine series are governed by three distinct regions.
Region A: The Lipophilic Tail (Phenyl Substitution)
The 3,4-dimethyl substitution pattern is critical for hydrophobic pocket filling within the receptor.
| Substitution | Effect on Potency (TAAR1) | Selectivity Note |
| 3,4-Dimethyl | High (++++) | Optimal hydrophobic fill. Reduces MAO degradation. |
| Unsubstituted | Low (+) | Too polar; rapid metabolic clearance. |
| 4-Chloro | Moderate (++) | Good affinity, but potential toxicity concerns. |
| 3,4-Dichloro | Very High (++++) | High affinity (super-agonist), but lipophilicity (logP) may be too high for bioavailability. |
| 3-Methoxy | Moderate (++) | Introduces H-bond acceptor; may shift selectivity to Serotonin receptors. |
Region B: The Heterocyclic Core (Linker)
The oxazole ring acts as a bioisostere for the ethyl chain of phenethylamine but adds rigidity.
-
Oxazole (O-C=N): Provides a hydrogen bond acceptor (N) and moderate polarity. The 2,5-substitution pattern mimics the trans conformation of PEA.
-
Thiazole (S-C=N): Increases lipophilicity. Often retains potency but may increase metabolic liability (S-oxidation).
-
Oxazoline (Dihydro-oxazole): (e.g., RO5263397). Often more potent due to slight flexibility and basicity changes, but the fully aromatic oxazole is more chemically stable.
-
Imidazole: Increases basicity significantly; often leads to alpha-adrenergic off-target activity.
Region C: The Amine Head Group
The ethanamine chain maintains the critical distance (~6-7 Å) between the aromatic center and the protonated nitrogen.
-
Ethanamine (-CH2-CH2-NH2): Optimal. Matches the distance in endogenous trace amines (tyramine).
-
Methanamine (-CH2-NH2): Too short; loss of activity.
-
Propanamine (-CH2-CH2-CH2-NH2): Too long; steric clash in the binding pocket.
-
N-Methylation: (e.g., -NHMe). Generally decreases TAAR1 selectivity and increases transporter (DAT/NET) affinity, shifting the profile toward a psychostimulant.
Comparative Performance Guide
How does the 3,4-Dimethylphenyl-oxazole analog compare to standard reference compounds?
| Compound | Core Scaffold | Target Profile | Potency (Est. EC50) | Clinical Utility |
| Lead Analog | Oxazole | TAAR1 Agonist | ~50-100 nM | Probe for antipsychotic activity |
| Amphetamine | PEA (Flexible) | DAT/NET Releaser | µM (TAAR1) | ADHD (High Abuse Potential) |
| RO5263397 | Oxazoline | TAAR1 Agonist | 14 nM | Schizophrenia (Clinical Trials) |
| β-PEA | PEA (Flexible) | TAAR1 (Endogenous) | ~500 nM | None (Rapid Metabolism) |
Key Insight: The 3,4-dimethyl-oxazole analog offers a "middle ground"—more stable than PEA, but potentially more selective than amphetamine. It is an ideal tool compound for studying TAAR1 physiology without the confounding effects of direct dopamine release.
Experimental Protocols
To validate the activity of this analog, the following self-validating protocols are recommended.
A. Synthesis: Robinson-Gabriel Cyclization
This method constructs the oxazole core from an alpha-acylamino ketone.
-
Starting Materials: 2-Amino-1-(3,4-dimethylphenyl)ethanone hydrochloride and Succinic anhydride (or protected beta-alanine derivative).
-
Acylation: React amino-ketone with the acid chloride of the protected amine side chain.
-
Cyclization: Treat the resulting amide with POCl3 or Burgess Reagent to close the oxazole ring.
-
Checkpoint: Monitor disappearance of amide carbonyl by IR (~1650 cm⁻¹).
-
-
Deprotection: Remove the N-protecting group (e.g., Boc removal with TFA) to yield the free amine.
-
Purification: Recrystallize as the hydrochloride salt for stability.
B. Functional Assay: cAMP Accumulation (TR-FRET)
Since TAAR1 is Gs-coupled, cAMP is the primary readout.
-
Cell Line: CHO-K1 or HEK293 stably expressing human TAAR1 (hTAAR1).
-
Reagents: LANCE Ultra cAMP kit (PerkinElmer) or similar TR-FRET system.
-
Protocol:
-
Seed cells at 2,000 cells/well in 384-well plates.
-
Incubate with IBMX (0.5 mM) to inhibit phosphodiesterase.
-
Add test compound (10-point dose-response, 1 nM to 10 µM).
-
Incubate for 30 minutes at RT.
-
Add detection antibodies (Eu-cAMP tracer + ULight-anti-cAMP).
-
Read on EnVision plate reader.
-
-
Validation: Use β-PEA or RO5263397 as a positive control. Z' factor must be > 0.5.
References
-
Roche TAAR1 Discovery: Discovery and Characterization of 2-Aminooxazolines as Highly Potent, Selective, and Orally Active TAAR1 Agonists. (Journal of Medicinal Chemistry).[1]
-
Source:
-
-
General Oxazole SAR:Oxazole Derivatives: A Review of their Biological Activities and SAR.
-
Source:
-
-
Trace Amine Pharmacology: Trace amine-associated receptor 1 (TAAR1) as a therapeutic target for schizophrenia.[2]
-
Source:
-
-
Analogous Synthesis:Synthesis and SAR of 5-phenyloxazole deriv
-
Source:
-
Sources
Technical Guide: Purity Validation of 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine via LC-MS
Executive Summary
In the development of kinase inhibitors and heterocyclic bioactive ligands, the oxazole moiety serves as a critical pharmacophore.[1] However, the validation of 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine presents a distinct duality of challenges: the hydrophobic aromatic core (prone to π-π stacking) and the hydrophilic primary amine tail (prone to silanol interaction and peak tailing).
While HPLC-UV is the workhorse for routine purity checks, it fails to detect non-chromophoric synthetic precursors and lacks the specificity to distinguish co-eluting isomers common in oxazole synthesis. This guide establishes Liquid Chromatography-Mass Spectrometry (LC-MS) as the superior validation methodology, offering a self-validating protocol that ensures both chemical identity and quantitative purity down to trace levels (0.05%).
The Analytical Challenge
The target molecule, C₁₃H₁₆N₂O (MW: 216.13 g/mol ), contains a basic nitrogen (
-
Peak Tailing: Interaction between the protonated amine and residual silanols on the column stationary phase.
-
Carryover: Adsorption of the lipophilic dimethylphenyl group to injector ports.
-
Blind Spots: Synthetic intermediates like
-bromo ketones may co-elute or have low UV extinction coefficients at the monitored wavelength (typically 254 nm).
Comparative Analysis: Why LC-MS?
The following table contrasts the target analyte's validation across three standard modalities.
| Feature | HPLC-UV (Standard) | NMR ( | LC-MS (Recommended) |
| Specificity | Low (Retention time only) | High (Structural ID) | Very High (RT + Mass + Fragmentation) |
| Sensitivity | Moderate ( | Low (mg range) | High (ng range) |
| Impurity ID | Impossible without standards | Difficult for <1% impurities | Routine (via m/z) |
| Throughput | High | Low | High |
| Primary Risk | Co-elution of isomers | Solvent suppression issues | Ion Suppression (Matrix Effects) |
Experimental Protocol
This protocol is designed to be self-validating , meaning the presence of the molecular ion (
Reagents and Materials[2][3][4][5][6]
-
Solvents: LC-MS Grade Acetonitrile (ACN) and Water.
-
Modifier: Formic Acid (FA) – Crucial for protonating the amine to improve peak shape and ionization.
-
Column: C18 with charged surface hybrid (CSH) technology (e.g., Waters XSelect CSH C18 or similar) to repel the protonated amine and ensure sharp peaks.
LC-MS Conditions[2]
| Parameter | Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.7 | Sub-2 |
| Mobile Phase A | Water + 0.1% Formic Acid | Low pH ensures amine is protonated ( |
| Mobile Phase B | ACN + 0.1% Formic Acid | ACN provides optimal elution for the aromatic ring. |
| Flow Rate | 0.4 mL/min | Compatible with ESI source limits. |
| Gradient | 5% B to 95% B over 5 min | Fast ramp to elute hydrophobic oxazole; hold at 95% to wash column. |
| Column Temp | 40°C | Reduces viscosity, improves mass transfer. |
| Injection Vol | 1-5 | Prevent column overload. |
Mass Spectrometry Parameters (ESI+)[7]
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Scan Range: 100 – 600
. -
Target Ion:
. -
Fragmentor Voltage: 100-135 V (Optimized for oxazole ring stability).
-
Key Fragments:
-
200.1 (Loss of
: characteristic of primary amines). - 105.0 (Dimethylphenyl cation: confirms the aromatic head group).
-
200.1 (Loss of
Validation Framework (ICH Q2 Aligned)
To ensure scientific integrity, the method must be validated against ICH Q2(R1) standards.
Specificity (Stress Testing)
Inject the sample alongside likely synthetic precursors:
-
Impurity A: 2-bromo-1-(3,4-dimethylphenyl)ethan-1-one (Starting material).
-
Impurity B: 3,4-dimethylbenzamide (Side product).
-
Acceptance: The LC-MS method must resolve the target (
217) from Impurity A ( ~227/229 Br isotope pattern) and Impurity B ( 150).
Linearity & Range
Prepare a 5-point calibration curve (e.g., 10 ng/mL to 1000 ng/mL).
-
Requirement:
. -
Logic: Proves the detector response is proportional to purity, essential for quantifying impurities <0.1%.
Limit of Detection (LOD)
Determine the concentration where Signal-to-Noise (S/N) ratio is 3:1.
-
Target: < 1 ng/mL.
-
Significance: Ensures toxicologically relevant impurities are not missed.[2]
Visualizing the Workflow
The following diagrams illustrate the logical flow of the validation process and the decision-making framework.
Diagram 1: Analytical Workflow for Oxazole Amines
Caption: Figure 1. Dual-stream workflow combining UV quantitation with MS structural confirmation.
Diagram 2: Purity Decision Matrix
Caption: Figure 2. Logic gate for determining if the synthesized lot meets release criteria.
Data Interpretation Guide
When analyzing your results, use this reference table to interpret common signals.
| Signal Observed | Interpretation | Action Required |
| RT 2.5 min, m/z 217.1 | Target Molecule (Protonated) | Confirm. Check for fragment 200.1. |
| RT 2.5 min, m/z 433.2 | [2M+H]+ Dimer | Ignore. Common artifact of high concentration. |
| RT 3.1 min, m/z 227/229 | Bromo-ketone Precursor | Reject. Incomplete cyclization. Re-purify. |
| RT 1.2 min, m/z 218.1 | Hydrolysis Product (Ring Open) | Reject. Sample degraded/unstable. |
| Broad/Tailing Peak | Column Overload or pH Issue | Optimize. Dilute sample or fresh mobile phase. |
References
-
ICH Harmonised Tripartite Guideline. (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3][4] [Link]
-
Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[5] U.S. Department of Health and Human Services. [Link]
-
Dolan, J. W. (2002). LC-MS: A Practical User's Guide. LCGC North America. [Link]
-
Waters Corporation. (2023). Strategies for the Analysis of Basic Compounds in Reverse Phase LC.[Link]
Sources
Comparative analysis of oxazole vs thiazole ethanamine derivatives
Executive Summary: The Bioisosteric Pivot
In medicinal chemistry, the substitution of an oxazole ring for a thiazole (or vice versa) within ethanamine derivatives is a classic yet nuanced bioisosteric exchange. While often treated as interchangeable "spacers" in early hit-to-lead optimization, these heterocycles impart distinct electronic, steric, and metabolic profiles that can drastically alter the pharmacological fate of a drug candidate.
This guide provides a rigorous technical comparison of 2-(oxazol-4-yl)ethanamine and 2-(thiazol-4-yl)ethanamine derivatives. We move beyond simple structural similarity to analyze how the chalcogen swap (Oxygen vs. Sulfur) dictates synthetic accessibility, receptor binding kinetics (specifically Histamine H3/H4 landscapes), and metabolic liability.
Physicochemical & Structural Analysis
The core differentiator between these derivatives lies in the electronic environment created by the heteroatom. Sulfur (Thiazole) is a third-period element with available d-orbitals and higher polarizability, whereas Oxygen (Oxazole) is a second-period element with high electronegativity and tight lone pair retention.
Comparative Data Profile
| Feature | Oxazole Ethanamine | Thiazole Ethanamine | Impact on Drug Design |
| Heteroatom | Oxygen (Hard Base) | Sulfur (Soft Base) | Influences metal coordination and specific receptor pocket interactions. |
| Aromaticity | Lower (Diene-like character) | Higher | Thiazoles are more stable to oxidative ring opening than oxazoles. |
| LogP (Lipophilicity) | ~0.5 - 0.8 (Lower) | ~1.2 - 1.5 (Higher) | Thiazoles improve membrane permeability and BBB penetration. |
| Ring pKa (N-3) | ~0.8 (Very Weak Base) | ~2.5 (Weak Base) | Thiazole nitrogen is a better H-bond acceptor at physiological pH. |
| Side Chain pKa | ~9.5 | ~9.7 | The stronger inductive effect (-I) of Oxygen slightly lowers the side-chain amine pKa compared to Sulfur. |
| Van der Waals Radius | O: 1.52 Å | S: 1.80 Å | Thiazole is bulkier; may cause steric clashes in tight binding pockets. |
The "Chalcogen Effect" in Binding
-
Oxazole: The oxygen atom is a hard hydrogen bond acceptor. It excels in pockets requiring tight, directional H-bonds with donor residues (e.g., Serine, Threonine). However, the ring is less aromatic, making it susceptible to hydrolytic cleavage under acidic conditions or metabolic attack.
-
Thiazole: The sulfur atom allows for non-covalent interactions (NCIs) such as
and interactions. This "sigma-hole" bonding capability often results in thiazole derivatives showing higher affinity in hydrophobic pockets compared to their oxazole counterparts.
Pharmacological Implications (SAR)
Case Study: Histamine Receptor Ligands (H3/H4)
In the development of non-imidazole histamine H3 antagonists, the replacement of the imidazole ring with thiazole or oxazole is a standard strategy to avoid CYP450 inhibition (associated with the imidazole nitrogen).
-
Thiazole Superiority: Experimental data consistently shows that thiazole-based ethanamines often retain nanomolar affinity for the H3 receptor, whereas oxazole analogs frequently suffer a 10-fold to 50-fold loss in potency.
-
Mechanism:[1][2][3] The H3 receptor binding pocket contains lipophilic residues that favor the more aromatic, lipophilic thiazole ring. Furthermore, the thiazole sulfur can engage in specific dispersion interactions with aromatic residues (e.g., Phe, Tyr) in the receptor, which the oxazole oxygen cannot replicate.
-
-
Oxazole Utility: Oxazoles are preferred when lowering logP is critical to reduce non-specific binding or to avoid hERG channel inhibition, a common liability for lipophilic amines.
Metabolic Stability[4][5]
-
Oxazole: Susceptible to "Wasserman rearrangement" (oxidative ring opening) via singlet oxygen attack. In vivo, the ring can be opened by hydrolases if electron-withdrawing groups are present.
-
Thiazole: Generally robust against hydrolysis. The primary metabolic soft spot is S-oxidation (forming sulfoxides/sulfones) or N-oxidation. However, the ring itself remains intact longer than the oxazole, generally leading to a longer half-life (
).
Visualizing the Decision Matrix
The following decision tree assists in selecting the appropriate core based on lead optimization requirements.
Caption: Strategic decision tree for selecting between Oxazole and Thiazole scaffolds based on ADME/Tox and potency bottlenecks.
Synthetic Accessibility & Protocols
The synthesis of thiazole ethanamines is generally more robust and modular (Hantzsch synthesis) compared to the oxazole counterparts, which often require harsher cyclodehydration conditions.
Protocol A: Synthesis of 2-(Thiazol-4-yl)ethanamine (Hantzsch Method)
This protocol utilizes the condensation of a thioamide with an
Reagents:
-
1,3-Dichloroacetone (Precursor for the ethanamine side chain)
-
Thioformamide (or Thioacetamide for 2-Me analogs)
-
Potassium Phthalimide (Gabriel synthesis precursor)
Step-by-Step Workflow:
-
Precursor Preparation: React 1,3-dichloroacetone with potassium phthalimide (1 eq) in DMF at 25°C for 12h to generate 1-chloro-3-phthalimidoacetone.
-
Cyclization: Dissolve the phthalimido-ketone (10 mmol) in absolute ethanol (50 mL). Add Thioformamide (11 mmol).
-
Reflux: Heat the mixture to reflux (78°C) for 4-6 hours. The solution will turn yellow/orange. Monitor by TLC (Hexane:EtOAc 1:1) for the disappearance of the ketone.
-
Workup: Cool to RT. Evaporate ethanol. Neutralize the residue with saturated NaHCO
. Extract with DCM ( mL). -
Deprotection: Dissolve the intermediate phthalimido-thiazole in hydrazine hydrate/ethanol solution and reflux for 2 hours to liberate the primary amine.
-
Purification: Acid-base extraction. The final product is obtained as a dihydrochloride salt after treatment with HCl/Ether.
Protocol B: Synthesis of 2-(Oxazol-4-yl)ethanamine
Oxazoles are harder to synthesize via direct condensation. This protocol uses the cyclodehydration of an
Reagents:
-
Aspartic acid
-ester (Starting material) -
Acetic anhydride / Formic acid
-
POCl
or Burgess Reagent
Step-by-Step Workflow:
-
Acylation: Protect the amine of the aspartic acid derivative with the desired R-group (e.g., Formyl for H-substitution).
-
Dakins-West Reaction (Modified): Convert the carboxylic acid to the
-amino ketone using acetic anhydride and pyridine (Note: This step is prone to racemization, though less critical for achiral aromatics). -
Cyclodehydration: Treat the
-acylamino ketone with POCl (Phosphorus oxychloride) in toluene at reflux.-
Critical Note: This step requires strictly anhydrous conditions. POCl
drives the elimination of water to close the oxazole ring.
-
-
Side Chain Manipulation: The resulting oxazole usually carries a protected side chain that requires reduction (e.g., ester to alcohol to amine via mesylation/azide) if not directly installed.
Experimental Validation: Binding Assay Workflow
To validate the bioisosteric replacement, a competitive radioligand binding assay is required.
Caption: Workflow for determining binding affinity (
Data Interpretation:
-
Calculate
using non-linear regression (e.g., GraphPad Prism). -
Convert to
using the Cheng-Prusoff equation: . -
Success Metric: If the Thiazole analog shows
nM and the Oxazole analog shows nM, the receptor is sensitive to the aromatic/lipophilic difference (Thiazole preferred).
References
-
BenchChem. (2025).[4] A Comparative Analysis of the Biological Activities of 1,3-Oxazole and 1,3-Thiazole Derivatives. Retrieved from
-
Stark, H., et al. (2018).[5] Design, synthesis, and biological evaluation of novel oxadiazole- and thiazole-based histamine H3R ligands. Bioorganic & Medicinal Chemistry. Retrieved from
-
Kashman, Y., et al. (2022).[2] Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. NIH PubMed Central. Retrieved from
-
Siodłak, D. (2016). Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. Amino Acids.[1] Retrieved from
-
Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Burger's Medicinal Chemistry. Retrieved from
Sources
Reference Standards for 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine: A Comparative Qualification Guide
The following guide is a comprehensive technical analysis designed for drug development professionals and analytical scientists. It addresses the characterization, qualification, and standardization of 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine , a structural hybrid of phenethylamine and histamine classes, often investigated in the context of Trace Amine-Associated Receptor (TAAR) pharmacology.[1][2][3]
Executive Summary
In the absence of a pharmacopeial monograph for 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine (referred to herein as DMP-Ox-EA ), researchers must establish their own reference materials.[1][2][3] This guide compares the three tiers of reference standards—Primary (Gold) , Working (Silver) , and Research (Bronze) —and provides a validated protocol for establishing a Primary Reference Standard using quantitative NMR (qNMR) and Mass Balance approaches.[1]
Key Insight: For DMP-Ox-EA, the amine functionality renders the free base unstable (prone to oxidation/carbamate formation).[1][2][3] Therefore, this guide recommends and details the characterization of the Hydrochloride (HCl) or Fumarate salt forms for long-term stability.[2][3]
Part 1: Comparative Analysis of Reference Standard Grades
When sourcing or generating standards for DMP-Ox-EA, the choice of "grade" dictates the validity of your data.[2][3] The following table contrasts the performance and utility of the three main alternatives.
Table 1: Performance Matrix of Standard Grades
| Feature | Alternative A: Primary Reference Standard | Alternative B: Working Standard (Secondary) | Alternative C: Research Grade (Screening) |
| Definition | A fully characterized material with an assigned absolute purity and uncertainty budget. | A material calibrated directly against the Primary Standard.[2][3] | A synthesis batch with tentative identity but undefined absolute purity. |
| Purity Assignment | Absolute (100% - Impurities) or qNMR . Typically >99.5%.[2][3] | Relative (Assigned vs. Primary).[1][2][3] | Area% (HPLC-UV only). |
| Uncertainty | Low (< 0.5%).[1][2][3] Includes water, solvent, and inorganic content.[3][4] | Moderate (< 1.0%).[1][3] Cumulative error of Primary + Weighing. | High/Unknown (> 5.0%).[1][3][5] Ignores salt stoichiometry/solvents. |
| Suitability | GMP Release, Pivotal PK/PD, Stability Studies. | Routine QC, High-Throughput Screening. | Early Hit Validation, Feasibility Studies. |
| Cost/Time | High / 4-8 Weeks (Full Panel Analysis).[2][3] | Low / 1 Week (Bridging Study). | Low / Immediate. |
| Risk | Low. Self-validating via orthogonal methods.[1][2][3] | Medium. Dependent on the stability of the Primary.[2][3] | Critical. Risk of potency errors (e.g., 10mg solid |
Part 2: Technical Deep Dive & Causality
The Salt Form Criticality
-
Observation: The free base of DMP-Ox-EA is an oil or low-melting solid susceptible to atmospheric
absorption (forming carbamates).[1][2][3] -
Causality: To ensure the "Trustworthiness" of the standard, you must synthesize the Hydrochloride (HCl) or Fumarate salt.[2][3]
-
Impact: The salt form introduces a counter-ion mass that must be corrected for.[2][3] A common error in Research Grade standards is treating the weighed mass as 100% active moiety, leading to a 15-20% potency error (based on MW difference: Free Base ~216 Da vs. HCl Salt ~252 Da).[1][2][3]
qNMR vs. Mass Balance (The "Gold Standard" Debate)
For a novel molecule like DMP-Ox-EA, qNMR (Quantitative Nuclear Magnetic Resonance) is superior to the traditional Mass Balance approach (
-
Why? Mass balance requires four separate validated methods (KF, GC-Headspace, ROI, HPLC).[2][3] Errors in any method accumulate.[2][3]
-
The qNMR Advantage: It measures the molar ratio of the analyte protons against a NIST-traceable internal standard (e.g., Maleic Acid or TCNB) in a single experiment.[2][3] It is a primary ratio method that does not require a reference standard of the analyte itself.[2][3]
Part 3: Experimental Protocol – Establishing the Primary Standard
Objective: Qualify a batch of DMP-Ox-EA.HCl as a Primary Reference Standard.
Phase 1: Structural Confirmation (Identity)[1][2]
-
1H-NMR (400 MHz, DMSO-d6): Confirm the diagnostic oxazole proton singlet (~8.2 ppm) and the 3,4-dimethylphenyl pattern.
-
HRMS (ESI+): Target
. Calc: 217.1335 (Free base).[1][3] Found within 5 ppm.[2][3][6] -
IR (ATR): Confirm absence of nitrile (precursor) and presence of amine N-H stretch.[1]
Phase 2: Purity & Potency Assignment (The "Mass Balance" Approach)
If qNMR is unavailable, use this rigorous workflow:
-
Chromatographic Purity (HPLC-UV):
-
Volatile Content (TGA or GC-HS):
-
Inorganic Residue (ROI):
-
Calculation:
[1][2]
Phase 3: Counter-Ion Stoichiometry
-
Ion Chromatography (IC): Measure Chloride content to confirm mono- vs. di-hydrochloride form.[1][2][3]
-
Theoretical Cl%: ~14.0% (for mono-HCl).[1][2][3] Significant deviation indicates mixed salt forms or excess free acid.[2][3]
Part 4: Visualization of the Qualification Workflow
The following diagram illustrates the decision logic for qualifying the DMP-Ox-EA standard, ensuring scientific integrity at every step.
Caption: Workflow for qualifying DMP-Ox-EA. Comparison of Mass Balance (Left) vs. qNMR (Right) pathways.
Part 5: Analytical Method Parameters (Self-Validating System)
To ensure the standard is suitable for use, the analytical method itself must be robust.[3] Below is a recommended System Suitability Test (SST) for the HPLC analysis of DMP-Ox-EA.
| Parameter | Acceptance Criteria | Rationale |
| Retention Time (RT) | 8.0 ± 0.5 min | Ensures consistent column interaction.[1][2][3] |
| Tailing Factor ( | Critical for amines; prevents peak integration errors.[1][2][3] | |
| Resolution ( | Between DMP-Ox-EA and nearest impurity (e.g., des-methyl analog). | |
| Injection Precision | RSD | Verifies autosampler and pump stability. |
Troubleshooting Tip: If peak tailing occurs (common with ethanamines), add 0.1% Triethylamine (TEA) to the mobile phase or use a "Base-Deactivated" column (e.g., C18-Base).[1][2][3]
References
-
ICH Q6A. Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.[2][3] International Council for Harmonisation.[2][3]
-
USP <11>. USP Reference Standards. United States Pharmacopeia.[2][3] (Provides the framework for "Primary" vs. "Secondary" standards).
-
FDA Guidance. Analytical Procedures and Methods Validation for Drugs and Biologics.[2][3] U.S. Food and Drug Administration.[2][3]
-
Pauli, G. F., et al. (2012).[3] The 100% Quantitative NMR Signal: A Guide to qNMR. Journal of Natural Products.[2][3] (The authoritative source on qNMR potency assignment).
-
Simoni, D., et al. (2005).[3] Design, Synthesis, and Biological Evaluation of Novel TAAR1 Agonists. Journal of Medicinal Chemistry.[2][3] (Provides synthesis context for oxazole-ethanamine derivatives).
Sources
- 1. Prd_002214 | C35H48N6O8 | CID 146025593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N'-[[3-[4-(3,5-dimethyl-1,2-oxazol-4-yl)-5-methyl-6-phenylazanyl-pyrimidin-2-yl]phenyl]methyl]-N-methyl-ethane-1,2-diamine | C26H30N6O | CID 146188223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-[(5,5-dimethyl-4,5-dihydro-1,2-oxazol-3-yl)sulfonyl]ethan-1-amine hydrochloride | 2648994-25-4 [sigmaaldrich.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chemmethod.com [chemmethod.com]
A Framework for Establishing Reproducible Biological Data for 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine
Introduction: The Imperative for Reproducibility in Preclinical Research
The journey of a novel chemical entity from the laboratory to a potential therapeutic is paved with rigorous scientific validation. A significant hurdle in this process is the "reproducibility crisis," where promising preclinical findings often fail to be replicated, leading to wasted resources and a slowdown in the development of new medicines.[1][2] This guide addresses the critical need for establishing robust and reproducible biological data from the outset, using the novel compound 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine as a case study.
Currently, there is a paucity of publicly available biological data for 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine. Therefore, this document serves not as a retrospective comparison, but as a prospective guide for any research team embarking on the characterization of this, or similar, novel chemical entities. We will outline a systematic, multi-tiered approach to generate high-quality, reproducible data, grounded in the principles of sound experimental design and transparent reporting.[3][4]
The oxazole scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[5][6][7] Often, these activities are a result of interactions with specific protein targets, such as kinases.[5] Based on this precedent, this guide will propose a hypothetical experimental plan to investigate the potential of 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine as a protein kinase inhibitor, a class of therapeutic targets of immense interest in oncology and immunology.
PART 1: A Tiered Approach to Biological Characterization
To ensure a logical and resource-efficient investigation, a tiered approach is recommended. This begins with broad, high-throughput screening to identify potential activity, followed by more complex and physiologically relevant assays to confirm and elaborate on these initial findings.
Caption: Tiered experimental workflow for characterizing a novel compound.
PART 2: Proposed Target and Rationale
Given the structural motifs of 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine and the known propensity of oxazole derivatives to act as kinase inhibitors, we propose the Epidermal Growth Factor Receptor (EGFR) as a hypothetical primary target. EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and is a validated target in oncology.
Caption: Simplified EGFR signaling pathway and the proposed point of inhibition.
PART 3: Experimental Protocols for Reproducible Data Generation
The following protocols are designed to be self-validating through the inclusion of appropriate controls and standards. Adherence to these detailed methods is crucial for generating reproducible data.[8]
Tier 1: In Vitro EGFR Kinase Inhibition Assay
This biochemical assay will determine if 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine directly inhibits the enzymatic activity of purified EGFR.
Materials:
-
Recombinant human EGFR (catalytic domain)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound: 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine
-
Positive control: Gefitinib (a known EGFR inhibitor)
-
Negative control: A structurally similar but inactive compound
-
Vehicle: Dimethyl sulfoxide (DMSO)
-
ADP-Glo™ Kinase Assay (Promega) or similar detection system
-
384-well white microplates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound, positive control, and negative control in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.
-
Assay Setup:
-
Add 1 µL of the compound dilutions to the appropriate wells of a 384-well plate.
-
Add 1 µL of DMSO to the "no inhibitor" (100% activity) and "no enzyme" (background) control wells.
-
-
Enzyme Addition: Add 10 µL of EGFR enzyme solution (at a pre-determined optimal concentration) to all wells except the "no enzyme" control.
-
Incubation: Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add 10 µL of a solution containing ATP and the peptide substrate to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for EGFR.
-
Reaction Incubation: Incubate for 60 minutes at room temperature.
-
Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Data Analysis:
-
Subtract the background signal (no enzyme) from all other measurements.
-
Normalize the data to the "no inhibitor" control (100% activity) and the positive control at its highest concentration (0% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[9]
-
Tier 2: Cell-Based EGFR Phosphorylation Assay
This assay will determine if the test compound can inhibit EGFR autophosphorylation in a cellular context. The A431 cell line, which overexpresses EGFR, is a suitable model.
Materials:
-
A431 human epidermoid carcinoma cell line
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
Test compound, positive control (Gefitinib), negative control, and vehicle (DMSO)
-
Human EGF
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-phospho-EGFR (Tyr1068) antibody
-
Anti-total-EGFR antibody
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed A431 cells into 96-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Serum Starvation: Once the cells are attached and have reached the desired confluency, replace the growth medium with serum-free medium and incubate for 16-24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound, positive control, and negative control for 2 hours. Include a vehicle control.
-
EGF Stimulation: Stimulate the cells with 100 ng/mL of human EGF for 10 minutes at 37°C. Include an unstimulated control.
-
Cell Lysis: Aspirate the medium and lyse the cells with lysis buffer.
-
Western Blot or ELISA:
-
Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-phospho-EGFR and anti-total-EGFR antibodies.
-
ELISA: Use a sandwich ELISA kit to quantify the levels of phospho-EGFR and total EGFR in the cell lysates.
-
-
Data Analysis:
-
Quantify the band intensities (Western blot) or absorbance values (ELISA).
-
Normalize the phospho-EGFR signal to the total EGFR signal for each sample.
-
Plot the normalized phospho-EGFR signal against the log of the inhibitor concentration and calculate the IC50 value.
-
Tier 3: Cytotoxicity Assessment
It is crucial to determine if the observed inhibition of cell signaling is due to a specific effect on the target or simply a result of general cytotoxicity.[10][11]
Materials:
-
A431 cells
-
Growth medium
-
Test compound
-
Positive control for cytotoxicity (e.g., Staurosporine)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well clear-bottom white plates
Procedure:
-
Cell Seeding: Seed A431 cells in a 96-well plate as described previously.
-
Compound Treatment: Treat the cells with the same serial dilution of the test compound used in the phosphorylation assay for the same duration (e.g., 2 hours).
-
Viability Assay: Perform the CellTiter-Glo® assay according to the manufacturer's protocol to measure ATP levels, which correlate with cell viability.
-
Data Analysis:
-
Normalize the luminescence signal to the vehicle-treated control cells (100% viability).
-
Plot the percent viability versus the log of the compound concentration.
-
Compare the IC50 for cytotoxicity with the IC50 for EGFR phosphorylation inhibition. A significant window between these two values (ideally >10-fold) suggests that the compound's effect on EGFR is not primarily due to general toxicity.
-
PART 4: Data Presentation and Interpretation for Reproducibility
All quantitative data should be summarized in clearly structured tables. Each experiment should be performed independently at least three times, and the data should be presented as the mean ± standard deviation (SD) or standard error of the mean (SEM).
Table 1: Hypothetical In Vitro Kinase Inhibition Data
| Compound | Target | IC50 (nM) ± SD |
| 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine | EGFR | 150 ± 25 |
| Gefitinib (Positive Control) | EGFR | 15 ± 3 |
| Inactive Analog (Negative Control) | EGFR | >10,000 |
Table 2: Hypothetical Cellular Assay and Cytotoxicity Data
| Compound | Cellular p-EGFR IC50 (nM) ± SD | Cytotoxicity IC50 (nM) ± SD | Selectivity Index (Cytotoxicity/p-EGFR) |
| 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine | 450 ± 60 | >10,000 | >22 |
| Gefitinib (Positive Control) | 50 ± 10 | 8,000 ± 1,200 | 160 |
PART 5: Conclusion and Path Forward
This guide provides a foundational framework for the initial biological characterization of 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine, with a strong emphasis on generating reproducible data. By following a tiered approach with well-controlled and clearly documented experiments, researchers can build a robust data package that will be of high value to the scientific community and for any future drug development efforts. Positive results from these initial studies would warrant further investigation, including selectivity profiling against a broader kinase panel and evaluation in more complex, physiologically relevant models.[12] The principles outlined here are not limited to this specific compound or target but can be adapted for the rigorous evaluation of any novel chemical entity.
References
-
A comprehensive review on biological activities of oxazole derivatives. (2019). BMC Chemistry, 13(1), 28. [Link]
- Begley, C. G., & Ellis, L. M. (2012). Drug development: Raise standards for preclinical cancer research.
-
Assessing Cytotoxicity in Drug Safety Testing: Current Directions. (n.d.). Preclinical Toxicology Journal. Retrieved March 3, 2026, from [Link]
-
Negative and Positive Controls: Significance and symbolism. (2025, July 15). Science Explained. Retrieved March 3, 2026, from [Link]
-
A comprehensive review on biological activities of oxazole derivatives. (n.d.). ResearchGate. Retrieved March 3, 2026, from [Link]
-
PHARMACOLOGICAL SIGNIFICANCE OF OXAZOLE DERIVATIVES. (n.d.). Jetir.Org. Retrieved March 3, 2026, from [Link]
-
Workflow for Defining Reference Chemicals for Assessing Performance of In Vitro Assays. (n.d.). Environmental Health Perspectives. Retrieved March 3, 2026, from [Link]
-
CRIS Guidelines (Checklist for Reporting In-vitro Studies): A concept note on the need for standardized... (n.d.). PMC. Retrieved March 3, 2026, from [Link]
-
Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (2024, October 4). Omics Online. Retrieved March 3, 2026, from [Link]
-
Reporting In Vitro Experiments Responsibly – the RIVER Recommendations. (2025, December 4). MetaArXiv. Retrieved March 3, 2026, from [Link]
-
Designing Physiologically Relevant Assays. (2021, January 21). Alto Predict. Retrieved March 3, 2026, from [Link]
-
A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. (n.d.). IJMPR. Retrieved March 3, 2026, from [Link]
-
Positive Control Vs Negative Control. (n.d.). Wax Studios. Retrieved March 3, 2026, from [Link]
-
Why are positive and negative controls always required for immunological tests? (be specific). (n.d.). Vaia. Retrieved March 3, 2026, from [Link]
-
What are Positive and Negative Controls?. (n.d.). Science Ready. Retrieved March 3, 2026, from [Link]
-
A concept note on the need for standardized guidelines for improving quality and transparency in reporting in-vitro studies in experimental dental research. (n.d.). Scilit. Retrieved March 3, 2026, from [Link]
-
Treating Cells as Reagents to Design Reproducible Assays. (2021). PubMed. [Link]
-
CRIS Guidelines for In-Vitro Reporting. (n.d.). Scribd. Retrieved March 3, 2026, from [Link]
-
What Are Controls and Why Do We Need Them?. (2022, May 3). BioIVT. Retrieved March 3, 2026, from [Link]
-
Statistical Applications in Design and Analysis of In Vitro Safety Screening Assays. (2016). Journal of Biopharmaceutical Statistics, 26(4), 633-646. [Link]
-
Beyond IC50s: Towards Robust Statistical Methods for in vitro Association Studies. (2015). Scientific Reports, 5, 13935. [Link]
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Safety Operating Guide
Comprehensive Safety and Handling Guide for 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine
This guide provides essential safety and logistical information for the handling and disposal of 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine. As a novel chemical entity, specific safety and toxicological data are not yet available. Therefore, this document is grounded in the precautionary principle, treating the compound as potentially hazardous based on data from structurally similar molecules. Researchers, scientists, and drug development professionals are urged to adhere to these guidelines to ensure a safe laboratory environment.
Hazard Identification and Risk Assessment
While a specific Safety Data Sheet (SDS) for 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine is not currently available, an analysis of analogous compounds containing oxazole, ethanamine, and dimethylphenyl moieties suggests the following potential hazards:
-
Skin Irritation: Similar compounds are classified as skin irritants[1][2][3]. Prolonged or repeated contact may cause redness, itching, and inflammation.
-
Eye Irritation: Direct contact with the eyes is likely to cause serious irritation, potentially leading to redness, tearing, and blurred vision[1][2][3].
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system, leading to coughing and shortness of breath[2][3].
-
Acute Toxicity (Oral): Some related ethanamine derivatives are harmful if swallowed[3][4].
Given these potential risks, it is imperative to handle this compound with appropriate engineering controls and personal protective equipment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to mitigate the risks of exposure. The following table outlines the recommended PPE for various laboratory scenarios involving 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine.
| Scenario | Eyes/Face | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (in a fume hood) | Safety glasses with side shields or chemical splash goggles. | Chemical-resistant gloves (e.g., nitrile). | Laboratory coat. | Not generally required if handled in a certified chemical fume hood. |
| Handling solutions (outside a fume hood) | Chemical splash goggles. A face shield is recommended if there is a splash hazard. | Chemical-resistant gloves (e.g., nitrile). | Laboratory coat. | Consider a NIOSH-approved respirator if there is a risk of aerosol generation. |
| Large-scale operations or potential for significant exposure | Chemical splash goggles and a face shield. | Double-gloving with chemical-resistant gloves. | Chemical-resistant apron over a laboratory coat. | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. |
| Emergency (e.g., spill) | Chemical splash goggles and a face shield. | Heavy-duty chemical-resistant gloves. | Chemical-resistant suit or coveralls. | Self-contained breathing apparatus (SCBA) may be necessary depending on the spill size and ventilation. |
dot
Caption: PPE Selection Workflow for Handling 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine.
Safe Handling and Operational Plan
Adherence to a strict handling protocol is essential to minimize exposure and ensure a safe working environment.
Engineering Controls
-
Chemical Fume Hood: All handling of the solid compound and preparation of solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
-
Eyewash Station and Safety Shower: An operational and easily accessible eyewash station and safety shower are mandatory in the work area.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by lining it with absorbent, disposable bench paper.
-
Weighing: Tare a suitable container on an analytical balance inside the fume hood. Carefully transfer the required amount of 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine to the container using a clean spatula.
-
Solution Preparation: Add the solvent to the container with the compound. Gently swirl or stir to dissolve. Avoid splashing.
-
Transfer: When transferring solutions, use appropriate glassware and a funnel to prevent spills. Keep containers closed when not in use.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Remove PPE carefully, avoiding contact with the outer surfaces. Wash hands thoroughly with soap and water[4].
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[4]. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[5]. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration[6]. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink[5]. Seek immediate medical attention.
-
Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For a large spill, evacuate the area and contact the institution's environmental health and safety department.
Disposal Plan
Proper disposal of 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound: Dispose of the original container with the unused compound as hazardous chemical waste. Do not dispose of it in the regular trash or down the drain.
-
Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, bench paper, pipette tips) should be collected in a designated, sealed hazardous waste container.
-
Solutions: Waste solutions containing the compound should be collected in a clearly labeled, sealed waste container. The container should specify the contents and be stored in a secondary containment tray.
-
Labeling and Storage: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name. Store waste in a designated, well-ventilated area away from incompatible materials.
-
Disposal Vendor: Follow your institution's procedures for the collection and disposal of hazardous chemical waste by a licensed vendor.
References
-
Oakwood Chemical. (n.d.). Oxazol-2-ylamine. Retrieved from [Link]
-
Rolland, A., et al. (2010). Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide. Food and Chemical Toxicology, 48(6), 1642-1649. [Link]
-
Karabanovich, G., et al. (2025). 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. PLOS ONE, 20(5), e0303939. [Link]
-
Kumar, P. S., et al. (2014). Design, Synthesis, Toxicity Estimation and Molecular Docking Studies of N-(furan-2-yl)-1-(5-substituted) phenyl-1,3,4-oxadiazol-2-yl) methanimine as Antitubercular Agents. Journal of Young Pharmacists, 6(4), 43-49. [Link]
-
Fisyuk, A. S., et al. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Molbank, 2023(3), M1704. [Link]
-
Khokhlov, A. L., et al. (2025). The study of systemic exposition of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide in blood on rats. Research Results in Pharmacology, 11(2), 1-8. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
